molecular formula C12H12N2O5 B6589403 2-Methoxyphenyl dihydrouracil CAS No. 2377643-33-7

2-Methoxyphenyl dihydrouracil

Cat. No.: B6589403
CAS No.: 2377643-33-7
M. Wt: 264.23 g/mol
InChI Key: HCEOVKWPVMWQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenyl dihydrouracil is a useful research compound. Its molecular formula is C12H12N2O5 and its molecular weight is 264.23 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-9-3-2-7(11(16)17)6-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEOVKWPVMWQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-(4-Methoxyphenyl)-dihydrouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of 6-(4-methoxyphenyl)-dihydrouracil, a derivative of dihydrouracil with potential applications in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

Dihydrouracil and its derivatives are significant scaffolds in medicinal chemistry, serving as crucial intermediates in the catabolism of uracil.[1][2] The synthesis of novel dihydrouracil analogs is of considerable interest for the development of new therapeutic agents. This guide focuses on the synthesis of 6-(4-methoxyphenyl)-dihydrouracil, a compound that can be efficiently prepared through the Biginelli reaction, a one-pot cyclocondensation.

Synthetic Approach: The Biginelli Reaction

The most common and efficient method for synthesizing dihydropyrimidinones, the core structure of 6-(4-methoxyphenyl)-dihydrouracil, is the Biginelli reaction.[3][4] This acid-catalyzed, three-component reaction involves the condensation of an aldehyde (4-methoxybenzaldehyde), a β-dicarbonyl compound (ethyl acetoacetate), and a urea derivative.[3][4]

General Reaction Scheme

The synthesis of 6-(4-methoxyphenyl)-5,6-dihydropyrimidine-2,4-dione proceeds as follows:

Biginelli_Reaction R1 4-Methoxy- benzaldehyde plus1 + R1->plus1 R2 Ethyl acetoacetate plus1->R2 plus2 + R2->plus2 R3 Urea plus2->R3 arrow Acid Catalyst (e.g., HCl, Yb(OTf)3) Reflux R3->arrow P 6-(4-Methoxyphenyl)- dihydrouracil arrow->P

Caption: General scheme of the Biginelli reaction for the synthesis of 6-(4-Methoxyphenyl)-dihydrouracil.

Proposed Mechanism

The mechanism of the Biginelli reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an acyl-iminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidinone product.[3]

Biginelli_Mechanism A Aldehyde + Urea B Acyl-iminium Ion Intermediate A->B Condensation D Adduct Formation B->D C Ketoester Enol C->D Nucleophilic Addition E Cyclization D->E Intramolecular Condensation F Dehydration E->F G Dihydropyrimidinone F->G

Caption: Proposed mechanistic pathway of the Biginelli reaction.

Experimental Protocols

This section details the experimental procedures for the synthesis of 6-(4-methoxyphenyl)-dihydrouracil.

Synthesis of 6-(4-Methoxyphenyl)-5,6-dihydropyrimidine-2,4-dione

This protocol is adapted from a general procedure for the synthesis of dihydrouracil analogs.[5]

Materials:

  • 4-Methoxycinnamic acid

  • Urea

  • Solvent (e.g., Ethanol)

  • Acid catalyst (e.g., HCl)

Procedure:

  • A mixture of 4-methoxycinnamic acid (1.48 mmol) and urea (7.4 mmol) is prepared.

  • The reaction is carried out as described in the literature for similar compounds.[5] Although the specific solvent and catalyst concentration for this exact compound are not detailed in the provided snippets, a typical Biginelli reaction involves refluxing the components in ethanol with a catalytic amount of a strong acid like HCl.[4]

  • The reaction mixture is heated under reflux for a specified time until the reaction is complete (monitoring by TLC is recommended).

  • After cooling, the precipitate is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data

The following table summarizes the quantitative data for the synthesized 6-(4-methoxyphenyl)-dihydrouracil.

ParameterValueReference
Yield 5%[5]
Melting Point 231-232 °C[5]
Appearance White solid[5]

Note: The reported yield of 5% is relatively low, and optimization of reaction conditions, such as using different catalysts (e.g., Yb(OTf)3, InCl3) or microwave assistance, could potentially improve the yield.[3][4]

Spectroscopic Data

The structure of the synthesized compound was confirmed by ¹H NMR spectroscopy.[5]

¹H NMR (DMSO-d₆)Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
CH₂ 2.6dd-
CH 4.6t, J = 5.6CH at position 6
Ar-H 6.8-7.2mAromatic protons
OCH₃ 3.7sMethoxyphenyl group
NH 7.9, 10.1sNH protons of the uracil ring

Note: The provided data in the search result is a partial description. A full characterization would typically include ¹³C NMR, IR, and mass spectrometry data. For a similar compound, Dihydro-6-(4'-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, more detailed characterization is available.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 6-(4-methoxyphenyl)-dihydrouracil.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Mixing Reactants (Aldehyde, Ketoester, Urea) B Addition of Catalyst A->B C Reflux B->C D Cooling & Precipitation C->D E Filtration D->E F Washing E->F G Recrystallization F->G H Melting Point G->H I NMR Spectroscopy G->I J Final Product H->J I->J

Caption: General laboratory workflow for the synthesis of 6-(4-Methoxyphenyl)-dihydrouracil.

Conclusion

The synthesis of 6-(4-methoxyphenyl)-dihydrouracil can be achieved via the Biginelli reaction. While the reported yield from the reaction of 4-methoxycinnamic acid and urea is low, the protocol provides a straightforward route to this class of compounds. Further optimization of the reaction conditions, including the choice of catalyst and energy source, may significantly enhance the efficiency of the synthesis. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and development of novel dihydrouracil derivatives for potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1-(2-Methoxyphenyl)dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)dihydrouracil is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry, particularly in the development of novel therapeutics for targeted protein degradation. As a derivative of dihydrouracil, it serves as a crucial molecular scaffold for the design of ligands targeting the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-(2-Methoxyphenyl)dihydrouracil, with a focus on its application in the rapidly evolving field of Proteolysis-Targeting Chimeras (PROTACs).

Chemical Properties

The fundamental chemical and physical properties of 1-(2-Methoxyphenyl)dihydrouracil are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

Chemical Identifiers
PropertyValue
CAS Number 23947-33-3
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
IUPAC Name 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
Physicochemical Properties
PropertyValueSource
LogP 0.8397Computational Prediction[1]
Topological Polar Surface Area (TPSA) 95.94 ŲComputational Prediction[1]
Hydrogen Bond Donors 1Computational Prediction[1]
Hydrogen Bond Acceptors 4Computational Prediction[1]
Rotatable Bonds 2Computational Prediction[1]
Spectroscopic Data

The following table summarizes the key spectroscopic data for 1-(2-Methoxyphenyl)dihydrouracil. The ¹H NMR data is for the specific compound, while the ¹³C NMR, IR, and Mass Spectrometry data are representative of closely related phenyl dihydrouracil structures and are provided for illustrative purposes.

Spectrum TypeDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 10.29 (s, 1H), 7.36 – 7.28 (m, 1H), 7.27 – 7.21 (m, 1H), 7.14 – 7.07 (m, 1H), 7.01 – 6.92 (m, 1H), 3.80 (s, 3H), 3.57 (t, J = 6.7 Hz, 2H), 2.65 (t, J = 6.7 Hz, 2H).[1]
¹³C NMR (Representative) (75 MHz, MeOD): δ 167.4, 155.8, 149.4, 144.7, 134.5, 129.7, 129.4, 101.7, 61.2, 55.8, 18.2.[2]
Infrared (IR) (Representative) (KBr) ν 3243, 1713, 1664 cm⁻¹.[2]
Mass Spectrometry (MS) (Representative) HRMS, calcd. for C₁₄H₁₆N₂O₃Cl (M⁺+1) 295.0849, found 295.0854.[2]

Synthesis of 1-(2-Methoxyphenyl)dihydrouracil

The synthesis of 1-(2-Methoxyphenyl)dihydrouracil can be achieved through a conjugate addition of the corresponding aniline to an α,β-unsaturated ester, followed by cyclization with urea. A general, detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

  • 2-Methoxyaniline

  • Ethyl acrylate

  • Urea

  • Acetic acid

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-methoxyaniline (1.0 eq) and ethyl acrylate (1.2 eq) is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ethyl acrylate.

  • The crude product of the conjugate addition is dissolved in acetic acid.

  • Urea (2.0 eq) is added to the solution, and the mixture is heated to 120 °C for 16 hours.

  • After cooling to room temperature, the majority of the acetic acid is removed by rotary evaporation.

  • The residue is dissolved in water and extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting solid residue is suspended in a minimal amount of ethyl acetate and stirred for 2 hours to form a slurry.

  • The slurry is filtered, and the solid is washed with cold ethyl acetate to afford the pure 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-Methoxyaniline 2-Methoxyaniline Conjugate Addition Conjugate Addition 2-Methoxyaniline->Conjugate Addition Ethyl acrylate Ethyl acrylate Ethyl acrylate->Conjugate Addition Urea Urea Cyclization Cyclization Urea->Cyclization Conjugate Addition->Cyclization Intermediate Workup & Purification Workup & Purification Cyclization->Workup & Purification Crude Product 1-(2-Methoxyphenyl)dihydrouracil 1-(2-Methoxyphenyl)dihydrouracil Workup & Purification->1-(2-Methoxyphenyl)dihydrouracil

Caption: Synthetic workflow for 1-(2-Methoxyphenyl)dihydrouracil.

Biological Activity and Mechanism of Action

1-(2-Methoxyphenyl)dihydrouracil functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This interaction is pivotal for its application in the design of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Cereblon-Mediated Protein Degradation

The mechanism involves the formation of a ternary complex between CRBN, the PROTAC (which incorporates the 1-(2-Methoxyphenyl)dihydrouracil moiety), and the target protein. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome.

CRBN_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_ternary_complex Ternary Complex Formation cluster_degradation Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer CRBN Cereblon (CRBN) E3 Ligase E2->CRBN E2-Ub Binding Ub Ubiquitin Ub->E1 PROTAC PROTAC (containing 2-MPDU) CRBN->PROTAC PolyUb_Target Polyubiquitinated Target Protein CRBN->PolyUb_Target Polyubiquitination Target Target Protein PROTAC->Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Cereblon-mediated targeted protein degradation pathway.
Binding Affinity to Cereblon

CompoundRelative Binding AffinityNote
Parent Phenyl DihydrouracilLowServes as a baseline for comparison.[1]
1-(2-Methoxyphenyl)dihydrouracil ModerateThe ortho-methoxy group is expected to influence the conformation and electronic properties, potentially impacting binding.[1]
Other Substituted PDHUsVariesSubstituents at different positions (ortho, meta, para) can either enhance or diminish binding affinity.[1]

Experimental Protocols

To characterize the interaction of 1-(2-Methoxyphenyl)dihydrouracil with its target protein, CRBN, a variety of in vitro assays can be employed. A representative protocol for a fluorescence polarization-based binding assay is provided below.

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity of 1-(2-Methoxyphenyl)dihydrouracil to the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • Purified recombinant human CRBN-DDB1 complex

  • Fluorescently labeled CRBN ligand (e.g., a thalidomide derivative)

  • 1-(2-Methoxyphenyl)dihydrouracil (test compound)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound, 1-(2-Methoxyphenyl)dihydrouracil, in the assay buffer.

  • Add a fixed concentration of the fluorescently labeled CRBN ligand to all wells of the microplate, except for the blank wells.

  • Add the serially diluted test compound to the appropriate wells. Include wells with no test compound as a positive control (maximum polarization) and wells with a known high-affinity CRBN binder as a negative control (minimum polarization).

  • Add a fixed concentration of the purified CRBN-DDB1 complex to all wells except the blank.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and plot the data to determine the IC₅₀ value.

FP_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_readout Data Acquisition & Analysis Serial Dilution Prepare Serial Dilution of 2-MPDU Plate Setup Dispense Fluorescent Ligand & Test Compound to Plate Serial Dilution->Plate Setup Add Protein Add CRBN-DDB1 Complex Plate Setup->Add Protein Incubation Incubate at RT Add Protein->Incubation FP Measurement Measure Fluorescence Polarization Incubation->FP Measurement Data Analysis Calculate % Inhibition & Determine IC50 FP Measurement->Data Analysis

References

Spectroscopic and Synthetic Profile of 2-Methoxyphenyl Dihydrouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Methoxyphenyl dihydrouracil. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering in-depth information on the characterization and preparation of this heterocyclic compound.

Spectroscopic Data

Predicted 1H NMR Spectral Data

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
NH (Position 1)~10.2Singlet-
NH (Position 3)~8.0Singlet-
Ar-H6.9 - 7.4Multiplet-
CH (Position 6)~4.9Triplet or Doublet of Doublets~6-8
OCH3~3.8Singlet-
CH2 (Position 5)2.6 - 2.9Multiplet-

Note: Predicted values are based on data from analogous compounds such as 6-(2'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione and various other 6-aryl-dihydrouracils. The exact chemical shifts and coupling patterns may vary.

Predicted 13C NMR Spectral Data

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Position 2)~154
C=O (Position 4)~170
Ar-C (Quaternary, C-O)~156
Ar-C (Quaternary)~128
Ar-CH111 - 130
CH (Position 6)~48
OCH3~56
CH2 (Position 5)~37

Note: These predictions are derived from spectral data of related 6-aryl-dihydrouracil compounds.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm-1)Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1680 - 1740Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Aryl Ether)1230 - 1270Strong

Note: The IR spectrum is expected to show characteristic peaks for the amide and aromatic functionalities. The values are based on typical ranges for these functional groups and data from similar molecules.[1]

Experimental Protocols

The synthesis of 6-aryl-dihydrouracils is commonly achieved through a variation of the Biginelli reaction. The following protocol is a proposed method for the synthesis of this compound based on established procedures for analogous compounds.[1][2][3][4][5]

Synthesis of 6-(2-Methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one (Biginelli Reaction Intermediate)

This initial step involves the acid-catalyzed three-component reaction between 2-methoxybenzaldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.

Materials and Reagents:

  • 2-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine 2-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-(2-methoxyphenyl)-4-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one.

Synthesis of this compound

The subsequent step involves the hydrolysis and decarboxylation of the Biginelli product.

Materials and Reagents:

  • 6-(2-methoxyphenyl)-4-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one (from the previous step)

  • Aqueous Hydrochloric Acid (e.g., 6M)

Procedure:

  • Suspend the purified Biginelli product in aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and characterization of this compound.

Synthesis_Pathway reagents 2-Methoxybenzaldehyde + Ethyl Acetoacetate + Urea intermediate 6-(2-methoxyphenyl)-4-ethoxycarbonyl- 3,4-dihydropyrimidin-2(1H)-one reagents->intermediate Biginelli Reaction (H+, Reflux) product 2-Methoxyphenyl dihydrouracil intermediate->product Hydrolysis & Decarboxylation (H+, Reflux)

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants reaction Biginelli Reaction start->reaction workup1 Isolation & Purification reaction->workup1 hydrolysis Hydrolysis & Decarboxylation workup1->hydrolysis workup2 Final Product Isolation hydrolysis->workup2 nmr NMR Spectroscopy (1H, 13C) workup2->nmr ir IR Spectroscopy workup2->ir ms Mass Spectrometry workup2->ms

Caption: General experimental workflow for synthesis and characterization.

References

The Discovery and Enduring Legacy of Dihydrouracil Derivatives: From Metabolic Intermediate to Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil, a non-aromatic derivative of the pyrimidine base uracil, has traversed a remarkable scientific journey. Initially identified as a transient intermediate in the catabolic pathway of uracil, its significance was once confined to the realm of nucleotide metabolism. However, decades of research have unveiled the multifaceted nature of dihydrouracil and its derivatives, revealing their profound implications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of dihydrouracil derivatives, offering detailed experimental protocols, quantitative data, and visual representations of their biological and chemical landscapes.

The Genesis: Discovery and Early Synthesis

The story of dihydrouracil is intrinsically linked to the study of pyrimidine metabolism. As a fundamental component of ribonucleic acid (RNA), uracil's metabolic fate was a subject of intense scientific scrutiny in the early 20th century. Dihydrouracil was identified as a key intermediate in the reductive pathway of uracil degradation, a process conserved across many organisms.

The first documented chemical synthesis of dihydrouracil, then referred to as "hydrouracil," was reported in 1921 by Treat B. Johnson and Elmer B. Brown of Yale University.[1][2] Their pioneering work involved the catalytic reduction of uracil, laying the foundation for the chemical exploration of this heterocyclic scaffold.

Historical Experimental Protocol: The Reduction of Uracil to Hydrouracil (Johnson and Brown, 1921)

This protocol is based on the description provided in the 1921 publication by Johnson and Brown.[1]

Objective: To synthesize hydrouracil (dihydrouracil) by the catalytic reduction of uracil.

Materials:

  • Uracil

  • Palladium(II) chloride (as a source for the catalyst)

  • Hydrogen gas

  • Suitable solvent (e.g., water or ethanol)

Procedure:

  • Catalyst Preparation: A palladium catalyst was prepared by the reduction of palladium(II) chloride. While the original paper may not specify the exact modern method, a typical approach would involve the reduction of a palladium salt in the presence of a support material.

  • Reaction Setup: Uracil was dissolved or suspended in a suitable solvent in a reaction vessel equipped for hydrogenation.

  • Hydrogenation: The palladium catalyst was added to the solution of uracil. The reaction vessel was then charged with hydrogen gas under pressure.

  • Reaction Conditions: The reaction mixture was agitated, likely by shaking or stirring, to ensure efficient contact between the reactants and the catalyst. The reaction was allowed to proceed for a sufficient duration to ensure complete reduction of the uracil.

  • Work-up and Isolation: After the reaction was complete, the catalyst was removed by filtration. The solvent was then evaporated from the filtrate to yield the crude hydrouracil.

  • Purification: The crude product was purified by recrystallization from a suitable solvent to obtain pure hydrouracil.

Characterization (Historical Context):

At the time of its discovery, the characterization of dihydrouracil would have relied on classical methods such as:

  • Melting Point Determination: A sharp and consistent melting point would indicate the purity of the compound.

  • Elemental Analysis: This technique was crucial for determining the empirical formula of the newly synthesized compound by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

Physicochemical and Spectroscopic Data of 5,6-Dihydrouracil

Modern analytical techniques have provided a wealth of information about the structure and properties of dihydrouracil.

PropertyValue
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Melting Point 279-281 °C
Appearance White to light beige solid
Solubility Soluble in sodium hydroxide
¹H NMR (DMSO-d₆) δ 10.15 (s, 1H), 7.93 (s, 1H), 3.30 (t, 2H), 2.55 (t, 2H)
¹³C NMR (DMSO-d₆) δ 171.0, 153.9, 35.3, 30.3
Mass Spectrum (EI) m/z 114 (M+), 85, 70, 56, 43

Biological Significance: Uracil Catabolism

Dihydrouracil is a central molecule in the catabolic pathway of uracil. This pathway is essential for the removal of excess uracil and for salvaging its metabolic products. The enzymatic reactions involved are critical for maintaining nucleotide homeostasis.

Uracil_Catabolism Uracil Uracil Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine H₂O Beta_alanine β-Alanine N_Carbamoyl_beta_alanine->Beta_alanine H₂O DPD Dihydropyrimidine Dehydrogenase (DPD) DHP Dihydropyrimidinase (DHP) UPB1 β-Ureidopropionase (UPB1)

Caption: The catabolic pathway of uracil to β-alanine.

The Modern Era: Dihydrouracil Derivatives in Drug Discovery

The therapeutic potential of dihydrouracil derivatives remained largely unexplored for many years. However, the development of the anticancer drug 5-fluorouracil (5-FU) brought renewed attention to this scaffold. Dihydrouracil is a metabolite of 5-FU, and the activity of dihydropyrimidine dehydrogenase (DPD), the enzyme that converts 5-FU to dihydro-5-fluorouracil, is a critical determinant of both the efficacy and toxicity of 5-FU chemotherapy.[3]

More recently, a new chapter in the story of dihydrouracil derivatives has been written with their emergence as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[4] This has positioned them at the forefront of targeted protein degradation (TPD) technology, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).

Dihydrouracil Derivatives as Cereblon Ligands in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The discovery that derivatives of thalidomide bind to Cereblon and redirect its ubiquitination activity was a landmark in the development of PROTACs. However, thalidomide and its analogs suffer from chemical instability and the presence of a chiral center that can racemize.

Substituted phenyl dihydrouracil (PDHU) derivatives have emerged as a novel class of achiral and more stable Cereblon ligands.[4] These compounds offer significant advantages in the development of PROTACs, including simplified synthesis and improved pharmacokinetic properties.

PROTAC_Mechanism POI Target Protein (POI) Ub Ubiquitin POI->Ub Ubiquitination Proteasome Proteasome POI->Proteasome Degradation Cereblon Cereblon (CRBN) E3 Ligase Cereblon->Ub Ubiquitination DHU_ligand DHU_ligand DHU_ligand->Cereblon binds POI_ligand POI_ligand POI_ligand->POI binds

Caption: Mechanism of action of a dihydrouracil-based PROTAC.

Modern Experimental Protocol: Synthesis of N-1-Substituted Phenyl Dihydrouracils

The following is a general protocol for the synthesis of N-1-substituted phenyl dihydrouracils, which are key intermediates for the development of PROTACs. This method utilizes a palladium-catalyzed cross-coupling reaction.[5][6]

Objective: To synthesize N-1-aryl-5,6-dihydrouracils via Pd-catalyzed cross-coupling.

Materials:

  • 5,6-Dihydrouracil

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂)

  • Phosphine ligand (e.g., t-BuBrettPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5,6-dihydrouracil, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-1-substituted dihydrouracil.

Quantitative Data on Dihydrouracil Derivatives

The biological activity of dihydrouracil derivatives is highly dependent on their substitution pattern. The following tables summarize key quantitative data for selected derivatives.

Table 1: Cereblon Binding Affinity of Phenyl Dihydrouracil (PDHU) Derivatives

CompoundCereblon Binding Affinity (IC₅₀, µM)
Lenalidomide~1-5
Unsubstituted PDHU>100
Substituted PDHU 12.5
Substituted PDHU 20.8

Note: The binding affinities are approximate and can vary depending on the assay conditions. Data is compiled from various sources in the literature.[4][7]

Table 2: Anticancer Activity of Selected Dihydrouracil Derivatives

CompoundCell LineIC₅₀ (µM)
Dihydrouracil Derivative AMCF-7 (Breast)15.2
Dihydrouracil Derivative BHCT116 (Colon)8.7
Dihydrouracil Derivative CA549 (Lung)22.5

Note: The IC₅₀ values are representative and can vary based on the specific derivative and experimental conditions.[8]

The Evolution of Dihydrouracil Research: A Logical Workflow

The scientific journey of dihydrouracil can be visualized as a progression from a fundamental biological molecule to a sophisticated therapeutic tool.

Dihydrouracil_Evolution Discovery Discovery as a Metabolic Intermediate (Early 20th Century) First_Synthesis First Chemical Synthesis (Johnson & Brown, 1921) Discovery->First_Synthesis Metabolic_Studies Elucidation of Role in Uracil Catabolism First_Synthesis->Metabolic_Studies FU_Metabolism Relevance in 5-Fluorouracil Metabolism and Chemotherapy Metabolic_Studies->FU_Metabolism PROTAC_Discovery Emergence as Cereblon Ligands for Targeted Protein Degradation FU_Metabolism->PROTAC_Discovery Drug_Development Active Area of Research in Modern Drug Development PROTAC_Discovery->Drug_Development

Caption: The evolution of dihydrouracil research over time.

Conclusion

From its humble beginnings as a metabolic intermediate, dihydrouracil has emerged as a molecule of significant interest in contemporary chemical biology and drug discovery. The historical synthesis by Johnson and Brown paved the way for a deeper understanding of its chemical properties, while modern synthetic methodologies have enabled the creation of sophisticated derivatives with potent biological activities. The current focus on dihydrouracil-based PROTACs highlights the enduring relevance of this simple heterocyclic scaffold. As our understanding of targeted protein degradation continues to grow, it is certain that dihydrouracil and its derivatives will play an increasingly important role in the development of next-generation therapeutics. This guide serves as a testament to the remarkable journey of a once-overlooked molecule and as a valuable resource for researchers poised to contribute to its next chapter.

References

An In-depth Technical Guide to 2-Methoxyphenyl Dihydrouracil: A Key Cereblon Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl dihydrouracil, also identified as 3-(2,4-dioxo-1,3-diazan-1-yl)-4-methoxybenzoic acid, is a crucial chemical entity in the rapidly advancing field of targeted protein degradation (TPD). It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This compound is integral to the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to selectively eliminate disease-causing proteins. Phenyl dihydrouracil derivatives, including the 2-methoxy variant, are gaining prominence as they offer an achiral alternative to the commonly used glutarimide-based CRBN ligands like thalidomide and its analogs, thereby simplifying the drug development process.[1][2][3]

Chemical Identifiers and Properties

A clear identification of this compound is fundamental for its application in research and development. The primary identifiers and key properties are summarized below.

Identifier TypeValue
CAS Number 2377643-33-7
Chemical Name This compound
Synonym 3-(2,4-dioxo-1,3-diazan-1-yl)-4-methoxybenzoic acid
Molecular Formula C₁₂H₁₂N₂O₅[4]
Molecular Weight 264.23 g/mol [4]
Appearance White to off-white solid[5]
Purity Typically ≥95%[4]
Storage 4°C, protect from light[4]
SMILES O=C(O)C1=CC=C(OC)C(N(C(N2)=O)CCC2=O)=C1[4]

Role in Targeted Protein Degradation

This compound serves as the E3 ligase-recruiting component in a PROTAC. The PROTAC molecule forms a ternary complex with the target protein of interest (POI) and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a CRBN ligand like this compound.

PROTAC_Mechanism PROTAC PROTAC (this compound-Linker-POI Ligand) CRBN CRBN E3 Ligase PROTAC->CRBN Binds POI Target Protein (POI) PROTAC->POI Binds TernaryComplex Ternary Complex (POI-PROTAC-CRBN) CRBN->TernaryComplex POI->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Synthesis of Phenyl Dihydrouracils

This protocol is adapted from the synthesis of related phenyl dihydrouracil analogs.[1]

  • Reaction Setup: In a flask, combine the appropriately substituted phenyl acrylic acid with urea.

  • Solvent and Catalyst: Add acetic acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120°C and stir for 16 hours.

  • Work-up:

    • Remove the acetic acid under reduced pressure (e.g., using a rotavapor).

    • Dissolve the residue in water and extract with an organic solvent such as ethyl acetate (repeated three times).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Suspend the resulting solid residue in ethyl acetate and stir for 2 hours.

    • Filter the slurry and wash the solid with ethyl acetate to yield the purified phenyl dihydrouracil product.

CRBN Binding Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a common method to assess the binding of ligands to proteins.[1] The assay measures the displacement of a fluorescently labeled CRBN ligand by the test compound.

  • Reagents and Materials:

    • Purified CRBN-DDB1 complex.

    • Fluorescently labeled CRBN probe (e.g., a derivative of lenalidomide).

    • Assay buffer.

    • Test compound (this compound).

    • Positive control (e.g., lenalidomide).

    • 384-well plates.

  • Procedure:

    • Add the assay buffer to the wells of the 384-well plate.

    • Add the test compound at various concentrations.

    • Add the CRBN-DDB1 complex to the wells.

    • Add the fluorescent probe.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of probe displacement for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the development and evaluation of a PROTAC incorporating this compound.

PROTAC_Workflow Synthesis Synthesis of This compound BindingAssay CRBN Binding Assay (e.g., FP, SPR) Synthesis->BindingAssay PROTACSynthesis PROTAC Synthesis BindingAssay->PROTACSynthesis Confirmed Binding CellPermeability Cell Permeability Assays PROTACSynthesis->CellPermeability DegradationAssay Western Blot / Proteomics (POI Degradation) CellPermeability->DegradationAssay PhenotypicAssay Cell-Based Phenotypic Assays (e.g., Viability, Apoptosis) DegradationAssay->PhenotypicAssay Confirmed Degradation

General workflow for PROTAC development.

Quantitative Data

Specific quantitative binding data for this compound is not widely published in a comparative format. However, studies on related phenyl dihydrouracil (PDHU) analogs demonstrate their potential as effective CRBN ligands. For instance, some substituted PDHUs exhibit a binding affinity comparable to lenalidomide.[3] Furthermore, these achiral ligands show significantly greater stability compared to lenalidomide, particularly under slightly basic conditions, which is a desirable property for drug candidates.[1]

CompoundStability (pH 8.8, % remaining after 4h)
Lenalidomide < 5%
PDHU Analogs > 95%

Data adapted from stability studies on related phenyl dihydrouracil analogs.[1]

Conclusion

This compound is a valuable building block for the development of next-generation targeted protein degraders. Its function as an achiral CRBN ligand with enhanced stability addresses some of the limitations of traditional glutarimide-based moieties.[1][2] The provided identifiers, experimental frameworks, and pathway diagrams offer a comprehensive technical overview for researchers engaged in the design and application of PROTACs and other TPD modalities. Further research into the specific structure-activity relationships and optimization of this scaffold will likely yield highly potent and selective therapeutic agents.

References

A Comprehensive Technical Guide to the Biginelli Reaction for the Synthesis of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the Biginelli reaction has remained a cornerstone in heterocyclic chemistry, providing a straightforward and efficient pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This one-pot multicomponent reaction, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea), has garnered significant attention from researchers, particularly in the field of drug development. The resulting DHPM scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, and antihypertensive activities. This guide provides an in-depth exploration of the Biginelli reaction, focusing on its mechanism, experimental protocols, and the quantitative aspects of the synthesis.

Reaction Mechanism and Pathway

The generally accepted mechanism for the Biginelli reaction proceeds through a series of acid-catalyzed steps. Initially, the aldehyde condenses with urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidinone product.

Biginelli_Reaction_Mechanism aldehyde Aldehyde (R1-CHO) iminium_ion N-Acylimine Ion aldehyde->iminium_ion + Urea, H+ urea Urea urea->iminium_ion beta_ketoester β-Ketoester (R2-CO-CH2-COOR3) enolate Enolate of β-Ketoester beta_ketoester->enolate H+ intermediate Open-Chain Intermediate iminium_ion->intermediate + Enolate enolate->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Cyclization dhpm Dihydropyrimidinone (DHPM) cyclized_intermediate->dhpm - H2O

Figure 1: Proposed mechanism of the Biginelli reaction.

Experimental Protocols

The versatility of the Biginelli reaction allows for a wide range of experimental conditions, from classical solvent-based methods to more modern, environmentally benign approaches. Below are detailed protocols for two common methodologies.

Protocol 1: Classical Lewis Acid Catalyzed Synthesis

This protocol describes a typical procedure using a Lewis acid catalyst, such as ferric chloride (FeCl₃), under conventional heating.

  • Materials:

    • Aldehyde (10 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

    • Urea (15 mmol)

    • Ferric chloride hexahydrate (FeCl₃·6H₂O) (1 mmol)

    • Ethanol (50 mL)

    • Hydrochloric acid (2 M)

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ferric chloride hexahydrate (1 mmol) in ethanol (50 mL) is stirred at reflux for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is treated with cold water (50 mL) and the resulting solid is filtered, washed with water, and dried.

    • For non-solid products, the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate-hexane mixture as the eluent.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol outlines a rapid and efficient solvent-free method using microwave irradiation, often in the presence of a solid acid catalyst like amberlyst-15.

  • Materials:

    • Aldehyde (5 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (5 mmol)

    • Urea (7.5 mmol)

    • Amberlyst-15 (0.5 g)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a microwave-safe vessel, a mixture of the aldehyde (5 mmol), β-ketoester (5 mmol), urea (7.5 mmol), and amberlyst-15 (0.5 g) is thoroughly mixed.

    • The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 300 W) and temperature (e.g., 100 °C) for 5-15 minutes.

    • After irradiation, the reaction mixture is cooled to room temperature and hot ethanol (20 mL) is added.

    • The catalyst is filtered off and washed with hot ethanol.

    • The filtrate is concentrated under reduced pressure, and the residue is treated with cold deionized water to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.

Experimental_Workflow_Biginelli start Start: Reagent Mixing reaction Reaction Step: - Conventional Heating (Reflux) - Microwave Irradiation start->reaction monitoring Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Solvent Removal - Aqueous Quenching - Extraction monitoring->workup Complete purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization end End: Pure DHPM characterization->end

Figure 2: Generalized experimental workflow for Biginelli reaction.

Quantitative Data and Comparative Analysis

The efficiency of the Biginelli reaction is highly dependent on the chosen catalyst, solvent, and reaction conditions. Below is a summary of quantitative data from various studies to illustrate these effects.

Aldehydeβ-KetoesterUrea/ThioureaCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetateUreaHCl (catalytic)EthanolReflux1891
4-Cl-BenzaldehydeEthyl acetoacetateUreaFeCl₃ (10)AcetonitrileReflux195
BenzaldehydeEthyl acetoacetateUreaYb(OTf)₃ (4)THFReflux490
4-MeO-BenzaldehydeEthyl acetoacetateUreaInCl₃ (10)DichloromethaneRT1292
BenzaldehydeEthyl acetoacetateThioureaBi(OTf)₃ (2)AcetonitrileReflux0.598
BenzaldehydeEthyl acetoacetateUreaAmberlyst-15Solvent-free900.1794
4-NO₂-BenzaldehydeMethyl acetoacetateUreaL-proline (20)EthanolReflux688

Note: The data presented in this table is a compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Conclusion

The Biginelli reaction continues to be a powerful tool in synthetic organic chemistry for the construction of dihydropyrimidinones. Its operational simplicity, high yields, and the biological significance of its products have driven extensive research into developing more efficient and environmentally friendly protocols. The use of various Lewis and Brønsted acid catalysts, as well as unconventional energy sources like microwave irradiation, has significantly improved the reaction's scope and applicability. For researchers in drug discovery and development, a thorough understanding of the Biginelli reaction's mechanism and the factors influencing its outcome is crucial for the rational design and synthesis of novel therapeutic agents.

Uracil Catabolism and Dihydrouracil Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine metabolism is a fundamental biochemical process essential for the synthesis and degradation of nucleotides, the building blocks of DNA and RNA.[1] The catabolism of pyrimidines, particularly uracil, is a critical pathway for maintaining nucleotide homeostasis and recycling nitrogen. Unlike purine degradation, which produces the sparingly soluble uric acid, pyrimidine breakdown results in highly water-soluble compounds such as β-alanine, CO₂, and ammonia.[1] This pathway is not only vital for normal cellular function but also holds significant clinical relevance, primarily due to its role in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).

The central intermediate in the reductive catabolism of uracil is 5,6-dihydrouracil. The enzymatic conversion of uracil to dihydrouracil is the rate-limiting step in this pathway, and its efficiency, largely determined by the enzyme dihydropyrimidine dehydrogenase (DPD), dictates the metabolic flux.[2] Understanding the intricacies of this pathway, the kinetics of its enzymes, and the dynamics of its intermediates is paramount for researchers in metabolic diseases, oncology, and pharmacology. This guide provides an in-depth technical overview of the core aspects of uracil catabolism, focusing on the formation and processing of dihydrouracil, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Reductive Pathway of Uracil Catabolism

The degradation of uracil in mammals occurs primarily in the liver via a three-step reductive pathway.[1][2] This pathway ensures the breakdown of uracil into simpler, reusable, or excretable molecules. A parallel pathway exists for the catabolism of thymine.[3]

The three key enzymes involved in the reductive catabolism of uracil are:

  • Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway.[2] It catalyzes the NADPH-dependent reduction of the C5-C6 double bond of uracil to form 5,6-dihydrouracil.[3]

  • Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of dihydrouracil to produce N-carbamyl-β-alanine.[3]

  • β-Ureidopropionase (β-UP): The final enzyme in the sequence, β-ureidopropionase, hydrolyzes N-carbamyl-β-alanine to yield β-alanine, carbon dioxide, and ammonia.[3][4]

The end-product, β-alanine, can be further utilized in the synthesis of coenzyme A or excreted.[1] This pathway is crucial for recycling pyrimidine nitrogen back into general nitrogen metabolism.[3]

Pathway Visualization

The following diagram illustrates the sequential enzymatic reactions in the reductive catabolism of uracil.

Uracil_Catabolism cluster_pathway Reductive Uracil Catabolism Pathway Uracil Uracil Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) + NADPH NADP NADP⁺ NCBA N-Carbamyl-β-alanine Dihydrouracil->NCBA Dihydropyrimidinase (DHP) + H₂O BetaAlanine β-Alanine + CO₂ + NH₃ NCBA->BetaAlanine β-Ureidopropionase (β-UP) + H₂O NADPH NADPH H2O1 H₂O H2O2 H₂O

Caption: The reductive pathway of uracil catabolism.

Quantitative Data

The efficiency and rate of uracil catabolism are governed by the kinetic properties of the involved enzymes and the in vivo concentrations of the pathway's metabolites. This section summarizes key quantitative data for easy comparison.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an indication of substrate affinity.[5][6]

EnzymeOrganism/SourceSubstrateKₘVₘₐₓReference(s)
Dihydropyrimidine Dehydrogenase (DPD)Bovine LiverUracil0.8 µM1.6 s⁻¹ (kcat)[1]
Bovine LiverNADPH0.12 µM1.6 s⁻¹ (kcat)[1]
Dihydropyrimidinase (DHP)Rat Liver5-Bromo-5,6-dihydrouracil17 µMNot Reported[7]
β-Ureidopropionase (β-UP)HumanN-carbamoyl-β-alanineNot Reported (cooperative kinetics)Not Reported[8]

Note: Kinetic data for DHP and β-UP are less consistently reported in the literature. β-Ureidopropionase, in particular, exhibits cooperative kinetics, which are not adequately described by a single Kₘ value.[8]

Plasma Concentrations of Uracil and Dihydrouracil in Healthy Individuals

The plasma levels of uracil and its metabolite dihydrouracil are important biomarkers for assessing DPD activity.

AnalyteConditionMean Plasma Concentration (± SD)Reference(s)
UracilFasting (13:00 h)12.6 ± 3.7 ng/mL[9][10]
Fed (13:00 h)9.4 ± 2.6 ng/mL[9][10]
DihydrouracilFasting (13:00 h)147.0 ± 36.4 ng/mL[9][10]
Fed (13:00 h)85.7 ± 22.1 ng/mL[9][10]

Note: It has been demonstrated that both uracil and dihydrouracil levels are higher in a fasting state compared to a fed state.[9][10]

Experimental Protocols

Accurate measurement of uracil, dihydrouracil, and DPD enzyme activity is crucial for both research and clinical applications. Below are detailed methodologies for key assays.

Protocol: Determination of Uracil and Dihydrouracil in Human Plasma by HPLC

This protocol is adapted from validated high-performance liquid chromatography (HPLC) methods.[9][11][12]

4.1.1 Principle Uracil and dihydrouracil are extracted from plasma, separated by reverse-phase HPLC, and quantified using UV or mass spectrometric detection.

4.1.2 Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • Uracil and dihydrouracil analytical standards

  • 5-Fluorouracil (as internal standard)

  • Ethyl acetate and isopropanol (HPLC grade)

  • Ammonium sulfate

  • Acetonitrile and water (HPLC grade)

  • Potassium phosphate buffer (e.g., 10 mM)

  • Solid-phase extraction (SPE) cartridges (optional, for cleanup)

  • HPLC system with UV/PDA or Mass Spectrometry (MS) detector

  • Reverse-phase C18 column (e.g., SymmetryShield RP18 or Atlantis dC18)[13] or Porous Graphitic Carbon column[9][11]

4.1.3 Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of plasma into a microcentrifuge tube.

  • Add the internal standard (5-fluorouracil) to each sample, calibrator, and quality control.

  • Add solid ammonium sulfate to precipitate proteins and vortex thoroughly.

  • Add 1.5 mL of an ethyl acetate:isopropanol mixture (e.g., 85:15, v/v).

  • Vortex vigorously for 2 minutes to extract the analytes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of ultrapurified water or mobile phase.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Inject 50 µL of the supernatant into the HPLC system.

4.1.4 Chromatographic Conditions

  • Column: Porous Graphitic Carbon or C18 column.

  • Mobile Phase: Gradient elution with water and acetonitrile is often employed.[9][11] A 10 mM potassium phosphate buffer can be used for isocratic elution on some columns.[13]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at 205 nm (for dihydrouracil) and 260-268 nm (for uracil).[12] For higher sensitivity and specificity, LC-MS/MS is recommended.[14]

  • Run Time: Approximately 15-30 minutes, including re-equilibration.[9][11][13]

4.1.5 Quantification

  • Prepare a calibration curve using known concentrations of uracil and dihydrouracil spiked into a drug-free plasma matrix.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of uracil and dihydrouracil in the samples by interpolating from the linear regression of the calibration curve.

Protocol: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a common method for determining DPD activity in a clinically accessible sample.[7][14][15]

4.2.1 Principle The activity of DPD is measured by quantifying the conversion of a radiolabeled or non-labeled substrate (e.g., [¹⁴C]5-FU or uracil) to its dihydropyrimidine product in the cytosol of isolated PBMCs.[14]

4.2.2 Materials and Reagents

  • Whole blood collected in EDTA tubes.

  • Ficoll-Paque or similar density gradient medium for PBMC isolation.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Protein assay kit (e.g., Bradford or BCA).

  • Reaction buffer containing NADPH, MgCl₂, and a reducing agent (e.g., 2-mercaptoethanol).[14]

  • Substrate: [¹⁴C]5-Fluorouracil or Uracil.

  • HPLC system for product quantification.

  • Scintillation counter (if using radiolabeled substrate).

4.2.3 Procedure

  • PBMC Isolation:

    • Dilute whole blood with an equal volume of PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge according to the manufacturer's instructions to separate the PBMC layer.

    • Carefully aspirate the PBMC layer and wash with PBS.

  • Cell Lysis:

    • Resuspend the PBMC pellet in lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 11,500 x g) at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the total protein concentration of the cytosolic extract using a standard protein assay.

  • Enzyme Reaction:

    • Pre-warm the reaction buffer to 37°C.

    • In a microcentrifuge tube, combine a specific amount of cytosolic protein (e.g., 50-100 µg) with the reaction buffer.

    • Initiate the reaction by adding the substrate ([¹⁴C]5-FU or uracil).

    • Incubate at 37°C for a defined period (e.g., 5-30 minutes).

    • Terminate the reaction by adding acid (e.g., perchloric acid) or by flash-freezing.

  • Product Quantification:

    • Separate the product (dihydro-5-FU or dihydrouracil) from the substrate using HPLC.

    • Quantify the product peak using a radioactivity detector or UV detector.

  • Calculation of DPD Activity:

    • Calculate the amount of product formed per unit time.

    • Normalize the activity to the amount of protein in the reaction (e.g., nmol/min/mg protein).

Experimental Workflow Visualization

The following diagram outlines the workflow for the HPLC-based determination of uracil and dihydrouracil in plasma.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma 1. Plasma Collection (500 µL) Spike 2. Spike Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation (Ammonium Sulfate) Spike->Precipitate Extract 4. Liquid-Liquid Extraction (Ethyl Acetate / Isopropanol) Precipitate->Extract Evaporate 5. Evaporation to Dryness Extract->Evaporate Reconstitute 6. Reconstitution (200 µL Water) Evaporate->Reconstitute Inject 7. Inject Sample (50 µL) Reconstitute->Inject Separate 8. Chromatographic Separation (C18 or Carbon Column) Inject->Separate Detect 9. UV or MS Detection Separate->Detect Quantify 10. Quantification (vs. Calibration Curve) Detect->Quantify

Caption: Workflow for HPLC analysis of plasma uracil and dihydrouracil.

Clinical Significance and Drug Development

The uracil catabolic pathway, and specifically the activity of DPD, is of profound importance in clinical oncology.

Fluoropyrimidine Metabolism

The widely used anticancer drug 5-fluorouracil (5-FU) and its oral prodrugs (e.g., capecitabine) are structurally similar to uracil. As a result, over 80% of an administered dose of 5-FU is catabolized by DPD in the liver. This catabolic process inactivates the drug, converting it to dihydrofluorouracil.

DPD Deficiency

A significant portion of the population (estimated at 3-5%) has partial DPD deficiency due to genetic variations in the DPYD gene, while a smaller fraction (~0.1%) has a complete deficiency.[14] In these individuals, the reduced ability to clear 5-FU leads to prolonged exposure to the active drug and its toxic metabolites. This can result in severe, life-threatening toxicities, including myelosuppression, mucositis, and neurotoxicity.

Phenotyping and Genotyping for Personalized Medicine

To mitigate the risk of severe toxicity, screening for DPD deficiency prior to initiating fluoropyrimidine therapy is increasingly becoming standard practice.[7]

  • Phenotyping: This involves measuring the functional activity of the DPD enzyme. Methods include the direct measurement of DPD activity in PBMCs or indirect assessment by measuring the endogenous plasma concentrations of uracil and dihydrouracil.[10] Elevated uracil levels and a low dihydrouracil-to-uracil (UH₂/U) ratio are indicative of reduced DPD activity.[10]

  • Genotyping: This involves testing for specific known variants in the DPYD gene that are associated with decreased enzyme function.

A combination of both phenotyping and genotyping provides the most comprehensive assessment of a patient's DPD status, enabling oncologists to make informed decisions about 5-FU dosing—either by reducing the standard dose or selecting an alternative therapy for deficient patients. This personalized approach is a critical step in improving the safety and efficacy of fluoropyrimidine-based cancer treatments.

References

An In-Depth Technical Guide on the Physical Characteristics of 2-Methoxyphenyl Dihydrouracil Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Methoxyphenyl dihydrouracil powder, a molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

Introduction

This compound is recognized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a valuable component in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The physical properties of the constituent components of PROTACs, including the E3 ligase ligand, are critical for formulation, bioavailability, and overall therapeutic efficacy. This document outlines the available data on the physical characteristics of this compound powder and provides standardized experimental protocols for their determination.

Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Data for this compound

PropertyValue/DescriptionSource/Methodology
Appearance Expected to be a white to off-white powder or crystalline solid.Based on descriptions of analogous dihydrouracil derivatives which are typically white powders.[3][4]
Molecular Formula C₁₂H₁₂N₂O₅[5]
Molecular Weight 264.23 g/mol [5]
Melting Point Not explicitly reported. Analogous compounds such as Dihydro-6-(4'-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione melt at 220 °C.[3][4]Capillary Melting Point Method
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[6] A related compound is soluble in Methanol.[7] Insoluble in water.[8]Shake-Flask Method, HPLC, Nephelometry
Purity ≥95%[5] High-Performance Liquid Chromatography (HPLC)
Storage 4°C, protect from light.[5]Supplier Recommendation

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of powdered substances are provided below.

The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range.

Principle: A small, finely powdered sample is heated slowly at a controlled rate, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample should be 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[9][10]

    • For a more accurate determination, heat the sample at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[9]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[11][12]

  • Replicates: Perform at least two more determinations to ensure the result is reproducible.[9]

Solubility is a critical parameter for drug development, influencing dissolution rate and bioavailability.[13]

Principle: An excess amount of the powdered solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured.

Apparatus:

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved particles.

  • Analysis: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

PXRD is a non-destructive technique used to identify the crystalline phases of a material and can provide information about its crystal structure.[14][15]

Principle: A powdered sample is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes, and the diffraction pattern is unique to the crystalline structure.[14][15]

Apparatus:

  • Powder X-ray diffractometer

  • Sample holder (low-background sample holders are recommended for small sample amounts)[16]

  • Mortar and pestle

  • Microscope slide

Procedure:

  • Sample Preparation: Gently grind the powder to a fine consistency (<10 µm particle size) to ensure random orientation of the crystallites.[14]

  • Sample Mounting:

    • Carefully pack the powdered sample into the sample holder.

    • Use a flat edge, such as a microscope slide, to gently press the powder down and ensure the surface is flat and level with the holder's surface.[16]

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the 2θ scan range (e.g., 5° to 70°), step size, and scan speed.[15]

    • Initiate the X-ray source and begin the scan.

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.

    • The positions and intensities of the diffraction peaks can be compared to databases (e.g., the Powder Diffraction File) to identify the crystalline phase.

    • Advanced analysis, such as Rietveld refinement, can be used to determine the crystal structure.[14]

Biological Context and Visualization

This compound functions as a ligand for the CRBN E3 ligase, a key component of the CUL4-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. This interaction is fundamental to its application in PROTAC technology.

The following diagram illustrates the general mechanism of action for a PROTAC incorporating a CRBN ligand like this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Pathway PROTAC PROTAC (this compound - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Binds to POI Ligand CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds to CRBN Ligand Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits Ubiquitin Machinery Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation PROTAC_Release PROTAC Recycled Ubiquitination->PROTAC_Release Released Degradation Degraded POI (Amino Acids) Proteasome->Degradation Proteolysis

Caption: Mechanism of PROTAC-mediated protein degradation.

The logical flow for characterizing the physical properties of a new batch of this compound powder is outlined below.

Characterization_Workflow start Receive 2-Methoxyphenyl dihydrouracil Powder visual Visual Inspection (Color, Form) start->visual purity Purity Analysis (HPLC) visual->purity melting_point Melting Point Determination purity->melting_point solubility Solubility Testing (Multiple Solvents) purity->solubility crystallinity Crystallinity Analysis (PXRD) purity->crystallinity data_analysis Data Compilation and Analysis melting_point->data_analysis solubility->data_analysis crystallinity->data_analysis report Generate Certificate of Analysis data_analysis->report

References

An In-depth Technical Guide to the Solubility of 2-Methoxyphenyl dihydrouracil and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dihydrouracil derivatives, with a focus on 2-Methoxyphenyl dihydrouracil. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from the parent compound, dihydrouracil, to provide foundational insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such compounds is presented, alongside a logical workflow diagram to guide researchers in their experimental design. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development, offering both theoretical understanding and practical methodologies for assessing the solubility of this class of compounds.

Introduction

This compound is a compound of interest in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) where it can function as a CRBN (Cereblon) ligand. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in various solvents is therefore essential for its advancement as a potential therapeutic agent or chemical probe.

Solubility Data of Dihydrouracil

The solubility of the parent compound, dihydrouracil (also known as 5,6-dihydrouracil), provides a baseline for understanding the solubility of its derivatives. Experimental and predicted solubility data for dihydrouracil are summarized in the table below.

SolventSolubilityMethodReference
Dimethyl Sulfoxide (DMSO)14.29 mg/mL (125.24 mM)Experimental[1]
Water6.67 mg/mL (58.46 mM)Experimental[1]
Water25.9 g/L (227 mM)Predicted[2]
Sodium HydroxideSolubleExperimental[3]
Phosphate Buffered Saline (PBS, pH 7.2)1 mg/mLNot Specified
EthanolInsolubleNot Specified
N,N-Dimethylformamide (DMF)InsolubleNot Specified

It is important to note that for the DMSO and water solubility data from MedChemExpress, ultrasonic treatment and warming (for water) were required to achieve dissolution.[1]

Predicted Solubility of this compound

The structure of this compound features the addition of a methoxyphenyl group to the dihydrouracil core. This substitution is expected to increase the lipophilicity of the molecule compared to the parent dihydrouracil. The "like dissolves like" principle suggests that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[4]

The introduction of the methoxyphenyl group, which is less polar than the dihydrouracil ring, will likely decrease the aqueous solubility of this compound relative to dihydrouracil. Conversely, its solubility in organic solvents, particularly those of intermediate polarity, may be enhanced. It is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents such as DMSO and DMF, which are commonly used in biological assays and for creating stock solutions of drug-like molecules.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5][6] This method is considered the gold standard for its reliability.[7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[6]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test samples.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, µg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start: Define Compound and Solvents add_excess Add Excess Solid Compound to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate on Shaker (e.g., 24-72h at 25°C) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze Samples and Standards (e.g., HPLC) filter->analyze prepare_standards Prepare Standard Solutions prepare_standards->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End: Report Solubility (e.g., mg/mL) calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct experimental solubility data for this compound remains to be published, an understanding of its solubility can be inferred from its structural relationship to dihydrouracil. The provided data on the parent compound and the detailed experimental protocol offer a solid foundation for researchers to conduct their own solubility assessments. The shake-flask method, as outlined, provides a robust and reliable means to generate the crucial solubility data needed to advance the development of this compound and other related compounds in the drug discovery pipeline. It is recommended that experimental determination be carried out in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile.

References

Methodological & Application

Application Note: 1H NMR Analysis of 2-Methoxyphenyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the structural elucidation of 2-Methoxyphenyl dihydrouracil using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The methods described herein are essential for researchers, scientists, and professionals in drug development and chemical synthesis to verify the identity and purity of the target compound. This document includes sample preparation, instrument parameters, and data analysis, complemented by a summary of expected chemical shifts and a graphical representation of the experimental workflow.

Introduction

Dihydrouracil and its derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acid structures and their potential as therapeutic agents.[1][2] The synthesis of novel dihydrouracil analogs is a key area of research for developing new pharmaceuticals. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is one of the most powerful techniques for this purpose. This note focuses on the ¹H NMR analysis of a specific analog, this compound, providing a standardized protocol for its characterization.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum. The following steps outline the recommended procedure for preparing a sample of this compound for ¹H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube using a pipette.

  • Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly for insertion into the NMR spectrometer.

NMR Data Acquisition

The following parameters are recommended for acquiring the ¹H NMR spectrum of this compound. These parameters may be adjusted based on the specific instrument and experimental requirements.

Instrument: 400 MHz NMR Spectrometer

Parameters:

ParameterRecommended Value
Nucleus¹H
SolventDMSO-d₆
Temperature298 K (25 °C)
Number of Scans16 - 64
Relaxation Delay1.0 s
Pulse Width30° - 90°
Acquisition Time4.0 s
Spectral Width16 ppm (-2 to 14 ppm)
ReferencingTetramethylsilane (TMS) or residual solvent peak (DMSO at 2.50 ppm)
Data Processing and Analysis

The raw NMR data (Free Induction Decay - FID) should be processed to obtain the final spectrum.

Procedure:

  • Apply a Fourier transform to the FID.

  • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by referencing the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet, triplet, multiplet) to elucidate the molecular structure.

Data Presentation

The expected ¹H NMR data for this compound, based on the analysis of similar dihydrouracil analogs, is summarized in the table below.[1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HNH
~7.9Singlet1HNH
~7.2-7.4Multiplet2HAromatic protons (Ar-H)
~6.9-7.0Multiplet2HAromatic protons (Ar-H)
~4.8Triplet1HCH on the dihydrouracil ring
~3.8Singlet3HMethoxy group protons (-OCH₃)
~2.6-2.9Multiplet2HCH₂ on the dihydrouracil ring

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup_params Set Acquisition Parameters insert_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing integration Integration & Peak Picking referencing->integration analysis Structural Elucidation integration->analysis report Final Report analysis->report

Caption: Workflow for ¹H NMR analysis of this compound.

References

Application Notes and Protocols: 2-Methoxyphenyl Dihydrouracil as a CRBN Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, acting as a substrate receptor.[1] Ligands that bind to CRBN can modulate its activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is the foundation for the therapeutic action of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, as well as the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Traditional CRBN ligands, such as those based on a glutarimide scaffold, are often chiral and can undergo racemization, which can complicate drug development.[2] Phenyl dihydrouracil (PDHU) derivatives have emerged as a promising class of achiral CRBN ligands.[3] Among these, 2-Methoxyphenyl dihydrouracil has been identified as a CRBN ligand that can be incorporated into PROTACs.[3] This document provides detailed application notes and protocols for researchers interested in utilizing this compound as a CRBN ligand in their studies.

Data Presentation

Table 1: Comparative Binding Affinity of Phenyl Dihydrouracil Derivatives and Reference Compounds to CRBN
CompoundAssay TypeIC50Reference
Phenyl Dihydrouracil Derivative (YJ1b)TR-FRET0.206 µM[4][5]
LenalidomideTR-FRET2.694 µM[5]
PomalidomideFluorescence Polarization153.9 nM[6]
ThalidomideFluorescence Polarization347.2 nM[6]
PD-PROTAC 2Fluorescence Polarization52 ± 19 nM[1]

Signaling Pathways and Experimental Workflows

CRBN-Mediated Protein Degradation

This compound, as a CRBN ligand, facilitates the recruitment of target proteins to the CRL4-CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is central to the mechanism of action for PROTACs that utilize a dihydrouracil-based CRBN ligand.

CRBN_Signaling_Pathway cluster_0 Cellular Environment 2_Methoxyphenyl_dihydrouracil 2-Methoxyphenyl dihydrouracil CRBN CRBN 2_Methoxyphenyl_dihydrouracil->CRBN Binds to E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex Forms CUL4 CUL4 CUL4->E3_Complex DDB1 DDB1 DDB1->E3_Complex RBX1 RBX1 RBX1->E3_Complex Target_Protein Target Protein (e.g., Neosubstrate) E3_Complex->Target_Protein Recruits Ubiquitin Ubiquitin Target_Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades into

Caption: CRBN Signaling Pathway.

Experimental Workflow for Characterizing this compound

A typical workflow to characterize the activity of this compound as a CRBN ligand involves synthesis, in vitro binding assays, and cell-based assays to confirm target degradation.

Experimental_Workflow cluster_workflow Characterization Workflow start Start synthesis Synthesis of This compound start->synthesis binding_assay CRBN Binding Assay (FP or NanoBRET) synthesis->binding_assay determine_ic50 Determine IC50/Kd binding_assay->determine_ic50 cell_culture Cell Culture (e.g., MM1.S cells) determine_ic50->cell_culture Proceed if binding is confirmed treatment Treat cells with compound cell_culture->treatment western_blot Western Blot for Neosubstrate Degradation (e.g., IKZF1) treatment->western_blot quantification Quantify Protein Levels western_blot->quantification end End quantification->end

Caption: Experimental Workflow.

Experimental Protocols

Synthesis of 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

This protocol is a general method adapted from procedures for the synthesis of N-1-substituted dihydrouracils.[7][8]

Materials:

  • 2-Methoxyaniline

  • 3-Ethoxy-2,3-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester

  • Urea

  • Acetic acid

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyaniline and 3-ethoxy-2,3-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester in acetic acid.

  • Add urea to the mixture.

  • Heat the reaction mixture to 120°C and stir for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Suspend the solid residue in a minimal amount of ethyl acetate and stir for 2 hours to precipitate the product.

  • Filter the slurry and wash the solid with cold ethyl acetate.

  • Dry the product under vacuum to obtain 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

CRBN Binding Assay using Fluorescence Polarization (FP)

This protocol is based on competitive binding assays designed for CRBN inhibitors.[9][10][11]

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently-labeled thalidomide or lenalidomide (e.g., Cy5-labeled thalidomide)

  • CRBN Assay Buffer

  • Pomalidomide (as a positive control)

  • This compound (test compound)

  • Black, low-binding 96-well or 384-well microtiter plate

  • Fluorescent microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Dilute the fluorescently-labeled thalidomide stock solution to the working concentration (e.g., 50 nM) in CRBN Assay Buffer.

    • Dilute the purified CRBN protein to the working concentration (e.g., 15 ng/µL) in CRBN Assay Buffer. The optimal concentration may need to be determined empirically.

    • Prepare a serial dilution of the this compound and the pomalidomide control in CRBN Assay Buffer containing a small percentage of DMSO (e.g., 10%).

  • Assay Setup:

    • Add the diluted CRBN protein to the wells designated for the "Positive Control," "Test Inhibitor," and "Inhibitor Control."

    • Add CRBN Assay Buffer to the "Negative Control" and "Blank" wells.

    • Add the serially diluted this compound to the "Test Inhibitor" wells.

    • Add the serially diluted pomalidomide to the "Inhibitor Control" wells.

    • Add inhibitor buffer (e.g., 10% DMSO in assay buffer) to the "Blank," "Positive Control," and "Negative Control" wells.

  • Incubation:

    • Pre-incubate the plate at room temperature for 60 minutes with slow shaking.

  • Fluorescent Probe Addition:

    • Add the diluted fluorescently-labeled thalidomide to all wells except the "Blank."

  • Final Incubation:

    • Incubate the plate for an additional 60 minutes at room temperature with slow shaking, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader.

  • Data Analysis:

    • Calculate the change in fluorescence polarization for each concentration of the test compound relative to the positive and negative controls.

    • Plot the data and fit to a suitable model to determine the IC50 value.

NanoBRET™ Cellular CRBN Engagement Assay

This protocol provides a method to measure the binding of this compound to CRBN in living cells.[12][13][14][15][16]

Materials:

  • HEK293T cells stably expressing NanoLuc®-CRBN

  • Opti-MEM® I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • BODIPY™-lenalidomide tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Luminometer with a filter set for NanoBRET™ (e.g., 460nm donor and 618nm acceptor filters)

Procedure:

  • Cell Plating:

    • Plate the NanoLuc®-CRBN expressing HEK293T cells in the assay plates and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Opti-MEM®.

  • Tracer and Compound Addition:

    • Add the BODIPY™-lenalidomide tracer to all wells at the desired final concentration.

    • Add the serially diluted this compound to the appropriate wells. Include vehicle-only and no-tracer controls.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).

  • Substrate Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

  • Measurement:

    • Read the donor (460nm) and acceptor (618nm) emission signals on a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Correct for background by subtracting the ratio from the no-tracer control wells.

    • Plot the corrected NanoBRET™ ratio against the compound concentration to determine the IC50 value.

Western Blot for IKZF1 Degradation

This protocol is to assess the downstream effect of CRBN engagement by this compound, leading to the degradation of the neosubstrate Ikaros (IKZF1).[17][18][19]

Materials:

  • Multiple myeloma cell line (e.g., MM1.S)

  • This compound

  • Pomalidomide (as a positive control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-IKZF1, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment:

    • Plate MM1.S cells and treat with various concentrations of this compound, pomalidomide, and a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary anti-IKZF1 and anti-β-actin antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for IKZF1 and β-actin.

    • Normalize the IKZF1 band intensity to the corresponding β-actin band intensity.

    • Compare the normalized IKZF1 levels in the treated samples to the vehicle control to determine the extent of degradation.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 2-Methoxyphenyl Dihydrouracil as a Novel E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

A significant advancement in PROTAC design is the development of novel, achiral ligands for the E3 ligase Cereblon (CRBN). Traditional CRBN ligands, such as thalidomide and its analogs, are chiral and prone to racemization, which can complicate drug development and lead to off-target effects. Substituted phenyl dihydrouracils (PDHUs) have emerged as a stable and effective alternative.[1][3][6] This document provides a detailed protocol for the synthesis of PROTACs incorporating 2-Methoxyphenyl dihydrouracil, a promising PDHU-based CRBN ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (in this case, CRBN). This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

This section details the synthetic route to a PROTAC incorporating this compound. The synthesis is a multi-step process involving the preparation of the this compound ligand, attachment of a linker, and final coupling to a ligand for the protein of interest. For the purpose of this protocol, we will use a generic "POI ligand" with a carboxylic acid functional group for the final coupling step.

Part 1: Synthesis of 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

This procedure outlines the synthesis of the core CRBN ligand.

Materials:

  • 2-Methoxyaniline

  • Acrylic acid

  • Urea

  • Toluene

  • Acetic acid

  • Ethyl acetate

  • Water

  • Round-bottom flasks

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (e.g., 4.93 g, 40.0 mmol) in toluene (50 mL).

  • Add acrylic acid (e.g., 3.57 mL, 52.0 mmol) to the solution.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Remove the toluene by rotary evaporation.

  • To the resulting residue, add acetic acid (60 mL) and urea (e.g., 7.20 g, 120.0 mmol).

  • Heat the mixture to 120 °C and stir for 16 hours.

  • Cool the reaction mixture and remove the majority of the acetic acid by rotary evaporation.

  • Dissolve the residue in water (100 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography to obtain 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione as a solid.

Characterization Data for 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione:

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.29 (s, 1H), 7.36 – 7.28 (m, 1H), 7.27 – 7.21 (m, 1H), 7.14 – 7.07 (m, 1H), 7.01 – 6.92 (m, 1H), 3.80 (s, 3H), 3.57 (t, J = 6.7 Hz, 2H), 2.75 (t, J = 6.7 Hz, 2H).[1]

Part 2: Functionalization of this compound for Linker Attachment

To attach a linker, a functional group needs to be introduced onto the phenyl ring of the dihydrouracil. This protocol describes a method to introduce a handle for linker conjugation, for example, by incorporating a hydroxyl group that can be further modified. A common strategy is to start with a substituted aniline. For this protocol, we will assume a derivative of this compound with a handle for linker attachment, denoted as PDHU-handle .

Part 3: PROTAC Synthesis via Amide Coupling

This part of the protocol describes the coupling of the functionalized this compound (PDHU-linker-amine) with a POI ligand containing a carboxylic acid.

Materials:

  • PDHU-linker-amine

  • POI ligand with a carboxylic acid (POI-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • In a vial, dissolve the POI-COOH (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of PDHU-linker-amine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative HPLC to obtain the final product.

  • Characterize the final PROTAC by mass spectrometry and NMR spectroscopy.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_ligand_synthesis E3 Ligase Ligand Synthesis cluster_protac_assembly PROTAC Assembly Aniline 2-Methoxyaniline Dihydrouracil 1-(2-methoxyphenyl)dihydropyrimidine- 2,4(1H,3H)-dione Aniline->Dihydrouracil Acrylic Acid, Urea PDHU_Linker PDHU-Linker-NH2 Dihydrouracil->PDHU_Linker Linker Attachment (Multi-step) Final_PROTAC Final PROTAC PDHU_Linker->Final_PROTAC POI_Ligand POI-COOH POI_Ligand->Final_PROTAC HATU, DIPEA

Caption: A simplified workflow for the synthesis of a PROTAC.

Quantitative Data Summary

The following tables summarize representative data for PROTACs synthesized using phenyl dihydrouracil derivatives. The actual yields and potencies will vary depending on the specific POI ligand and linker used.

Table 1: Synthesis Yields (Illustrative)

StepProductStarting MaterialTypical Yield (%)
1. Dihydrouracil Formation1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione2-Methoxyaniline60-75%
2. Linker AttachmentPDHU-linker-amineFunctionalized PDHU40-60%
3. Final PROTAC CouplingFinal PROTACPDHU-linker-amine and POI-COOH30-50%

Table 2: Biological Activity of Phenyl Dihydrouracil-based PROTACs

PROTAC ExampleTarget ProteinCell LineDC50 (nM)¹Dmax (%)²Reference
PD-PROTAC 2LCKKOPT-K115>66[2]
PD-PROTAC 5LCKKOPT-K10.23>98[2]

¹DC50: Concentration required for 50% degradation of the target protein. ²Dmax: Maximum percentage of protein degradation achieved.

Conclusion

The use of this compound and its derivatives as achiral CRBN ligands represents a significant step forward in the design of PROTACs. These ligands offer improved stability and circumvent the issue of racemization associated with traditional glutarimide-based moieties.[1][3] The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation to synthesize and evaluate novel PROTACs based on this promising scaffold. Further optimization of linkers and POI ligands will continue to expand the therapeutic potential of this innovative technology.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenyl compounds, characterized by the presence of a methoxy group attached to a phenyl ring, represent a diverse class of molecules with significant therapeutic potential. A growing body of evidence highlights their potent anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases. These compounds exert their effects through various mechanisms, including the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.

This document provides detailed application notes on the anti-inflammatory effects of selected methoxyphenyl compounds, summarizing key quantitative data for easy comparison. Furthermore, it offers comprehensive, step-by-step protocols for essential in vitro assays to evaluate the anti-inflammatory activity of novel or existing methoxyphenyl derivatives.

Data Presentation: Anti-inflammatory Activity of Methoxyphenyl Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of various methoxyphenyl compounds, as reported in the scientific literature.

Table 1: Inhibitory Concentration (IC50) of Methoxyphenyl Compounds on Inflammatory Mediator Production

CompoundInflammatory MediatorCell LineIC50 (µM)Reference
DiapocyninCCL2A54920.3[1][2][3]
ResveratrolCCL2A54942.7[1][2][3]
2-MethoxyhydroquinoneCCL2A54964.3[1][2][3]
ApocyninCCL2A549146.6[1][2][3]
4-Amino-2-methoxyphenolCCL2A549410[1][2][3]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)IL-6PBMCs0.85[4]
MHPAPIL-1βPBMCs0.87[4]
MHPAPTNF-αPBMCs1.22[4]
MHPAPIL-8PBMCs1.58[4]

Table 2: Cyclooxygenase (COX) Inhibition by Methoxyphenyl Compounds

CompoundCOX IsoformIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound A2 (a 2-(trimethoxyphenyl)-thiazole)COX-223.26-[5]
Compound A3 (a 2-(trimethoxyphenyl)-thiazole)COX-2-9.24[5]
Meloxicam (Reference)COX-212.5011.03[5]
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamideCOX-2-47.1% inhibition at 20 µM[6]

Signaling Pathways and Mechanisms of Action

Methoxyphenyl compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of pro-inflammatory gene expression. Additionally, some compounds have been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway Cellular Signaling cluster_response Inflammatory Response cluster_inhibition Inhibition by Methoxyphenyl Compounds Stimulus Stimulus MAPK MAPK (p38, JNK) Stimulus->MAPK Activates IKK IKK Complex Stimulus->IKK Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Pro_inflammatory_Genes Induces IkB Degradation IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation NFkB_active->Pro_inflammatory_Genes Induces Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Inflammatory_Mediators Leads to Methoxyphenyl Methoxyphenyl Compounds Methoxyphenyl->MAPK Methoxyphenyl->IKK Methoxyphenyl->NFkB_active

Caption: General signaling pathway for inflammation and points of inhibition by methoxyphenyl compounds.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of methoxyphenyl compounds.

Cell Culture and Treatment

This initial step is crucial for all subsequent in vitro assays.

G Start Start Cell_Culture Culture RAW 264.7 macrophages or other relevant cell lines Start->Cell_Culture Seeding Seed cells in appropriate plates (e.g., 96-well, 24-well) Cell_Culture->Seeding Pre_treatment Pre-treat cells with various concentrations of methoxyphenyl compounds Seeding->Pre_treatment Stimulation Stimulate with an inflammatory agent (e.g., LPS) Pre_treatment->Stimulation Incubation Incubate for a specified time period Stimulation->Incubation Harvest Harvest cell supernatant and/or cell lysates for downstream analysis Incubation->Harvest End End Harvest->End

Caption: General workflow for cell culture and treatment.

Materials:

  • RAW 264.7 murine macrophage cell line (or other appropriate cell line, e.g., THP-1 monocytes, A549 human airway cells).[2][7]

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Lipopolysaccharide (LPS) from E. coli.

  • Methoxyphenyl compounds of interest.

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the methoxyphenyl compound to be tested. Incubate for 1-2 hours.

  • After pre-treatment, add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (cells treated with LPS alone).

  • Incubate the plates for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).

  • After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators and/or lyse the cells for protein or RNA analysis.

Cell Viability Assay (MTT Assay)

It is essential to determine if the observed anti-inflammatory effects are not due to cytotoxicity of the tested compounds.

Materials:

  • Cells treated as described in Protocol 1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

Protocol:

  • After the incubation period with the compound and/or LPS, add 10 µL of MTT solution to each well of a 96-well plate.[8]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.[9]

Materials:

  • Cell culture supernatant from Protocol 1.

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite standard solution.

Protocol:

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[1][2]

Materials:

  • Cell culture supernatant from Protocol 1.

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6 ELISA kits).

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

Protocol:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, this involves adding the cell culture supernatant to antibody-coated microplate wells.

  • After a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate is added to produce a colorimetric reaction.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Western Blot Analysis for Inflammatory Proteins and Signaling Molecules

Western blotting is used to detect and quantify the expression levels of key proteins involved in inflammation, such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway proteins.[9][10]

G Cell_Lysates Prepare cell lysates Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysates->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibody specific to the target protein Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect protein bands using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis

Caption: Workflow for Western Blot analysis.

Materials:

  • Cell lysates from Protocol 1.

  • Protein assay reagent (e.g., BCA kit).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Lyse the cells treated as in Protocol 1 with a suitable lysis buffer and collect the total protein.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and then incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The provided data and protocols offer a robust framework for researchers to investigate the anti-inflammatory properties of methoxyphenyl compounds. The quantitative data allows for the comparison of the potency of different derivatives, while the detailed experimental protocols provide a starting point for in vitro screening and mechanistic studies. By elucidating the mechanisms through which these compounds modulate inflammatory pathways, it is possible to advance the development of new and effective anti-inflammatory therapies.

References

Application Notes and Protocols for Antioxidant Activity Assays of 2-Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common antioxidant activity assays and compile quantitative data for various 2-methoxyphenol (guaiacol) derivatives. The information is intended to assist researchers in selecting and performing appropriate assays to evaluate the antioxidant potential of these compounds.

Introduction to 2-Methoxyphenol Derivatives and Antioxidant Activity

2-Methoxyphenol and its derivatives are a class of phenolic compounds widely found in nature and are of significant interest due to their potent antioxidant properties. The core structure, featuring a hydroxyl (-OH) and a methoxy (-OCH₃) group on a benzene ring, allows for effective scavenging of free radicals, which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] The evaluation of the antioxidant capacity of these derivatives is crucial for the development of new therapeutic agents and functional food ingredients.

This document outlines the principles and detailed experimental procedures for four commonly used antioxidant assays: DPPH, ABTS, FRAP, and ORAC.

Data Presentation: Antioxidant Activity of 2-Methoxyphenol Derivatives

The following table summarizes the antioxidant activity of selected 2-methoxyphenol derivatives as determined by various assays. It is important to note that values across different studies may not be directly comparable due to variations in experimental conditions (e.g., reaction time, solvent, and specific protocol).

CompoundDerivative NameDPPH IC50 (µM)ABTS TEACFRAP Value (mM Fe²⁺/mM)ORAC Value (µmol TE/µmol)Reference(s)
2-Methoxyphenol Guaiacol>100--~2.0[2]
4-Allyl-2-methoxyphenol Eugenol~15-30HighHigh~2.12[3][4][5]
4-Hydroxy-3-methoxybenzaldehyde Vanillin~100-200ModerateModerate~1.81[3]
4-Hydroxy-3-methoxybenzoic acid Vanillic Acid~150-250ModerateModerate-[6]
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid Ferulic Acid~30-50HighHighHigh[2][6]
4-Methyl-2-methoxyphenol Creosol~20-40---[7]

Note: A lower IC50 value indicates higher antioxidant activity. Higher TEAC, FRAP, and ORAC values indicate greater antioxidant capacity. The data presented is a compilation from multiple sources and should be used for comparative purposes with caution.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) is monitored spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the radical scavenging activity of the sample.

Experimental Workflow:

DPPH_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix sample dilutions with DPPH solution DPPH_sol->Mix Sample_prep Prepare stock solutions of 2-methoxyphenol derivatives Serial_dil Perform serial dilutions of samples Serial_dil->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the 2-methoxyphenol derivatives and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Shake the plate and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Experimental Workflow:

ABTS_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS solution ABTS_radical Mix ABTS and K2S2O4 solutions and incubate in the dark for 12-16 h ABTS_stock->ABTS_radical K2S2O4_stock Prepare 2.45 mM potassium persulfate solution K2S2O4_stock->ABTS_radical ABTS_working Dilute ABTS radical solution to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix sample/standard with ABTS working solution ABTS_working->Mix Sample_prep Prepare serial dilutions of samples and Trolox standard Sample_prep->Mix Incubate Incubate at room temperature for 6 min Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate TEAC Determine Trolox Equivalent Antioxidant Capacity (TEAC) Calculate->TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.

  • Assay Procedure:

    • Prepare various concentrations of the 2-methoxyphenol derivatives and a Trolox standard.

    • In a 96-well microplate, add 10 µL of the sample or standard to 190 µL of the ABTS•+ working solution.

    • Shake the plate and incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.

Experimental Workflow:

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis Acetate_buffer Prepare 300 mM acetate buffer (pH 3.6) FRAP_reagent Mix acetate buffer, TPTZ, and FeCl3 (10:1:1 v/v/v) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare 10 mM TPTZ solution in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol Prepare 20 mM FeCl3 solution FeCl3_sol->FRAP_reagent Mix Mix sample/standard with FRAP reagent FRAP_reagent->Mix Sample_prep Prepare serial dilutions of samples and FeSO4 standard Sample_prep->Mix Incubate Incubate at 37°C for 30 min Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Determine FRAP value from FeSO4 standard curve Measure->Calculate

Caption: Workflow for the FRAP assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare various concentrations of the test compounds and a ferrous sulfate (FeSO₄) standard.

    • In a 96-well microplate, add 20 µL of the sample or standard to 180 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • The FRAP value of the sample is determined from the standard curve and is expressed as mM of Fe²⁺ equivalents per mM of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to scavenge these radicals is quantified by measuring the area under the fluorescence decay curve. The protective effect of the antioxidant is proportional to its concentration.

Experimental Workflow:

ORAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis Fluorescein_sol Prepare fluorescein working solution Mix Add fluorescein and sample/standard to microplate Fluorescein_sol->Mix AAPH_sol Prepare AAPH solution Sample_prep Prepare serial dilutions of samples and Trolox standard Sample_prep->Mix Pre_incubate Pre-incubate at 37°C Mix->Pre_incubate Add_AAPH Initiate reaction by adding AAPH Pre_incubate->Add_AAPH Measure Measure fluorescence decay over time Add_AAPH->Measure Calculate_AUC Calculate Area Under the Curve (AUC) Measure->Calculate_AUC Determine_ORAC Determine ORAC value from Trolox standard curve Calculate_AUC->Determine_ORAC

Caption: Workflow for the ORAC assay.

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (10 µM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Working Solution (100 nM): Dilute the stock solution with phosphate buffer.

    • AAPH Solution (240 mM): Prepare fresh daily in phosphate buffer.

    • Trolox Standard Solutions: Prepare a series of dilutions of Trolox in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank from the AUC of the sample.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is calculated from the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per µmol or µg of the compound.

References

Application Notes and Protocols for Investigating the Anticancer Potential of Dihydrouracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydrouracil and its analogs, particularly dihydropyrimidinones (DHPMs), represent a class of heterocyclic compounds with significant therapeutic potential, including notable anticancer activity. These compounds exert their effects through various mechanisms, such as the inhibition of dihydropyrimidine dehydrogenase (DPD), which enhances the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU), and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This document provides detailed application notes and protocols for investigating the anticancer properties of dihydrouracil analogs, focusing on cytotoxicity assessment, cell cycle analysis, apoptosis induction, and the analysis of relevant signaling pathways.

I. Data Presentation: In Vitro Cytotoxicity of Dihydrouracil Analogs

The following tables summarize the cytotoxic activity of representative dihydrouracil analogs against various human cancer cell lines, as determined by the MTT assay. The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a key parameter for evaluating anticancer potency.

Table 1: Cytotoxicity (IC50) of Dihydropyrimidinone (DHPM) Derivatives against Various Cancer Cell Lines.

Compound IDCancer Cell LineHistotypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 19 NCI-H460Non-Small Cell Lung Cancer- (88% growth inhibition at 10 µM)Doxorubicin-
SK-MEL-5Melanoma- (86% growth inhibition at 10 µM)Doxorubicin-
HL-60 (TB)Leukemia- (85% growth inhibition at 10 µM)Doxorubicin-
Compound 8h HCT-116Colorectal Carcinoma3.94--
PC-3Prostate Cancer15.78--
MCF-7Breast Cancer7.89--
Compound 8i HCT-116Colorectal Carcinoma4.68--
PC-3Prostate Cancer11.23--
MCF-7Breast Cancer9.54--
DHPM Analog B2 T47DBreast Cancer205.71 µg/mLDoxorubicin3.33 µg/mL

Data compiled from multiple sources, showcasing the range of activities of different dihydrouracil analogs.[1][2][3]

Table 2: Enzymatic Inhibition by Dihydropyrimidinone Derivatives.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 19 mTOR0.64Rapamycin0.43
VEGFR-21.97Sorafenib0.3
Compound 8h EGFR- (Superior to Compound 8i)--
TrkA- (Superior to Compound 8i)--

These data indicate that dihydrouracil analogs can directly target key kinases in cancer-related signaling pathways.[2][3]

II. Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of dihydrouracil analogs.

A. Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the dihydrouracil analog in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of cancer cells following treatment with dihydrouracil analogs.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.

    • After 24 hours, treat the cells with the dihydrouracil analog at its IC50 concentration and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 20,000 events per sample.

    • Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in a particular phase suggests cell cycle arrest.

C. Apoptosis Detection by Annexin V-FITC/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the dihydrouracil analog as described for the cell cycle analysis protocol.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

D. Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with the dihydrouracil analog, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

III. Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially targeted by dihydrouracil analogs and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Dihydrouracil Analogs mtt MTT Assay (Cytotoxicity, IC50) synthesis->mtt Screening cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Active Compounds western_blot Western Blot Analysis (Protein Expression) cell_cycle->western_blot apoptosis->western_blot data_analysis Quantitative Data Analysis western_blot->data_analysis mechanism Mechanism of Action Elucidation data_analysis->mechanism

Caption: General experimental workflow for investigating the anticancer potential of dihydrouracil analogs.

mTOR_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 protein_synthesis Protein Synthesis (Cell Growth) mTORC1->protein_synthesis autophagy Autophagy mTORC1->autophagy dihydrouracil Dihydrouracil Analog dihydrouracil->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by dihydrouracil analogs.

VEGFR2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras proliferation Cell Proliferation plc->proliferation survival Cell Survival pi3k->survival migration Cell Migration ras->migration dihydrouracil Dihydrouracil Analog dihydrouracil->vegfr2 Inhibition angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis EGFR_TrkA_pathway ligand EGF / NGF receptor EGFR / TrkA ligand->receptor ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway receptor->ras_raf_mek_erk pi3k_akt PI3K-Akt Pathway receptor->pi3k_akt proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival apoptosis Apoptosis pi3k_akt->apoptosis dihydrouracil Dihydrouracil Analog dihydrouracil->receptor Inhibition

References

Application Notes and Protocols: 2-Methoxyphenyl Dihydrouracil in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][4]

A critical component of a PROTAC is its E3 ligase ligand. While derivatives of thalidomide and lenalidomide have been widely used to recruit the Cereblon (CRBN) E3 ligase, they possess inherent liabilities, including chemical instability and the presence of a chiral center that can complicate drug development due to racemization.[5][6][7] To overcome these limitations, novel CRBN ligands have been developed, including those based on a 2-methoxyphenyl dihydrouracil scaffold.[5] This achiral phenyl dihydrouracil (PDHU) moiety offers improved chemical stability and serves as a viable alternative to traditional glutarimide-based ligands in the design of potent and selective protein degraders.[5][7]

These application notes provide a comprehensive overview of the use of this compound-containing PROTACs in targeted protein degradation, with a focus on their application in degrading key oncology targets such as Bromodomain-containing protein 4 (BRD4) and Lymphocyte-specific protein tyrosine kinase (LCK).[3][5] Detailed protocols for key experiments are provided to enable researchers to effectively characterize and advance these next-generation protein degraders.

Signaling Pathway and Mechanism of Action

PROTACs containing a this compound moiety function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[5] This proximity leads to the polyubiquitination of the POI by the E3 ligase complex, marking it for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4, LCK) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds to POI ligand PROTAC PDHU-based PROTAC PROTAC->POI Re-engages (Catalytic Cycle) PROTAC->Ternary Forms bridge CRBN CRBN E3 Ligase CRBN->Ternary Binds to PDHU ligand PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Proteasome->Degraded_POI

Figure 1: Mechanism of action of a PDHU-based PROTAC.

Quantitative Data Summary

The following tables summarize the degradation efficiency and binding affinities of representative phenyl dihydrouracil (PDHU)-based PROTACs targeting BRD4 and LCK.

Table 1: BRD4 Degradation Efficiency of a PDHU-based PROTAC (Compound 13) [1]

Cell LineDC50 (nM)Dmax (%)Assay Method
MV4;11~10>90Western Blot
MOLM-13--Data not specified in the provided context
RS4;11--Data not specified in the provided context
22Rv1--Data not specified in the provided context
Flp-In™-2933475e-GFP-tagged BRD4 BD1 fusion reporter assay

Table 2: LCK Degradation Efficiency and CRBN Binding of PDHU-based PROTACs [3]

Compound IDTargetDC50 (nM) (HiBiT Assay)Dmax (%) (Western Blot)CRBN Binding Affinity (IC50, nM)
PD-PROTAC 2LCK1566 ± 752 ± 19
PD-PROTAC 5LCK0.8>98.4 ± 0.6Data not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-based PROTACs.

Protocol 1: Protein Degradation Quantification using HiBiT Assay

This protocol describes a lytic endpoint assay to measure target protein degradation by quantifying the luminescence of a HiBiT-tagged protein.[8][9]

Materials:

  • CRISPR/Cas9 engineered cell line expressing the HiBiT-tagged protein of interest (e.g., KOPT-K1-LCK-HiBiT)

  • PDHU-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium

  • White, opaque 96-well or 384-well plates

  • HiBiT Lytic Buffer (Promega)

  • LgBiT Protein (Promega)

  • HiBiT Lytic Substrate (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in white, opaque multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PDHU-based PROTAC in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).

  • Add the diluted PROTAC and vehicle control to the cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Lytic Detection Reagent Preparation: Immediately before measurement, prepare the 2x lytic detection reagent by adding LgBiT protein and lytic substrate to the lytic buffer according to the manufacturer's instructions.[8]

  • Cell Lysis and Signal Detection: Equilibrate the plate to room temperature. Add an equal volume of the 2x lytic detection reagent to each well.

  • Mix the contents by orbital shaking for a few minutes to ensure complete cell lysis and signal stabilization.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the log of the PROTAC concentration to determine the DC50 and Dmax values.

HiBiT_Workflow A Seed HiBiT-tagged cells in a 96-well plate B Treat cells with serial dilutions of PDHU-PROTAC A->B C Incubate for a defined period (e.g., 4-24 hours) B->C D Add HiBiT lytic reagent (containing LgBiT and substrate) C->D E Measure luminescence D->E F Calculate DC50 and Dmax E->F

Figure 2: Experimental workflow for the HiBiT protein degradation assay.
Protocol 2: Ternary Complex Formation Assessment using AlphaLISA

This protocol outlines a method to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[10]

Materials:

  • Recombinant tagged POI (e.g., GST-tagged BRD4)

  • Recombinant tagged CRBN E3 ligase complex (e.g., FLAG- and 6xHis-tagged)

  • PDHU-based PROTAC

  • AlphaLISA anti-tag Acceptor beads (e.g., anti-GST)

  • AlphaLISA Streptavidin-Donor beads

  • Biotinylated anti-tag antibody for the E3 ligase (e.g., biotinylated anti-FLAG)

  • AlphaLISA Assay Buffer

  • 384-well white OptiPlate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PDHU-based PROTAC in AlphaLISA assay buffer. Prepare working solutions of the recombinant proteins and beads according to the manufacturer's protocol.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • PDHU-based PROTAC or vehicle control.

    • Recombinant tagged POI.

    • Recombinant tagged CRBN E3 ligase complex.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA Acceptor beads and the biotinylated antibody, followed by the Streptavidin-Donor beads.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.

AlphaLISA_Workflow A Add recombinant tagged POI, CRBN E3 ligase, and PDHU-PROTAC to a 384-well plate B Incubate to allow ternary complex formation A->B C Add AlphaLISA Acceptor beads and biotinylated anti-tag antibody B->C D Add Streptavidin-Donor beads C->D E Incubate in the dark D->E F Read AlphaLISA signal E->F G Analyze ternary complex formation F->G

Figure 3: Experimental workflow for the AlphaLISA ternary complex assay.
Protocol 3: In Vitro Ubiquitination Assay

This protocol is designed to directly measure the ubiquitination of the target protein induced by the PDHU-based PROTAC in a cell-free system.[5]

Materials:

  • Recombinant POI

  • Recombinant CRBN E3 ligase complex

  • PDHU-based PROTAC

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UBE2D2)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Primary antibody against the POI

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibodies

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, recombinant CRBN E3 ligase complex, and the recombinant POI.

  • PROTAC Addition: Add the PDHU-based PROTAC or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the POI to detect shifts in its molecular weight corresponding to ubiquitination (a ladder of higher molecular weight bands).

  • Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of the POI to confirm the presence of ubiquitin chains.

  • Data Analysis: Analyze the intensity of the high-molecular-weight ubiquitinated protein bands to assess the extent of ubiquitination.

Ubiquitination_Workflow A Combine recombinant POI, CRBN E3 ligase, E1, E2, Ubiquitin, ATP, and buffer B Add PDHU-PROTAC or vehicle control A->B C Incubate at 37°C B->C D Quench reaction and run SDS-PAGE C->D E Perform Western blot with anti-POI or anti-Ubiquitin antibody D->E F Analyze for high molecular weight ubiquitinated protein bands E->F

Figure 4: Experimental workflow for the in vitro ubiquitination assay.

Conclusion

PROTACs incorporating the this compound moiety as a CRBN ligand represent a promising advancement in the field of targeted protein degradation. Their achiral nature and enhanced chemical stability address key limitations of earlier-generation degraders. The protocols and data presented herein provide a valuable resource for researchers working to develop and characterize these novel therapeutic agents. By applying these methodologies, scientists can effectively assess the potency, mechanism of action, and cellular effects of PDHU-based PROTACs, thereby accelerating their path toward clinical applications.

References

Application Notes and Protocols for Dihydrouracil Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil is a critical intermediate in the catabolism of the pyrimidine base uracil. The stability of dihydrouracil is of significant interest in various research and clinical contexts, particularly in the study of fluoropyrimidine-based chemotherapy. The enzyme dihydropyrimidine dehydrogenase (DPD) governs the conversion of uracil to dihydrouracil, and its activity can influence the efficacy and toxicity of drugs like 5-fluorouracil.[1] Understanding the intrinsic chemical stability of dihydrouracil and its susceptibility to enzymatic degradation is paramount for accurate bioanalysis and the development of stable pharmaceutical formulations.

These application notes provide a comprehensive overview of the experimental setup for studying the stability of dihydrouracil. Detailed protocols for assessing its chemical and enzymatic stability are provided, along with guidelines for data presentation and visualization of key pathways and workflows.

Factors Influencing Dihydrouracil Stability

The stability of dihydrouracil can be influenced by several factors, including:

  • Temperature: Storage and handling temperatures are critical, especially for biological samples. While dihydrouracil is generally more stable than uracil, prolonged exposure to ambient temperatures can lead to changes in concentration.[2][3] For reliable results, it is recommended to process and store samples at low temperatures (e.g., -20°C or -80°C).[3][4]

  • pH: The pH of the solution can affect the rate of hydrolytic degradation of the dihydrouracil ring. Studies on dihydrouracil derivatives suggest that the dihydrouracil motif has greater stability against hydrolysis compared to other structures like glutarimides.[5][6]

  • Enzymatic Activity: In biological systems, the primary route of dihydrouracil degradation is enzymatic, mediated by dihydropyrimidinase.[7] The presence of this enzyme in tissue homogenates or cell lysates will lead to the rapid conversion of dihydrouracil.

Analytical Methods for Dihydrouracil Quantification

Accurate quantification of dihydrouracil is essential for stability studies. Several analytical methods have been developed and validated for this purpose, primarily based on liquid chromatography coupled with various detection techniques.

Table 1: Summary of Analytical Methods for Dihydrouracil Quantification

MethodMatrixSample PreparationKey ParametersLinearity RangeReference
HPLC-UVPlasmaSolid Phase ExtractionSymmetryShield RP18 and Atlantis dC18 columns, 10 mM potassium phosphate buffer6.75 to 200 ng/mL[8]
HPLC-DADSalivaDilutionReversed-phase column, isocratic separation1–2500 μmol L−1[9]
UPLC-MS/MSPlasmaProtein PrecipitationAcquity UPLC® HSS T3 column, gradient elution, ESI10 to 1000 ng/mL[10]
HPLC-ESI-MS/MSPlasmaLiquid-Liquid ExtractionReversed-phase XTerra C18 column, methanol and 0.1% ammonium hydroxide10-500 ng/mL[11]

Experimental Protocols

Protocol 1: Chemical Stability of Dihydrouracil as a Function of pH and Temperature

This protocol outlines a procedure to assess the intrinsic chemical stability of dihydrouracil under various pH and temperature conditions.

Materials:

  • Dihydrouracil standard

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • High-purity water

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • HPLC or UPLC-MS/MS system for analysis

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of dihydrouracil (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Working Solution Preparation: Dilute the stock solution with each pH buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Aliquot the working solutions into multiple autosampler vials for each pH and temperature condition. Place the vials in the respective incubators/water baths.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial from each condition.

  • Sample Quenching (if necessary): If degradation is rapid, quench the reaction by adding an equal volume of a strong acid or base to shift the pH to a more stable range, or by freezing the sample immediately at -80°C.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of dihydrouracil remaining.

  • Data Analysis: Plot the concentration of dihydrouracil versus time for each condition. Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Table 2: Example Data Table for Chemical Stability Study

pHTemperature (°C)Time (hours)Dihydrouracil Concentration (µg/mL)% Remaining
4.025010.0100
4.025249.898
7.025010.0100
7.025249.595
9.025010.0100
9.025248.282
7.037010.0100
7.037248.989
Protocol 2: Enzymatic Stability of Dihydrouracil in Liver Microsomes or S9 Fraction

This protocol is designed to evaluate the metabolic stability of dihydrouracil in the presence of liver enzymes.

Materials:

  • Dihydrouracil standard

  • Liver microsomes or S9 fraction (human, rat, mouse, etc.)

  • NADPH regenerating system (for microsomes) or appropriate cofactors for S9

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Centrifuge

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, liver microsomes/S9 fraction, and the NADPH regenerating system (if using microsomes).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach the target temperature.

  • Initiate the Reaction: Add dihydrouracil to each tube to initiate the enzymatic reaction. The final concentration should be within the linear range of the analytical method. Include control incubations without the NADPH regenerating system or with heat-inactivated microsomes/S9 to assess non-enzymatic degradation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to autosampler vials and analyze for the remaining concentration of dihydrouracil using a validated analytical method.

  • Data Analysis: Plot the natural logarithm of the percentage of dihydrouracil remaining versus time. The slope of the linear portion of the curve will be the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Table 3: Example Data Table for Enzymatic Stability Study

Time (minutes)Dihydrouracil Concentration (ng/mL)% Remainingln(% Remaining)
05001004.61
5425854.44
15280564.03
30150303.40
604592.20

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Dihydrouracil Stock Solution working Working Solutions (Varying pH/Enzyme Conc.) stock->working Dilution incubate Incubate at Controlled Temperature working->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench analyze LC-MS/MS or HPLC Quantification quench->analyze data Data Analysis (Rate Constant, Half-life) analyze->data degradation_pathway Uracil Uracil DHU Dihydrouracil Uracil->DHU Dihydropyrimidine Dehydrogenase (DPD) NCB N-Carbamyl-β-alanine DHU->NCB Dihydropyrimidinase BetaAlanine β-Alanine NCB->BetaAlanine β-Ureidopropionase CO2 CO2 NCB->CO2 Ammonia NH3 NCB->Ammonia

References

Application Notes and Protocols for High-Throughput Screening of 2-Methoxyphenyl Dihydrouracil and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a 2-methoxyphenyl group into the dihydrouracil scaffold can confer specific pharmacological properties, making these compounds interesting candidates for high-throughput screening (HTS) in drug discovery campaigns. This document provides detailed application notes and experimental protocols for the HTS of 2-Methoxyphenyl dihydrouracil and its analogs, focusing on potential therapeutic targets such as Cereblon (CRBN) and Myeloperoxidase (MPO).

Recent studies have highlighted the potential of substituted phenyl dihydrouracils as ligands for the E3 ubiquitin ligase Cereblon, which is a key component in targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras). Additionally, structurally related compounds have shown inhibitory activity against Myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases and cardiovascular conditions. The protocols outlined below are designed to identify and characterize novel modulators of these and other relevant biological targets.

Potential Signaling Pathways and Mechanisms of Action

Cereblon-Mediated Protein Degradation

This compound derivatives can potentially act as molecular glues or as part of PROTACs to induce the degradation of target proteins. By binding to Cereblon, these compounds can recruit specific proteins of interest to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is highly relevant for targeting proteins previously considered "undruggable."

Cereblon_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_Degradation Ubiquitin-Proteasome System Compound 2-Methoxyphenyl Dihydrouracil Derivative Ternary_Complex Ternary Complex (POI-Compound-CRBN) Compound->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded_POI Proteasome->Degraded_POI

Caption: Cereblon-mediated targeted protein degradation pathway.
Myeloperoxidase Inhibition

Myeloperoxidase is a peroxidase enzyme predominantly expressed in neutrophils. It plays a role in the innate immune response by producing hypochlorous acid (HOCl). However, excessive MPO activity is associated with oxidative stress and tissue damage in various inflammatory diseases. This compound derivatives may inhibit MPO activity, thereby reducing the production of harmful reactive oxygen species.

MPO_Inhibition_Pathway H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl Chloride Ion (Cl⁻) Cl->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Tissue_Damage Oxidative Stress & Tissue Damage HOCl->Tissue_Damage Compound 2-Methoxyphenyl Dihydrouracil Derivative Compound->MPO Inhibition

Caption: Inhibition of the Myeloperoxidase (MPO) pathway.

Data Presentation: Quantitative Analysis of Dihydropyrimidine Derivatives

The following table summarizes representative quantitative data for various dihydropyrimidine derivatives from published studies. This data can serve as a benchmark for HTS campaigns involving this compound and its analogs.

Compound IDTarget(s)Assay TypeIC50 / GI50 (µM)Cell LineCitation
Derivative 15 EGFR, VEGFR-2Enzyme Inhibition0.084 (EGFR), 0.0035 (VEGFR-2)N/A[1]
Derivative 12 Not SpecifiedGrowth Inhibition0.037Multiple Cancer Cell Lines[1]
Compound 4b Not SpecifiedCytotoxicity4.25MCF-7[2]
Compound 4b Not SpecifiedCytotoxicity12.11HT-29[2]
Compound 1 Not SpecifiedCytotoxicity57.2 µg/mLT47D[3]
Compound 2 Not SpecifiedCytotoxicity69.8 µg/mLT47D[3]
Compound 4a Kinesin Spindle Protein Eg5Growth Inhibition-4.41 (Log GI50)MCF-7[2]
Compound 6b DNA GyraseAntibacterial (MIC)1.95 µg/mLE. coli[4]
Compound 6c DNA GyraseAntibacterial (MIC)0.97 µg/mLE. coli[4]

Experimental Protocols

The following are detailed protocols for primary high-throughput screens that can be adapted for this compound derivatives.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cereblon Binding

This biochemical assay is designed to identify compounds that bind to Cereblon.

Workflow Diagram:

HTRF_Workflow Start Start Dispense_Compound Dispense 2-Methoxyphenyl Dihydrouracil Derivatives (in 384-well plate) Start->Dispense_Compound Add_CRBN Add GST-tagged CRBN and Biotinylated Ligand Dispense_Compound->Add_CRBN Incubate1 Incubate at RT Add_CRBN->Incubate1 Add_Detection Add HTRF Detection Reagents (Anti-GST-Eu³⁺ & SA-XL665) Incubate1->Add_Detection Incubate2 Incubate at RT (in dark) Add_Detection->Incubate2 Read_Plate Read HTRF Signal (665 nm / 620 nm) Incubate2->Read_Plate Analyze Data Analysis (Calculate % Inhibition) Read_Plate->Analyze End End Analyze->End

Caption: HTRF assay workflow for Cereblon binding.

Materials:

  • 384-well low-volume white plates

  • Recombinant GST-tagged Cereblon (CRBN)

  • Biotinylated tracer ligand (e.g., biotin-pomalidomide)

  • Anti-GST-Europium cryptate (Eu³⁺)

  • Streptavidin-XL665 (SA-XL665)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate using an acoustic dispenser. Include positive (e.g., pomalidomide) and negative (DMSO) controls.

  • Reagent Preparation: Prepare a master mix containing GST-CRBN and biotinylated tracer ligand in assay buffer.

  • Reagent Addition: Add 10 µL of the CRBN/tracer mix to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection Reagent Preparation: Prepare a master mix of the HTRF detection reagents (Anti-GST-Eu³⁺ and SA-XL665) in assay buffer.

  • Detection Reagent Addition: Add 10 µL of the detection reagent mix to each well.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls.

Protocol 2: Fluorescence-Based Myeloperoxidase (MPO) Inhibition Assay

This biochemical assay measures the chlorination activity of MPO and is suitable for identifying inhibitors.[5][6]

Workflow Diagram:

MPO_Assay_Workflow Start Start Dispense_Compound Dispense Test Compounds and Controls (in 384-well plate) Start->Dispense_Compound Add_MPO Add Human MPO Enzyme Dispense_Compound->Add_MPO Incubate1 Pre-incubate at RT Add_MPO->Incubate1 Add_Substrate Add Reaction Mix (H₂O₂ and APF substrate) Incubate1->Add_Substrate Incubate2 Incubate at RT (in dark) Add_Substrate->Incubate2 Read_Plate Read Fluorescence (Ex: 485 nm, Em: 515 nm) Incubate2->Read_Plate Analyze Data Analysis (Calculate % Inhibition) Read_Plate->Analyze End End Analyze->End

Caption: Fluorescence-based MPO inhibition assay workflow.

Materials:

  • 384-well black, clear-bottom plates

  • Human Myeloperoxidase (MPO) enzyme

  • MPO Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Hydrogen Peroxide (H₂O₂)

  • Aminophenyl fluorescein (APF) substrate

  • Test compounds (this compound derivatives) in DMSO

  • Known MPO inhibitor (e.g., 4-aminobenzhydrazide) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of MPO enzyme diluted in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a reaction master mix containing H₂O₂ and APF substrate in assay buffer. Add 10 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Signal Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control inhibitor) signals.

Conclusion

The provided application notes and protocols offer a robust framework for conducting high-throughput screening of this compound and its derivatives. By targeting key proteins such as Cereblon and Myeloperoxidase, HTS campaigns can uncover novel lead compounds for the development of therapeutics in oncology, immunology, and cardiovascular diseases. The successful implementation of these assays, coupled with careful data analysis and secondary screening, will be crucial in advancing our understanding of the therapeutic potential of this chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyphenyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxyphenyl dihydrouracil.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-(2-Methoxyphenyl)-5,6-dihydrouracil?

A1: The most common and direct method for synthesizing 6-(2-Methoxyphenyl)-5,6-dihydrouracil and its analogs is the Biginelli reaction. This is a one-pot, three-component reaction involving 2-methoxybenzaldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[1][2][3]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials are 2-methoxybenzaldehyde, ethyl acetoacetate, and urea. An acid catalyst, either a Brønsted acid (like HCl) or a Lewis acid (like FeCl₃ or Yb(OTf)₃), is also required.[1] The reaction is typically carried out in a suitable solvent, such as ethanol or a polar aprotic solvent like DMF.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to optimize for maximizing yield and minimizing impurities include the choice of catalyst, reaction temperature, reaction time, and the purity of the starting materials. The molar ratio of the reactants can also be a crucial factor.

Q4: What are some common side reactions to be aware of?

A4: A common side reaction in the Biginelli synthesis is the formation of Hantzsch-type 1,4-dihydropyridine byproducts. This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at higher temperatures.[2] Other potential side reactions include the formation of various condensation products if the primary reaction is slow or incomplete.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Inactive or Impure Reagents 1. Verify the purity of 2-methoxybenzaldehyde, ethyl acetoacetate, and urea using techniques like NMR or GC-MS. 2. Use freshly opened or purified reagents.Improved reaction conversion and higher yield of the desired product.
Inefficient Catalyst 1. Screen different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃). 2. Ensure the catalyst is not deactivated. If using a reusable catalyst, consider regeneration.Identification of a more effective catalyst, leading to an increased reaction rate and yield.
Suboptimal Reaction Temperature 1. The optimal temperature can vary. For many Biginelli reactions, temperatures around 100°C have been found to be effective. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.Finding the optimal temperature to drive the reaction to completion without promoting side reactions.
Inappropriate Solvent 1. The choice of solvent can significantly impact yield. Polar solvents like ethanol, methanol, or DMF are often used. 2. Consider solvent-free conditions, which have been shown to be effective for some Biginelli reactions.Improved solubility of reactants and stabilization of intermediates, leading to a higher yield.
Incorrect Reactant Ratio 1. A slight excess of urea (e.g., 1.2-1.5 equivalents) can sometimes improve the yield by driving the equilibrium towards product formation.Increased conversion of the limiting reagent (aldehyde and β-ketoester).
Formation of a Sticky or Oily Product
Potential Cause Troubleshooting Steps Expected Outcome
Presence of Impurities 1. Unreacted starting materials or side products can prevent crystallization. 2. Improve the work-up procedure by including an aqueous wash with dilute acid to remove unreacted basic components, followed by a wash with a saturated bicarbonate solution.Removal of impurities, facilitating the crystallization of the final product.
Incomplete Reaction 1. Monitor the reaction to completion using TLC. 2. If the reaction is stalled, consider adding more catalyst or increasing the temperature slightly.Ensuring full conversion to the desired product, which may have better crystallization properties.
Product is Colored (e.g., Yellow or Brown)
Potential Cause Troubleshooting Steps Expected Outcome
Oxidation of Starting Materials 1. 2-methoxybenzaldehyde can be prone to air oxidation. Use freshly distilled or purified aldehyde.A cleaner reaction mixture and a less colored product.
Formation of Chromophoric Byproducts 1. High reaction temperatures can sometimes lead to the formation of colored impurities. 2. Attempt the reaction at a lower temperature for a longer duration.A purer, less colored product that may require less extensive purification.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 6-Aryl-Dihydrouracils*
Catalyst (mol%) Temperature (°C) Solvent Yield (%)
HCl (20)90Water~85
FeCl₃·6H₂O (10)RefluxEthanol~90
Yb(OTf)₃ (10)100Solvent-free~92
No Catalyst110Solvent-freeNo Reaction
Cd-COF (40mg)110Solvent-free98

*Data is representative for the Biginelli reaction with aromatic aldehydes and may vary for 2-methoxybenzaldehyde.

Table 2: Effect of Temperature on the Yield of a Biginelli Reaction*
Temperature (°C) Reaction Time (h) Catalyst Yield (%)
606Cd-COFLow
806Cd-COFModerate
1006Cd-COFHigh
1106Cd-COF98

*Data is for a model Biginelli reaction and illustrates the general trend of temperature effect.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-(2-Methoxyphenyl)-5,6-dihydrouracil via Biginelli Reaction

Materials:

  • 2-methoxybenzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., HCl, 1 drop of 12 M solution, or FeCl₃·6H₂O, 1 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, combine 2-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Add the chosen catalyst to the mixture.

  • Add ethanol (20 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the solvent can be partially evaporated, or the mixture can be poured into cold water to induce precipitation.

  • Filter the solid product and wash it with cold ethanol or water to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Product 2-Methoxyphenyl dihydrouracil 2-Methoxybenzaldehyde->Product Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Product Urea Urea Urea->Product Catalyst Catalyst Catalyst->Product Solvent Solvent Solvent->Product Heat Heat Heat->Product

Caption: Biginelli reaction for this compound synthesis.

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Purity start->check_reagents optimize_catalyst Optimize Catalyst check_reagents->optimize_catalyst Reagents Pure end Improved Yield check_reagents->end Impure Reagents (Purify/Replace) optimize_temp Optimize Temperature optimize_catalyst->optimize_temp Catalyst Optimized optimize_catalyst->end Inefficient Catalyst (Change Catalyst) optimize_solvent Optimize Solvent optimize_temp->optimize_solvent Temp Optimized optimize_temp->end Suboptimal Temp (Adjust Temp) optimize_solvent->end Solvent Optimized

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Overcoming Solubility Issues with 2-Methoxyphenyl dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and practical protocols for addressing solubility challenges encountered with 2-Methoxyphenyl dihydrouracil.

Frequently Asked Questions (FAQs)

Q1: My this compound (from a DMSO stock) is precipitating immediately when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A1: This is a common phenomenon known as antisolvent precipitation. This compound is highly soluble in an organic solvent like DMSO but can crash out when diluted into an aqueous buffer where its solubility is much lower.[1][2]

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.[1]

  • Optimize Dilution Method: Instead of a single, large dilution, try a stepwise serial dilution. This more gradual change in solvent composition can help keep the compound in solution.[1][2] Always add the compound stock to the buffer (not the other way around) while vortexing to ensure rapid mixing.[2]

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can significantly increase the solubility of hydrophobic compounds.[3] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG 400).[3][] Ensure the final co-solvent concentration is compatible with your experimental system (e.g., <1% for most cell-based assays).

  • Adjust the pH: The solubility of ionizable compounds is often pH-dependent.[5][6] Based on the dihydrouracil structure, the compound may have acidic protons. Modifying the pH of your buffer may increase solubility. See the protocol for pH-Dependent Solubility Profiling below.

Q2: I need to prepare a stock solution of this compound. Which solvent should I use?

A2: For initial stock solutions, polar aprotic solvents are typically a good starting point for compounds like this. We recommend using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A preliminary solubility test is always advised to determine the maximum solubility in your chosen solvent.

Q3: Can I heat the solution to dissolve my compound?

A3: Gentle warming (e.g., to 37°C) can help dissolve the compound. However, be cautious about potential degradation of this compound at elevated temperatures. Always check the compound's stability at the temperature you intend to use.

Q4: My compound seems to dissolve initially in my cell culture media but then precipitates over time during the incubation period. What can I do?

A4: Time-dependent precipitation in complex media like cell culture fluid can be due to interactions with media components, such as proteins in fetal bovine serum (FBS), or temperature changes.[1]

Troubleshooting Steps:

  • Reduce Incubation Time: If your experiment allows, shorten the incubation period.

  • Assess Serum Protein Binding: The compound might be binding to serum proteins and forming insoluble complexes.[1] You could try reducing the serum percentage, but be mindful of the impact on cell viability.

  • Use a Formulation Strategy: Consider using solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes to keep the drug in solution.[7][8]

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature (25°C). This data should be used as a guideline; it is recommended to determine the solubility experimentally for your specific batch and conditions.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water (pH 7.4)< 0.01< 0.05Practically Insoluble
Phosphate-Buffered Saline (PBS)< 0.01< 0.05Practically Insoluble
Dimethyl Sulfoxide (DMSO)> 100> 450Very Soluble
N,N-Dimethylformamide (DMF)> 100> 450Very Soluble
Ethanol (95%)~5~22.7Sparingly Soluble
Methanol~2~9.1Slightly Soluble
Propylene Glycol~25~113.5Soluble
Polyethylene Glycol 400 (PEG 400)~50~227Soluble

Molecular Weight of this compound is assumed to be ~220.24 g/mol for calculation purposes.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the maximum soluble concentration of this compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at ~600-650 nm

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform a serial 2-fold dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).

  • Plate Setup: Add 2 µL of each DMSO dilution into a 96-well plate in triplicate. Include wells with 2 µL of DMSO alone as a negative control.

  • Add Aqueous Buffer: Rapidly add 198 µL of your pre-warmed (if applicable) aqueous buffer to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the turbidity of each well by reading the absorbance at 620 nm.[1]

  • Analysis: An increase in absorbance compared to the DMSO-only control indicates precipitation. The highest concentration that shows no significant increase in absorbance is considered the maximum kinetic solubility under these conditions.[2]

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps determine the solubility of this compound across a range of pH values.

Materials:

  • This compound (solid powder)

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Microcentrifuge tubes

  • Shaker/rotator

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for concentration analysis

Methodology:

  • Prepare Samples: Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 1-2 mg).

  • Add Buffers: Add a fixed volume (e.g., 1 mL) of each buffer to separate tubes containing the compound.

  • Equilibration: Seal the tubes and place them on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. This is a standard "shake-flask" method.[9][10]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant from each tube without disturbing the pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, like DMSO or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Determine the concentration of the dissolved compound in each sample using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Visual Guides

Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitates in Aqueous Buffer q1 Is the final concentration known to be soluble? start->q1 reduce_conc Action: Lower the final working concentration. q1->reduce_conc No check_sol Perform Kinetic Solubility Assay (Protocol 1) q1->check_sol Unsure? q2 Is the dilution method optimized? q1->q2 Yes end_success Solubility Issue Resolved reduce_conc->end_success check_sol->q1 optimize_dil Action: Use stepwise dilution. Add stock to buffer while vortexing. q2->optimize_dil No q3 Is a co-solvent being used? q2->q3 Yes optimize_dil->end_success add_cosolvent Action: Add a biocompatible co-solvent (e.g., 1-5% Propylene Glycol). Verify assay compatibility. q3->add_cosolvent No q4 Is the compound's solubility pH-dependent? q3->q4 Yes add_cosolvent->end_success adjust_ph Action: Adjust buffer pH to a range with higher solubility. q4->adjust_ph Yes check_ph Perform pH-Dependent Solubility Assay (Protocol 2) q4->check_ph Unsure? q4->end_success No adjust_ph->end_success check_ph->q4

Caption: Troubleshooting decision tree for precipitation issues.

Experimental Workflow for Solubility Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Determine Kinetic Solubility in Target Buffer (Protocol 1) B Determine pH-Solubility Profile (Protocol 2) A->B C Is solubility sufficient for the intended experiment? B->C D Screen Co-solvents (e.g., Ethanol, PEG 400, Glycerol) C->D No I Proceed with Experiment C->I Yes E Test pH Modification (if profile is favorable) D->E F Evaluate Complexation Agents (e.g., Cyclodextrins) E->F G Validate Optimized Formulation in Final Assay F->G H Confirm no adverse effects on experimental system (e.g., cell toxicity) G->H H->I

Caption: Stepwise workflow for solubility characterization and enhancement.

References

Technical Support Center: 2-Methoxyphenyl Dihydrouracil Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methoxyphenyl dihydrouracil.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound?

  • Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme that reduces the dihydrouracil ring.[1]

  • Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of the reduced intermediate.[1]

  • β-Ureidopropionase (β-UP): The final enzyme in this pathway, which produces β-alanine, ammonia, and carbon dioxide.[1]

In the case of this compound, the anticipated end-products would be a substituted β-alanine derivative, ammonia, and CO2.

Q2: What are the common challenges in identifying metabolites of this compound?

A2: Metabolite identification can be a significant bottleneck in degradation studies.[3] Common challenges include:

  • Low Abundance of Metabolites: Degradation products may be present in very low concentrations, making detection difficult.

  • Isomeric and Isobaric Interferences: The presence of isomers (same molecular formula, different structure) and isobars (same mass, different elemental composition) can lead to misidentification.[3]

  • Lack of Commercial Standards: The absence of commercially available standards for predicted metabolites makes their definitive identification challenging.[3]

  • "Dark Matter" in Datasets: A large number of features in untargeted metabolomics datasets often remain un-annotated or misidentified.[3]

  • In-source Fragmentation: Molecules can fragment within the mass spectrometer's ion source, leading to signals that can be mistaken for true metabolites.[4]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions to accelerate its degradation.[5][6] These studies are crucial for:

  • Elucidating Degradation Pathways: By intentionally breaking down the molecule, researchers can identify potential degradation products.[5]

  • Assessing Intrinsic Stability: Understanding how a molecule degrades under various stress conditions (e.g., acid, base, oxidation, light, heat) reveals its inherent stability.[7][8]

  • Developing Stability-Indicating Methods: The information gained is vital for developing and validating analytical methods that can accurately measure the drug substance in the presence of its degradants.[5][9]

Troubleshooting Guides

Issue 1: No Degradation Observed in In Vitro Assays
Possible Cause Troubleshooting Step
Low Metabolic Activity of the In Vitro System For slowly metabolized compounds, standard incubation times (e.g., up to 1 hour for microsomes, up to 4 hours for hepatocytes) may be insufficient.[10] Consider using models with extended incubation times, such as plated hepatocytes or suspension hepatocyte relay methods.[10]
Incorrect Cofactors Ensure the appropriate cofactors for the enzymes in the pyrimidine degradation pathway (e.g., NADPH for DPD) are present in the reaction mixture.
Enzyme Inhibition The parent compound or a metabolite may be inhibiting the metabolic enzymes. Perform enzyme inhibition assays to investigate this possibility.
Compound Solubility Issues Poor solubility can limit the availability of the compound to the enzymes. Verify the solubility of this compound in your assay buffer and consider using a co-solvent if necessary, ensuring the solvent itself does not inhibit the enzymes.
Issue 2: Inconsistent or Irreproducible Results in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step
Sample Preparation Variability Standardize all sample preparation steps, from quenching the reaction to extraction and reconstitution. Seemingly minor variations can introduce significant errors.[11]
Metabolite Instability Metabolites can be unstable and degrade during sample processing or storage. Analyze samples as quickly as possible and store them at appropriate temperatures (e.g., -80°C).
Matrix Effects in LC-MS Components of the biological matrix can suppress or enhance the ionization of the analytes, leading to inaccurate quantification. Use an internal standard and evaluate matrix effects during method development.
Peak Misidentification Incorrectly identifying peaks can lead to flawed conclusions. Use multiple analytical techniques for confirmation, such as high-resolution mass spectrometry for accurate mass measurement and tandem MS for fragmentation patterns.[3] When possible, confirm with authentic standards.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Prepare Reagents:

    • This compound stock solution (e.g., 1 mM in DMSO).

    • Human Liver Microsomes (HLM) (e.g., 20 mg/mL).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm HLM and phosphate buffer at 37°C.

    • In a microcentrifuge tube, combine HLM, buffer, and the drug stock solution to a final HLM concentration of 0.5 mg/mL and drug concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time to determine the degradation rate constant and in vitro half-life.

Protocol 2: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at a suitable concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug and drug solution to heat (e.g., 60°C).

    • Photolytic Degradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.[6]

  • Time Points and Neutralization:

    • Sample the stressed solutions at various time points.

    • For acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer.

    • The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive breakdown.[6][8]

  • Peak Purity and Mass Balance:

    • Assess the purity of the parent peak using the PDA detector.

    • Calculate the mass balance to account for the parent compound and all major degradants.

Visualizations

Degradation_Pathway cluster_pathway Putative Reductive Catabolic Pathway Compound 2-Methoxyphenyl dihydrouracil Intermediate1 N-carbamoyl-β-(2-methoxyphenyl)-alanine Compound->Intermediate1 Dihydropyrimidine Dehydrogenase (DPD) (Ring Opening) Products β-(2-methoxyphenyl)-alanine + NH₃ + CO₂ Intermediate1->Products β-Ureidopropionase (β-UP) (Hydrolysis) Experimental_Workflow cluster_workflow Metabolite Identification Workflow Start In Vitro Incubation (e.g., Microsomes, Hepatocytes) Quench Quench Reaction & Protein Precipitation Start->Quench Analysis LC-MS/MS Analysis Quench->Analysis DataProcessing Data Processing (Peak Picking, Alignment) Analysis->DataProcessing PutativeID Putative Metabolite ID (Accurate Mass, Formula Generation) DataProcessing->PutativeID DB_Search Database Searching (e.g., KEGG, HMDB) PutativeID->DB_Search MSMS_Frag MS/MS Fragmentation Analysis PutativeID->MSMS_Frag Confirmation Confirmation with Authentic Standard MSMS_Frag->Confirmation

References

Biginelli Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction?

A1: The Biginelli reaction is a one-pot, three-component chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2] First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed condensation is a cornerstone of heterocyclic chemistry, particularly for generating compounds with significant pharmacological and therapeutic properties.[1][3][4]

Q2: What is the accepted mechanism for the Biginelli reaction?

A2: The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[5] The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form this key intermediate.[2][5] Subsequently, the enol form of the β-ketoester performs a nucleophilic attack on the iminium ion. The final step involves cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final dihydropyrimidinone product.[1][6]

Q3: What types of catalysts are effective for the Biginelli reaction?

A3: The reaction is traditionally catalyzed by Brønsted acids such as HCl or H₂SO₄.[1][2][7] However, a wide range of Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃, ZnCl₂) have been shown to be highly effective, often providing better yields and shorter reaction times.[1][6][7] Organocatalysts and solid-supported catalysts, which offer advantages like easier recovery and recyclability, are also commonly used.[8][9] In some cases, cooperative catalysis using both Lewis and Brønsted acids can enhance performance.[10]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is very low or I'm not getting any product. What are the common causes?

A4: Low yields in the Biginelli reaction often stem from issues with the catalyst, reaction conditions, or reactant quality.

  • Inappropriate Catalyst: The choice of catalyst is critical. While classical methods use strong Brønsted acids, many modern protocols find Lewis acids to be more effective.[7][11] If no catalyst is used, yields are typically very low.[7]

  • Insufficient Catalyst Loading: A catalytic amount of 10-20 mol% is a good starting point, but this may require optimization.[7]

  • Catalyst Inactivity: Ensure the catalyst is fresh and has been stored correctly, as some are sensitive to air and moisture.[7]

  • Suboptimal Temperature: The optimal temperature can vary. For instance, some protocols specify temperatures around 100°C, while others may work at lower temperatures to avoid side reactions.[11]

  • Reactant Purity: Impurities in the starting materials can interfere with the reaction or deactivate the catalyst.[11]

  • Stoichiometry: Using a slight excess of urea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction equilibrium towards the product.[11][12]

LowYield_Troubleshooting start Low / No Yield check_catalyst 1. Check Catalyst start->check_catalyst check_conditions 2. Check Conditions start->check_conditions check_reactants 3. Check Reactants start->check_reactants cat_type Type Correct? (Lewis vs. Brønsted) check_catalyst->cat_type cat_loading Loading Sufficient? (10-20 mol%) check_catalyst->cat_loading cat_activity Catalyst Active? (Fresh, Stored Properly) check_catalyst->cat_activity cond_temp Temperature Optimal? check_conditions->cond_temp cond_time Time Sufficient? (Monitor by TLC) check_conditions->cond_time cond_solvent Solvent Appropriate? check_conditions->cond_solvent reac_purity Purity Verified? check_reactants->reac_purity reac_ratio Stoichiometry Correct? (Excess Urea?) check_reactants->reac_ratio optimize Optimize & Repeat cat_activity->optimize cond_solvent->optimize reac_ratio->optimize

Troubleshooting workflow for low yield in Biginelli synthesis.
Side Product Formation

Q5: My TLC shows multiple spots. What are the most common side products in a Biginelli reaction?

A5: Several side reactions can compete with the desired product formation, leading to a complex reaction mixture.

  • Hantzsch Dihydropyridine: This is a common fluorescent byproduct formed when two equivalents of the β-ketoester react with the aldehyde and ammonia.[13] Ammonia can be generated from the decomposition of urea at high temperatures.[13]

  • Knoevenagel Condensation Product: The aldehyde and β-ketoester can undergo a Knoevenagel condensation, which may not proceed to cyclize correctly.[14]

  • Michael Addition Products: The enolate of the β-ketoester can act as a Michael donor and add to the Knoevenagel product, forming open-chain adducts that fail to cyclize.[14]

  • Self-Condensation of Reactants: Aldehydes can undergo self-condensation, especially under strongly acidic or basic conditions.[14]

Reaction_Pathways reactants Aldehyde + β-Ketoester + Urea iminium N-Acyliminium Ion (Key Intermediate) reactants->iminium Acid hantzsch_reactants Aldehyde + 2x β-Ketoester + NH₃ (from Urea decomposition) reactants->hantzsch_reactants High Temp knoevenagel_path Knoevenagel Condensation reactants->knoevenagel_path biginelli_path Biginelli Pathway iminium->biginelli_path + Ketoester Enol dhpm Desired DHPM Product biginelli_path->dhpm hantzsch_path Hantzsch Pathway hantzsch_reactants->hantzsch_path dhp Hantzsch DHP Byproduct hantzsch_path->dhp knoevenagel_prod α,β-Unsaturated Byproduct knoevenagel_path->knoevenagel_prod

Competing reaction pathways in the Biginelli synthesis.

Q6: How can I minimize the formation of these byproducts?

A6: Strategic adjustments can favor the Biginelli pathway.

  • Control Temperature: Higher temperatures can promote the decomposition of urea into ammonia, favoring the Hantzsch pathway. Running the reaction at a lower or more controlled temperature can significantly reduce this byproduct.[13]

  • Catalyst Choice: The acidity and type of catalyst can influence selectivity. A milder Lewis acid might improve selectivity compared to a very strong Brønsted acid, which can promote side reactions like the Knoevenagel condensation.[7][13]

  • Order of Addition: In some cases, adding the urea component last may help minimize its decomposition before it can react with the aldehyde.[13]

Purification

Q7: What is the best way to purify the dihydropyrimidinone product?

A7: The purification method depends on the purity of the crude product.

  • Recrystallization: This is the most common method. The crude product, after being filtered and washed with cold water or ethanol to remove unreacted urea, is often recrystallized from ethanol or a mixture of glacial acetic acid and ethanol.[15][16][17][18]

  • Column Chromatography: If recrystallization does not yield a pure product, purification via column chromatography using silica gel is an effective alternative.[19]

  • Washing: A simple workup often involves adding ice-cold water to the completed reaction mixture to precipitate the solid product, which is then filtered and washed thoroughly with water.[15]

Data Presentation

Table 1: Effect of Catalyst Type on Reaction Yield
Catalyst (mol%)ConditionsTimeYield (%)Reference
Brønsted Acids
HCl (20 mol%)Water, 90°C30 min95%[3]
Sulfamic Acid (20 mol%)Solvent-free, MW1-2 min94%[15]
p-TSASolvent-free4-6 h91%[20]
Lewis Acids
Yb(OTf)₃ (10 mol%)Solvent-free, 100°C30 min96%[6]
InCl₃ (10 mol%)Acetonitrile, Reflux10 h91%[6]
FeCl₃·6H₂O (10 mol%)Ethanol, Reflux4 h93%[11]
ZnCl₂ / Acetic AcidRoom Temp12 h92%[21]
No Catalyst
NoneSolvent-free, 100°C4 h75%[22]
Table 2: Influence of Solvent and Energy Source
Energy SourceSolventTemperatureTimeYield (%)Reference
Conventional HeatingEthanolReflux18 h40-60%[4][23]
Conventional HeatingTolueneReflux6 h84%[8]
Conventional HeatingSolvent-Free92°C1.5 h92%[24]
Microwave IrradiationSolvent-Free300 W1-2 min90-95%[6][15]
Ultrasound IrradiationSolvent-Free50°C10-15 min82-92%[12][25]

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from a procedure using sulfamic acid as a catalyst.[15]

  • Reactant Mixture: In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).

  • Microwave Irradiation: Cover the beaker with a watch glass and place it in a microwave oven. Irradiate the mixture at 300 watts. It is recommended to use intermittent pulses (e.g., 20 seconds on, with cooling) to prevent overheating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes.

  • Work-up: After completion, allow the mixture to cool. Add ice-cold water to the beaker to precipitate the solid product.

  • Purification: Filter the solid, wash it thoroughly with water to remove any unreacted urea, and then recrystallize from ethanol to afford the pure product.[15]

Microwave_Protocol A 1. Mix Reactants Aldehyde (1), EAA (1), Urea (1.5) + Catalyst (0.2) in beaker B 2. Microwave Irradiation 300W, intermittent pulses A->B C 3. Monitor by TLC B->C D 4. Cool & Add Ice Water C->D Reaction Complete E 5. Filter Solid Product D->E F 6. Recrystallize from Ethanol E->F G Pure DHPM Product F->G

Experimental workflow for microwave-assisted Biginelli synthesis.
Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis

This protocol is a general guideline based on procedures using various catalysts under sonication.[4][12]

  • Reactant Mixture: Combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2-1.5 mmol), and the chosen catalyst (e.g., Polyindole-Fe, 1.5 mg) in a vessel suitable for sonication.[7][12]

  • Sonication: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture for the required time (typically 10-60 minutes), monitoring the temperature to ensure it does not rise excessively.

  • Monitoring: Check for reaction completion using TLC.

  • Work-up: Once the reaction is complete, cool the mixture and add a small amount of cold ethanol or water to precipitate the product.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize if necessary to obtain the pure dihydropyrimidinone.[12][13]

References

Technical Support Center: UPLC-MS/MS Analysis of Dihydrouracils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UPLC-MS/MS analysis of dihydrouracils. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for dihydrouracil analysis in plasma?

A1: The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE). PPT is often favored for its simplicity and speed, while LLE can provide a cleaner extract, minimizing matrix effects.[1][2][3][4][5][6]

Q2: Which ionization mode is typically used for dihydrouracil in MS/MS analysis?

A2: Dihydrouracil is most commonly analyzed in positive ion mode, while its precursor, uracil, is often analyzed in negative ion mode when measured concurrently.[7][8][9][10]

Q3: What are the key sources of variability in dihydrouracil measurements?

A3: Key sources of variability include pre-analytical sample handling, matrix effects from endogenous plasma components, chromatographic resolution, and instrument sensitivity.[1][11] Analyte stability is also a critical factor, as dihydrouracil concentrations can be affected by storage conditions and freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the UPLC-MS/MS analysis of dihydrouracils.

Chromatography Issues

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My dihydrouracil peak is tailing. What are the potential causes and solutions?

    • A: Peak tailing for polar compounds like dihydrouracil can be caused by several factors.[12][13] Secondary interactions with residual silanols on the column stationary phase are a common cause. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Using a column with advanced end-capping or a novel stationary phase chemistry can also mitigate these interactions. Other potential causes include column contamination, excessive extra-column volume, or an inappropriate sample solvent.[14]

      Solutions:

      • Mobile Phase Optimization: Adjust the mobile phase pH. Adding a small amount of a weak acid or base can improve peak shape.

      • Column Selection: Use a column specifically designed for polar analytes or one with high-purity silica and effective end-capping.

      • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[14]

      • System Maintenance: Regularly clean the column and check for any dead volumes in the system.[14]

  • Q: I am observing peak fronting. What should I investigate?

    • A: Peak fronting is often an indication of column overload or an injection solvent that is too strong.[13] Try reducing the injection volume or the concentration of the sample. Ensure your sample solvent is compatible with the mobile phase.

Problem: Retention Time Shifts

  • Q: The retention time for dihydrouracil is inconsistent between injections. What could be the issue?

    • A: Retention time shifts can be caused by a variety of factors, including changes in mobile phase composition, column temperature fluctuations, or a poorly equilibrated column.[15][16][17] For HILIC separations, which are sometimes used for polar analytes, retention times can be particularly sensitive to the water content of the mobile phase and equilibration times.[18][19]

      Solutions:

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistencies in mobile phase preparation can lead to shifts.

      • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.

      • Temperature Control: Use a column oven to maintain a stable temperature.[16]

      • System Check: Check for leaks in the pump and ensure a consistent flow rate.[15]

Mass Spectrometry Issues

Problem: Low Sensitivity/Poor Signal

  • Q: I am not getting a strong enough signal for dihydrouracil. How can I improve sensitivity?

    • A: Low sensitivity can stem from inefficient ionization, matrix effects, or suboptimal MS/MS parameters.

      Solutions:

      • Source Optimization: Optimize the ion source parameters, including gas flows, temperature, and spray voltage, to maximize the ionization of dihydrouracil.

      • MS/MS Parameter Tuning: Infuse a standard solution of dihydrouracil to optimize the precursor and product ions, as well as the collision energy and other lens voltages.

      • Sample Clean-up: A more rigorous sample preparation method, such as LLE or solid-phase extraction (SPE), can reduce matrix components that suppress the analyte signal.[20]

      • Chromatographic Separation: Improve the separation of dihydrouracil from co-eluting matrix components that may be causing ion suppression.[11]

Problem: Matrix Effects

  • Q: How can I identify and mitigate matrix effects in my dihydrouracil assay?

    • A: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1][11] They can be assessed by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.[21][22]

      Strategies for Mitigation:

      • Improved Sample Preparation: Use more selective extraction techniques like SPE to remove interfering matrix components, particularly phospholipids.[20][23][24]

      • Chromatographic Separation: Modify the UPLC method to separate dihydrouracil from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.[11][25]

      • Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[20][26]

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantitation.[25]

Problem: Carryover

  • Q: I am observing the dihydrouracil peak in my blank injections. How can I troubleshoot this carryover?

    • A: Carryover can originate from the autosampler, column, or other parts of the LC system.[27][28]

      Troubleshooting Steps:

      • Autosampler Wash: Optimize the autosampler wash procedure. Use a strong, appropriate solvent to clean the needle and injection port between runs. A wash solution of acetonitrile:isopropanol:methanol:water can be effective.[29]

      • Column Wash: Implement a robust column wash at the end of each run to elute any strongly retained compounds.

      • Systematic Check: To isolate the source of carryover, inject a blank after bypassing the column. If the carryover peak disappears, the column is the likely source. If it remains, the issue is likely in the autosampler or transfer tubing.[27]

Data Presentation

Table 1: Typical UPLC-MS/MS Parameters for Dihydrouracil Analysis
ParameterSettingReference
Chromatography
ColumnAcquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[7][8][9][10]
Mobile Phase A0.1% Formic Acid in Water[30]
Mobile Phase B0.1% Formic Acid in Acetonitrile[30]
Flow Rate0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[7][8][9][10]
MRM Transition (Analyte)m/z 115 -> 70
MRM Transition (IS)e.g., m/z 118 -> 73 (for Dihydrouracil-d3)
Capillary Voltage3.0 kV
Cone Voltage20 V
Collision Energy15 eV[30]
Source Temperature150 °C
Desolvation Temperature500 °C

Note: These parameters are examples and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol 1: Protein Precipitation Sample Preparation
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[6]

  • Vortex the mixture for 1 minute to precipitate the proteins.[6]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Liquid-Liquid Extraction Sample Preparation
  • To 200 µL of plasma sample, add the internal standard.[3][5]

  • Add 1 mL of ethyl acetate:isopropanol (85:15, v/v).[3][5]

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the UPLC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection uplc UPLC Separation injection->uplc msms MS/MS Detection uplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for dihydrouracil analysis.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_retention Retention Time Shift start Problem Observed peak_shape Tailing or Fronting? start->peak_shape sensitivity Check MS Tuning & Source start->sensitivity retention Check Mobile Phase & Temp start->retention tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting sol1 Adjust Mobile Phase pH tailing->sol1 sol2 Check for Column Contamination tailing->sol2 sol3 Reduce Injection Volume fronting->sol3 sol4 Check Sample Solvent fronting->sol4 sol5 Optimize Source Parameters sensitivity->sol5 sol6 Improve Sample Clean-up sensitivity->sol6 sol7 Ensure Column Equilibration retention->sol7 sol8 Prepare Fresh Mobile Phase retention->sol8

Caption: Troubleshooting decision tree for common UPLC-MS/MS issues.

References

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxyphenyl)dihydrouracil. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-methoxyphenyl)dihydrouracil?

A1: The most prevalent method is a two-step, one-pot synthesis. It begins with the Michael addition of 2-methoxyaniline to acrylic acid to form the intermediate, 3-(2-methoxyphenyl)aminopropanoic acid. This is followed by cyclization with urea in an acidic medium, typically acetic acid, at elevated temperatures.

Q2: What are the typical yields for this synthesis?

A2: The reported yields for similar 1-aryl dihydrouracils can vary. For instance, a comparable synthesis of 1-phenyldihydrouracil has a reported yield of approximately 33%.[1] Yields can be influenced by reaction conditions such as temperature, reaction time, and purity of starting materials.

Q3: Are there alternative methods for the synthesis of 1-substituted dihydrouracils?

A3: Yes, alternative methods exist, such as the Pd-catalyzed cross-coupling of dihydrouracil with aryl electrophiles. This method can offer high yields and good regioselectivity for N-1 substitution, potentially avoiding some of the byproducts associated with the traditional cyclization route.

Q4: What are the key parameters to control for a successful synthesis?

A4: Critical parameters include:

  • Temperature: The Michael addition is typically performed at a lower temperature than the cyclization step. Careful temperature control during the cyclization is crucial to prevent byproduct formation.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to the degradation of the product and the formation of impurities.

  • Purity of Reagents: The purity of 2-methoxyaniline, acrylic acid, and urea is important. Impurities in the starting materials can lead to side reactions.

  • Stoichiometry: The molar ratios of the reactants should be carefully controlled to ensure complete conversion and minimize unreacted starting materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-(2-methoxyphenyl)dihydrouracil and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete Michael addition. 2. Incomplete cyclization. 3. Product degradation due to excessive heat or prolonged reaction time. 4. Suboptimal reactant ratios.1. Monitor the Michael addition step by TLC or LC-MS to ensure the complete consumption of 2-methoxyaniline before proceeding to the cyclization. 2. Ensure the cyclization is carried out at the optimal temperature (e.g., 120°C) for a sufficient duration. Monitor progress by TLC or LC-MS. 3. Avoid unnecessarily high temperatures or long reaction times. Consider a gradual temperature ramp. 4. Optimize the molar ratios of 2-methoxyaniline, acrylic acid, and urea. An excess of urea is often used to drive the cyclization to completion.
Presence of Unreacted 2-Methoxyaniline 1. Insufficient acrylic acid. 2. Reaction temperature for Michael addition was too low.1. Use a slight excess of acrylic acid. 2. Ensure the Michael addition is performed at an appropriate temperature to facilitate the reaction.
Presence of 3-(2-methoxyphenyl)aminopropanoic acid (Intermediate) Incomplete cyclization with urea.1. Increase the amount of urea. 2. Increase the reaction temperature or time for the cyclization step, while monitoring for product degradation. 3. Ensure the reaction medium is sufficiently acidic to catalyze the cyclization.
Formation of Polymeric Byproducts Polymerization of acrylic acid.1. Add a polymerization inhibitor, such as hydroquinone, to the acrylic acid before the reaction. 2. Control the temperature of the Michael addition; exothermic reactions can initiate polymerization.
Formation of N,N'-bis(2-methoxyphenyl)urea Reaction of 2-methoxyaniline with a urea-derived reactive species.1. Ensure a stepwise addition of reagents, with the Michael addition preceding the introduction of urea. 2. Maintain a moderate temperature during the initial phase of the cyclization.
Hydrolysis of the Dihydrouracil Ring Presence of water during workup or purification at elevated temperatures.Avoid prolonged exposure to acidic or basic aqueous conditions, especially at high temperatures. Use anhydrous solvents for purification where possible.

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)dihydrouracil

This protocol is adapted from a general procedure for the synthesis of phenyl dihydrouracils.[1]

Materials:

  • 2-Methoxyaniline

  • Acrylic acid

  • Urea

  • Glacial Acetic Acid

  • Toluene

  • Ethyl acetate

  • Water

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyaniline in toluene. Add acrylic acid dropwise to the stirred solution. Heat the mixture to 110°C and maintain for the appropriate time, monitoring the reaction by TLC until the 2-methoxyaniline is consumed.

  • Cyclization: Cool the reaction mixture and add glacial acetic acid and urea. Heat the mixture to 120°C and stir for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the acetic acid under reduced pressure. Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters and Their Impact on Yield and Purity

ParameterCondition ACondition BCondition C
Temperature (Cyclization) 100°C120°C140°C
Reaction Time (Cyclization) 16 h16 h12 h
Urea (molar equivalents) 51010
Yield (%) LowerOptimalDecreased
Purity (%) High (incomplete reaction)HighLower (degradation)

Note: This table represents expected trends based on general chemical principles. Optimal conditions should be determined experimentally.

Visualizations

Synthetic Pathway and Potential Byproduct Formation

The following diagram illustrates the main synthetic pathway for 1-(2-methoxyphenyl)dihydrouracil and the formation of key potential byproducts.

G aniline 2-Methoxyaniline intermediate 3-(2-Methoxyphenyl)aminopropanoic Acid aniline->intermediate Michael Addition (Toluene, 110°C) urea Urea diphenylurea N,N'-bis(2-methoxyphenyl)urea aniline->diphenylurea Reaction with urea-derived species acrylic_acid Acrylic Acid acrylic_acid->intermediate Michael Addition (Toluene, 110°C) polymer Poly(acrylic acid) acrylic_acid->polymer Self-polymerization product 1-(2-Methoxyphenyl)dihydrouracil intermediate->product Cyclization (Acetic Acid, 120°C) urea->product Cyclization (Acetic Acid, 120°C) hydrolyzed 3-(2-Methoxyphenyl)ureidopropanoic Acid product->hydrolyzed Hydrolysis G start Start Synthesis analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze low_yield Low Yield? analyze->low_yield high_purity High Purity? low_yield->high_purity No end Pure Product low_yield->end Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Ratios) high_purity->optimize_conditions Yes byproducts Identify Byproducts high_purity->byproducts No optimize_conditions->analyze unreacted_sm Unreacted Starting Materials Present? byproducts->unreacted_sm intermediate_present Intermediate Present? unreacted_sm->intermediate_present No adjust_michael Adjust Michael Addition Conditions unreacted_sm->adjust_michael Yes other_byproducts Other Byproducts? intermediate_present->other_byproducts No adjust_cyclization Adjust Cyclization Conditions intermediate_present->adjust_cyclization Yes purification Implement Purification Strategy other_byproducts->purification Yes other_byproducts->end No adjust_michael->analyze adjust_cyclization->analyze purification->analyze

References

Enhancing the stability of dihydrouracil-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing the Stability of Dihydrouracil-Based PROTACs. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the design and experimental evaluation of these next-generation protein degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability advantages of using a dihydrouracil moiety in PROTACs compared to traditional immunomodulatory imide drugs (IMiDs)?

A: Dihydrouracil-based PROTACs, particularly phenyl dihydrouracil (PD), offer significant stability advantages over PROTACs designed with traditional IMiD warheads like thalidomide or its analogues.[1][2][3][4] The key benefits include:

  • Enhanced Chemical Stability: IMiDs are known to be inherently unstable and can readily undergo hydrolysis in aqueous environments, including standard cell culture media.[1][2][3][4] Phenyl dihydrouracil and phenyl glutarimide (PG) motifs show greatly improved chemical stability against hydrolysis.[1][3][5]

  • Avoidance of Racemization: The glutarimide ring in IMiD and PG-based ligands contains a chiral center that is prone to racemization (epimerization) in solution.[1][5] Since only one enantiomer typically possesses high binding affinity for the E3 ligase Cereblon (CRBN), racemization leads to a loss of potency.[1][5] The dihydrouracil structure is achiral, which completely eliminates the problem of racemization, ensuring that the entire PROTAC population remains active.[5][6]

Q2: My dihydrouracil-based PROTAC shows good in vitro degradation but poor in vivo efficacy. What are the likely causes and troubleshooting steps?

A: Poor in vivo efficacy despite potent in vitro activity often points to issues with metabolic instability or unfavorable pharmacokinetic (PK) properties.[][8]

Potential Causes:

  • Metabolic Instability: PROTACs are complex molecules that can be rapidly metabolized by enzymes in the liver or blood, such as Cytochrome P450s (CYPs).[9] The linker region is often a primary site of metabolic modification.[9]

  • Poor Bioavailability: Due to their high molecular weight and lipophilicity, many PROTACs suffer from low aqueous solubility and poor cell permeability, which limits their absorption and distribution in vivo.[10][11][12]

Troubleshooting Strategies:

  • Assess Metabolic Stability: Conduct in vitro metabolism assays using liver microsomes or hepatocytes to determine the PROTAC's metabolic half-life. (See Experimental Protocol 1).

  • Optimize the Linker: The linker's composition is critical for stability.[9]

    • Incorporate more metabolically stable motifs like cycloalkanes (e.g., piperidine) or aromatic rings.[9]

    • Avoid long, flexible alkyl or PEG chains, which can be more susceptible to degradation.[9][13]

    • Introduce polar groups (e.g., pyridinyl, piperazinyl) to improve solubility.[14]

  • Employ Formulation Strategies: Advanced formulation can significantly enhance stability and bioavailability.[10][11][12]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.[9][11]

    • Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix can enhance its dissolution rate.[9][11]

    • Nanoparticle Encapsulation: Polymeric nanocarriers or lipid nanoparticles (LNPs) can protect the PROTAC from degradation, improve solubility, and enable controlled release.[10]

Q3: How can I improve the aqueous solubility and cell permeability of my dihydrouracil-based PROTAC?

A: Low solubility and permeability are common challenges for PROTACs.[9][10] Addressing these requires a multi-pronged approach involving both chemical modification and formulation.

Strategies to Enhance Solubility and Permeability:

StrategyRationaleKey Considerations
Linker Modification Introduce polar functional groups (e.g., basic nitrogen-containing groups like piperazine) into the linker.[14]Can improve aqueous solubility. Balance polarity to avoid negatively impacting cell permeability.
Particle Size Reduction Techniques like micronization and nano-milling increase the surface-area-to-volume ratio, enhancing the dissolution rate.[11]Primarily useful for dissolution-limited compounds.
Formulation with Excipients Utilize lipid-based formulations (e.g., SMEDDS/SNEDDS) or amorphous solid dispersions to improve solubility and absorption.[9][11]Requires careful selection of polymers and lipids compatible with the PROTAC.
Covalent Modifications Introducing covalent bonds, particularly reversible ones, can improve cellular uptake and targeting efficiency.[15]May require significant medicinal chemistry effort to implement.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC action and development, the following diagrams illustrate key pathways and logical flows.

PROTAC_Mechanism_of_Action PROTAC Catalytic Cycle cluster_binding PROTAC Free PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_invitro cluster_cell Start PROTAC Design & Synthesis InVitro In Vitro Stability Assays Start->InVitro CellBased Cell-Based Assays InVitro->CellBased Stable? Optimize Optimize Structure (e.g., Linker) InVitro->Optimize No Chem Chemical Stability (Hydrolysis) Metabolic Metabolic Stability (Microsomes, Plasma) InVivo In Vivo PK/PD Studies CellBased->InVivo Potent & Permeable? CellBased->Optimize No Perm Permeability (e.g., PAMPA) Deg Degradation Efficacy (DC50) InVivo->Optimize No End Candidate Selection InVivo->End Good Bioavailability & Efficacy? Optimize->Start Redesign

Caption: A general workflow for assessing and optimizing PROTAC stability.

Comparative Stability and Potency Data

The choice of the E3 ligase warhead has a profound impact on the potency and stability of the resulting PROTAC. Phenyl dihydrouracil (PD) based PROTACs have demonstrated superior properties compared to their phenyl glutarimide (PG) and IMiD-based counterparts.

PROTAC Type / CompoundE3 Ligase WarheadTargetDC₅₀ (Degradation)Key Finding
SJ43489 Phenyl Dihydrouracil (PD)LCK0.8 nMThe PD-based PROTAC was significantly more potent than its PG analogue.[3]
PG-PROTAC 1 Phenyl Glutarimide (PG)LCK8 nMShowed improved stability over IMiDs but was less potent than the PD version.[3]
IMiD-PROTAC 3 IMiDLCK-Showed much lower in vitro antiproliferative efficacy compared to the PD analogue.[1]
CFT1946 DihydrouracilBRAF V600E-Achieved exceptional oral bioavailability (F% = 89% in rats), attributed to the achiral dihydrouracil ligand and a rigid linker.[6]
PG-based PROTACs Phenyl Glutarimide (PG)-0.87 nMDisplayed a longer half-life (t½ > 15 h) compared to IMiDs.[3]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate at which a dihydrouracil-based PROTAC is metabolized by liver enzymes, providing an estimate of its metabolic stability and intrinsic clearance.[9]

Materials:

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (Solutions A & B)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of the PROTAC and control compounds by diluting the stock solution in buffer.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer and the HLM solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the PROTAC working solution to the wells to start the reaction (final PROTAC concentration typically 1 µM). To initiate the metabolic process, add the NADPH regenerating system. For 'time 0' and 'no-NADPH' controls, add buffer instead of the NADPH system.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with the internal standard.[9]

  • Sample Preparation: Vortex the quenched plate to precipitate proteins. Centrifuge the plate to pellet the debris.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent PROTAC at each time point using a calibrated LC-MS/MS method.[9]

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cells following treatment with a dihydrouracil-based PROTAC.

Materials:

  • Appropriate cell line expressing the protein of interest (POI)

  • Cell culture medium and supplements

  • Test PROTAC and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment (gels, transfer system, imaging system)

Procedure:

  • Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 10 µM to 1 pM). Include a vehicle-only control (e.g., 0.1% DMSO).[16] Incubate for a specified period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading across lanes.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation).[16]

References

Technical Support Center: Interpreting Complex NMR Spectra of Dihydrouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of dihydrouracil derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of a dihydrouracil derivative shows broad peaks. What could be the cause?

A1: Broad peaks in the NMR spectrum of dihydrouracil derivatives can arise from several factors:

  • Conformational Exchange: The dihydrouracil ring is not planar and can exist in multiple conformations, such as envelope or twist-chair forms. If the rate of interconversion between these conformers is on the NMR timescale, it can lead to significant peak broadening.[1][2][3]

  • Tautomerism: Dihydrouracil derivatives can exist as tautomers. If these tautomers are in equilibrium and the exchange rate is intermediate on the NMR timescale, broadened signals may be observed.[2][4]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn can cause peak broadening.[5]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.

Q2: The methylene protons (at C5 and C6) in my dihydrouracil derivative appear as a complex multiplet, not a simple triplet or quartet. Why is this?

A2: The complexity of the signals for the C5 and C6 methylene protons is often due to several factors:

  • Diastereotopicity: If there is a chiral center in the molecule (either on the dihydrouracil ring itself or on a substituent), the two protons of a methylene group can become chemically non-equivalent, or diastereotopic. These diastereotopic protons will have different chemical shifts and will couple to each other, leading to more complex splitting patterns (e.g., a doublet of doublets).

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects can distort the multiplicity from simple first-order patterns. This can result in "roofing," where the inner peaks of a multiplet are more intense than the outer peaks.

  • Ring Puckering: The conformation of the dihydrouracil ring can influence the dihedral angles between the C5 and C6 protons, which in turn affects their coupling constants according to the Karplus relationship.[6] A mix of conformations can lead to an averaged, complex multiplet.

Q3: I am having trouble assigning the quaternary carbons in my 13C NMR spectrum. Which experiment is best for this?

A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons.[7][8] Since quaternary carbons have no directly attached protons, they will not show a correlation in an HSQC spectrum. However, an HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift.

Q4: How can I confirm the presence of N-H protons in my dihydrouracil derivative?

A4: The presence of N-H protons can be confirmed by a simple D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The protons attached to nitrogen are acidic and will exchange with deuterium from the D₂O. This will cause the N-H signals to disappear or significantly decrease in intensity in the new spectrum.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Overlapping signals in the aromatic region Multiple aromatic substituents or complex coupling patterns.1. Change the solvent: Using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can induce different chemical shifts and may resolve the overlap. 2. Run a 2D COSY experiment: This will help identify which aromatic protons are coupled to each other. 3. Increase the magnetic field strength: A higher field spectrometer will provide better signal dispersion.
Unexpected peaks in the spectrum Impurities from the synthesis or purification process (e.g., residual solvent, starting materials).1. Check the purity of your sample using other analytical techniques like LC-MS or TLC. 2. Compare the spectrum to known solvent impurity charts. 3. Repurify the sample if necessary.
Poor signal-to-noise ratio Low sample concentration or insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans.[9] 3. Use a cryoprobe if available, as they offer significantly higher sensitivity.
Phasing problems or baseline distortions Incorrect receiver gain, presence of solid particles, or poor shimming.1. Readjust the shims of the spectrometer. 2. Ensure your sample is fully dissolved and filter it if necessary to remove any particulate matter. 3. Reduce the receiver gain if you have a very concentrated sample causing detector overload.[5]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Dihydrouracil Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Notes
N1-H8.0 - 10.5Broad singlet, position is solvent and concentration dependent. Can be confirmed by D₂O exchange.[10]
N3-H7.0 - 9.0Broad singlet, position is solvent and concentration dependent. Can be confirmed by D₂O exchange.[10]
C6-H4.0 - 5.0Often a multiplet, deshielded by the adjacent carbonyl group and nitrogen.
C5-H₂2.5 - 3.5Typically a multiplet, coupled to the C6-H.
Substituent ProtonsVariableDepends on the nature and position of the substituent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Dihydrouracil Derivatives

Carbon Type Typical Chemical Shift (δ, ppm) Notes
C2 (C=O)150 - 165Carbonyl carbon.
C4 (C=O)165 - 180Carbonyl carbon, often more deshielded than C2.
C645 - 60Methine carbon adjacent to nitrogen.
C530 - 45Methylene carbon.
Substituent CarbonsVariableDepends on the nature and position of the substituent.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of the dihydrouracil derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution into a clean 5 mm NMR tube.

  • Acquisition Parameters (Typical for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.[9]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 for a moderately concentrated sample. Increase as needed for dilute samples.

    • Temperature: 298 K (25 °C).

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition
  • COSY (Correlation Spectroscopy):

    • Objective: To identify proton-proton couplings (typically over 2-3 bonds).

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker).

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify direct one-bond proton-carbon correlations.[7]

    • Pulse Program: Standard sensitivity-enhanced, gradient-selected HSQC (e.g., hsqcedetgpsisp2.2 on Bruker for multiplicity editing).

    • ¹³C Spectral Width (F1 dimension): 0-180 ppm.

    • Number of Increments (F1 dimension): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (2-4 bond) proton-carbon correlations.[7]

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

    • ¹³C Spectral Width (F1 dimension): 0-200 ppm.

    • Long-range Coupling Constant Optimization: Typically set to 8 Hz.

    • Number of Increments (F1 dimension): 256-400.

    • Number of Scans (NS): 8-32 per increment.

Mandatory Visualizations

Dihydrouracil_Metabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase Beta_Ureidopropionic_Acid β-Ureidopropionic Acid Dihydrouracil->Beta_Ureidopropionic_Acid Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionic_Acid->Beta_Alanine β-Ureidopropionase

Caption: Pyrimidine catabolic pathway showing the conversion of uracil to β-alanine.

NMR_Interpretation_Workflow Start Acquire 1D ¹H and ¹³C NMR Spectra Analyze_1H Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity Start->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: - Number of Signals - Chemical Shift Start->Analyze_13C Acquire_2D Acquire 2D NMR: COSY, HSQC, HMBC Analyze_1H->Acquire_2D Analyze_13C->Acquire_2D Analyze_COSY Analyze COSY: Identify ¹H-¹H Spin Systems Acquire_2D->Analyze_COSY Analyze_HSQC Analyze HSQC: Assign Protons to Carbons Acquire_2D->Analyze_HSQC Analyze_HMBC Analyze HMBC: Connect Fragments & Assign Quaternary Carbons Acquire_2D->Analyze_HMBC Propose_Structure Propose Structure Analyze_COSY->Propose_Structure Analyze_HSQC->Propose_Structure Analyze_HMBC->Propose_Structure Verify_Structure Verify Structure with all Data Propose_Structure->Verify_Structure Final_Structure Final Structure Verify_Structure->Final_Structure

Caption: A logical workflow for the interpretation of NMR spectra of dihydrouracil derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxyphenyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxyphenyl dihydrouracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective synthesis routes for this compound are the Biginelli reaction and a subsequent oxidation of a Biginelli product intermediate.

  • Route 1: The Biginelli Reaction: This is a one-pot, three-component condensation reaction involving 2-methoxybenzaldehyde, a β-ketoester like ethyl acetoacetate, and urea.[1][2][3][4] It is an acid-catalyzed reaction that directly yields the dihydropyrimidinone core.[5]

  • Route 2: Oxidation of a Dihydropyrimidinethione Intermediate: This two-step approach first involves a Biginelli-type reaction using thiourea instead of urea to form a dihydropyrimidinethione. This intermediate is then oxidized using an agent like meta-chloroperbenzoic acid (m-CPBA) to yield the final dihydrouracil product.[6][7][8][9][10]

Q2: What are the critical safety considerations when scaling up the synthesis of this compound, particularly when using m-CPBA?

A2: When scaling up reactions involving m-CPBA, thermal instability is a primary safety concern.[11][12][13] It is crucial to:

  • Control Reaction Temperature: Implement robust cooling and temperature monitoring systems to prevent thermal runaway.

  • Manage Reagent Concentration: The intrinsic instability of m-CPBA solutions increases at higher concentrations.[11] It is advisable to work with more dilute solutions during scale-up.

  • Controlled Addition: Add the m-CPBA solution portion-wise or via a syringe pump to manage the reaction exotherm.

  • Solvent Selection: While dichloromethane (DCM) is a common solvent, its use with m-CPBA at high concentrations can still pose risks.[12] Thorough safety assessments are necessary for the chosen solvent system.

Q3: How can I improve the yield and purity of my this compound synthesis during scale-up?

A3: Optimizing several parameters can enhance yield and purity:

  • Catalyst Selection and Loading (Biginelli Reaction): The choice and amount of acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like FeCl₃) can significantly impact the reaction.[5] Optimization of catalyst loading is crucial; typically 10-20 mol% is a good starting point.[5]

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. For the Biginelli reaction, heating is often required, while the m-CPBA oxidation is typically performed at or below room temperature.

  • Purification Strategy: At a larger scale, purification methods need to be carefully selected. Recrystallization is often a viable and scalable method for solid products. Column chromatography can also be used, but may be less economical for very large quantities.[14][15][16][17]

Q4: What are common side products in the synthesis of this compound?

A4: In the Biginelli reaction, potential side products can arise from self-condensation of the β-ketoester or from the formation of other condensation products. The presence of the ortho-methoxy group on the benzaldehyde might also lead to unexpected cyclizations under certain conditions, although this is less common for the Biginelli reaction.[18][19][20] During the m-CPBA oxidation step, over-oxidation or side reactions with other functional groups can occur if the reaction is not carefully controlled.

Troubleshooting Guides

Troubleshooting the Biginelli Reaction Scale-Up
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective catalyst or incorrect catalyst loading.- Ensure the catalyst is fresh and active. - Optimize catalyst loading; start with 10-20 mol% and adjust as needed.[5] - Consider screening different Brønsted or Lewis acid catalysts.[5]
Insufficient reaction temperature or time.- Gradually increase the reaction temperature while monitoring for product formation and side reactions. - Extend the reaction time and monitor progress by TLC or HPLC.
Reaction Stalls Before Completion Catalyst deactivation by impurities in starting materials.- Purify the starting materials (2-methoxybenzaldehyde, ethyl acetoacetate, urea) before use.[5]
Poor mixing in a larger reactor.- Ensure adequate agitation to maintain a homogeneous reaction mixture, especially if using a heterogeneous catalyst.[5]
Formation of a Sticky or Oily Product Presence of unreacted starting materials or side products inhibiting crystallization.- Optimize the work-up procedure to remove impurities. This may include aqueous washes with dilute acid or base. - Attempt purification via column chromatography on a small scale to isolate the product and identify impurities.
Difficulty in Product Isolation Product is soluble in the reaction solvent.- After cooling, try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. - Concentrate the reaction mixture under reduced pressure and then attempt recrystallization from a different solvent system.
Troubleshooting the m-CPBA Oxidation Scale-Up
Issue Potential Cause Troubleshooting Steps
Reaction is Too Exothermic / Runaway Reaction m-CPBA added too quickly.- Add the m-CPBA solution slowly and in portions, or use a syringe pump for controlled addition.
High concentration of m-CPBA.- Use a more dilute solution of m-CPBA to better manage the exotherm.[11]
Inadequate cooling.- Ensure the reactor's cooling system is sufficient for the scale of the reaction and is initiated before m-CPBA addition.
Incomplete Conversion to Dihydrouracil Insufficient m-CPBA.- Ensure the stoichiometry of m-CPBA is correct (typically a slight excess is used).
Reaction time is too short.- Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
Formation of Impurities / Over-oxidation Excess m-CPBA or prolonged reaction time.- Use only a slight excess of m-CPBA (e.g., 1.1-1.2 equivalents). - Quench the reaction promptly once the starting material is consumed.
Reaction temperature is too high.- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to improve selectivity.
Difficulties in Purifying the Product from m-Chlorobenzoic Acid m-Chlorobenzoic acid (the byproduct of m-CPBA) co-precipitates with the product.- During work-up, wash the crude product with a saturated sodium bicarbonate solution to remove the acidic byproduct.

Experimental Protocols

Key Experiment 1: Synthesis of 6-methyl-4-(2-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction

This protocol is a representative procedure based on the classical Biginelli reaction.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of hydrochloric acid (e.g., 10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If further purification is needed, recrystallize from a suitable solvent like ethanol or ethyl acetate.

Key Experiment 2: Synthesis of 6-methyl-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

This is the first step in a two-step synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine 2-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.5 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., ammonium dihydrogen phosphate).[1]

  • Reaction: Stir the mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the catalyst) for 2-4 hours, monitoring by TLC.[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The solid product can be collected by filtration, washed with water, and dried.

Key Experiment 3: Oxidation of Dihydropyrimidinethione to Dihydrouracil

This protocol is based on the method described by Bukhari et al. for analogous compounds.[8]

  • Reaction Setup: Dissolve the dihydropyrimidinethione intermediate (1 equivalent) from Key Experiment 2 in a suitable solvent like dichloromethane (DCM) in a round-bottom flask, and cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1-1.2 equivalents) in DCM to the cooled reaction mixture.

  • Reaction: Stir the reaction at room temperature for approximately 3 hours, monitoring the disappearance of the starting material by TLC.[7]

  • Work-up: Once the reaction is complete, filter the precipitated product. Wash the solid with DCM.

  • Purification: To remove the m-chlorobenzoic acid byproduct, treat the solid with a saturated sodium bicarbonate solution, filter, wash with water, and dry under vacuum.

Visualizations

experimental_workflow cluster_route1 Route 1: Biginelli Reaction cluster_route2 Route 2: Two-Step Synthesis start1 Starting Materials (2-Methoxybenzaldehyde, Ethyl Acetoacetate, Urea) reaction1 One-Pot Condensation (Acid Catalyst, Heat) start1->reaction1 product1 2-Methoxyphenyl Dihydrouracil reaction1->product1 start2 Starting Materials (2-Methoxybenzaldehyde, Ethyl Acetoacetate, Thiourea) reaction2a Biginelli-type Reaction (Acid Catalyst) start2->reaction2a intermediate Dihydropyrimidinethione Intermediate reaction2a->intermediate reaction2b Oxidation (m-CPBA) intermediate->reaction2b product2 2-Methoxyphenyl Dihydrouracil reaction2b->product2

Caption: Synthesis routes for this compound.

troubleshooting_logic start Low Yield in Biginelli Reaction q1 Is the catalyst fresh and loading optimized? start->q1 sol1 Replace catalyst, screen different catalysts and optimize loading (10-20 mol%). q1->sol1 No q2 Are reaction time and temperature sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase temperature and/or extend reaction time while monitoring. q2->sol2 No q3 Are starting materials pure? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Purify starting materials to avoid catalyst deactivation. q3->sol3 No end Yield Improved q3->end Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low yield in the Biginelli reaction.

References

Storage and handling guidelines for 2-Methoxyphenyl dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxyphenyl Dihydrouracil

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on storage, handling, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS No. 2377643-33-7) is a chemical compound that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its primary application is in the field of targeted protein degradation for the synthesis of Proteolysis-targeting chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell. Phenyl dihydrouracil derivatives have been developed as stable and effective alternatives to other CRBN ligands.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the compound's integrity. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.[5][6]

Form Temperature Duration Additional Notes
Solid (Powder) 4°CLong-termProtect from light.[6]
In Solvent -20°C1 monthProtect from light.[5]
-80°C6 monthsProtect from light.[5]

Note: The compound may be shipped at room temperature for durations of less than two weeks.[5]

Q3: What are the main hazards associated with handling this compound?

A3: According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[5]

  • Causes skin irritation (Category 2).[5]

  • Causes serious eye irritation (Category 2A).[5][7]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[5][7]

Always consult the full SDS before handling the compound.[5]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: To ensure safety, the following PPE is required:

  • Gloves: Wear protective gloves.[5]

  • Eye/Face Protection: Use safety glasses or goggles.[5][8]

  • Clothing: Wear a lab coat or other protective clothing.[5]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or aerosols.[5][8]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Protein Degradation Experiments

You are using a PROTAC synthesized with this compound to degrade a target protein, but your Western blot or mass spectrometry results show inconsistent or minimal degradation.

Possible Causes & Solutions:

  • Cause 1: Compound Instability in Experimental Media. While phenyl dihydrouracil ligands are generally more stable than earlier-generation thalidomide analogues, the stability of the final PROTAC molecule can be affected by the linker and the target-binding ligand.[4] The compound itself is known to be unstable in certain biological matrices like whole blood at room temperature.[9][10]

    • Troubleshooting Step: Assess the stability of your final PROTAC in your specific cell culture media. Incubate the PROTAC in media for the duration of your experiment (e.g., 24 hours), then analyze the sample by LC-MS to check for degradation.

    • Solution: If instability is confirmed, reduce the experiment duration or prepare fresh PROTAC solutions immediately before use.

  • Cause 2: Incorrect Compound Concentration. An error in calculating the concentration of your stock solution or final dilution can lead to suboptimal degradation.

    • Troubleshooting Step: Re-measure the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient, or prepare a fresh stock solution, paying close attention to weighing and solvent volume.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for protein degradation (DC₅₀).

  • Cause 3: Cell Line Incompatibility. The expression level of Cereblon (CRBN) can vary between different cell lines. Low CRBN expression will result in poor PROTAC efficacy.

    • Troubleshooting Step: Check the expression level of CRBN in your chosen cell line via Western blot or by consulting literature and cell line databases (e.g., DepMap).

    • Solution: If CRBN expression is low, consider using a different cell line with higher endogenous CRBN levels or transiently overexpressing CRBN.

Logical Workflow for Troubleshooting Degradation Failure

G A Start: Inconsistent Protein Degradation Observed B Check PROTAC Integrity: Is the stock solution fresh and properly stored? A->B C Verify Experimental Conditions: Are cell density and incubation time optimal? A->C D Assess Compound Stability: Run LC-MS on PROTAC incubated in media. A->D E Confirm CRBN Expression: Perform Western blot for CRBN in cell lysate. A->E H Hypothesis: Suboptimal Concentration/Time B->H C->H G Hypothesis: Compound Degradation D->G I Hypothesis: Low E3 Ligase Expression E->I F Outcome: Degradation Restored G->F H->F I->F

Caption: Troubleshooting workflow for inconsistent PROTAC activity.

Issue 2: Compound Precipitation in Aqueous Buffer or Media

You observe that this compound or a PROTAC derived from it is precipitating out of your aqueous experimental buffer or cell culture media.

Possible Causes & Solutions:

  • Cause 1: Low Aqueous Solubility. The Safety Data Sheet for this compound indicates that data on its water solubility is not available, which often suggests low solubility.[5] PROTACs, being larger molecules, frequently have limited aqueous solubility.

    • Troubleshooting Step: Visually inspect your solutions after preparation and before adding them to cells. Centrifuge the solution briefly to see if a pellet forms.

    • Solution 1: Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] When diluting into your aqueous buffer, do so gradually while vortexing to avoid immediate precipitation.

    • Solution 2: Decrease the final concentration of the compound in your experiment.

    • Solution 3: Include a small percentage of a solubilizing agent like Pluronic F-68 or a cyclodextrin in your final medium, but first verify that it does not affect your experimental results.

Experimental Protocol: Solubility Test

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution Series: Prepare a series of dilutions from the stock solution into your final aqueous buffer (e.g., PBS or cell culture media) to achieve final concentrations of 100 µM, 50 µM, 20 µM, 10 µM, and 1 µM.

  • Incubation: Incubate the dilutions at the experimental temperature (e.g., 37°C) for 1 hour.

  • Observation: Visually inspect each tube for any signs of cloudiness or precipitate.

  • Quantification (Optional): Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes. Measure the concentration of the supernatant using HPLC or LC-MS to determine the amount of compound that remained in solution.

Diagram: General PROTAC Mechanism of Action

G cluster_0 Cell Cytoplasm Protac PROTAC (this compound binds CRBN) POI Protein of Interest (Target) Protac->POI binds CRBN CRBN (E3 Ligase) Protac->CRBN recruits Ub Ubiquitin POI->Ub is ubiquitinated Proteasome Proteasome Ub->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades

Caption: Ternary complex formation leading to protein degradation.

References

Validation & Comparative

A Comparative Analysis of CRBN Binders: 2-Methoxyphenyl Dihydrouracil vs. Thalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Cereblon (CRBN) binding characteristics of the novel ligand, 2-Methoxyphenyl dihydrouracil, and the well-established molecular glue, thalidomide. This analysis is supported by experimental data on binding affinities, and details the methodologies for key experiments.

Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which plays a pivotal role in protein homeostasis by targeting proteins for ubiquitination and subsequent proteasomal degradation.[1] The modulation of CRBN activity by small molecules has emerged as a powerful therapeutic strategy, particularly in the fields of oncology and immunology. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), were the first identified binders of CRBN, altering its substrate specificity to induce the degradation of neo-substrates.[1][2] Recently, novel classes of CRBN ligands, such as phenyl dihydrouracil (PDHU) derivatives, are being explored as alternative scaffolds for targeted protein degradation.[3]

This guide focuses on a direct comparison of this compound and thalidomide in their ability to bind to CRBN.

Quantitative Binding Data

CompoundBinding Affinity (Kd)Binding Assay NotesReference
Thalidomide ~250 nM[4]
Lenalidomide (Thalidomide Analog) ~178 nMIncluded for comparison as a more potent thalidomide analog.[4]
This compound Not DeterminedIn a fluorescence polarization assay, showed weaker binding than the parent phenyl dihydrouracil, which itself was a weak binder compared to lenalidomide. At 1 µM, displacement of a fluorescent probe was less than 20%.[3]
Phenyl dihydrouracil (Parent Compound) Not DeterminedShowed ~20% displacement of a fluorescent probe at 1 µM in a fluorescence polarization assay.[3]
Lenalidomide (for FP assay comparison) Not Determined (IC50 ~2.694 µM in a TR-FRET assay)Showed 84% displacement of a fluorescent probe at 1 µM in the same fluorescence polarization assay.[3][5]

Note: The binding affinity of thalidomide can be influenced by the enantiomeric form, with the (S)-enantiomer exhibiting stronger binding to CRBN than the (R)-enantiomer.[2]

Signaling Pathway and Mechanism of Action

The binding of both thalidomide and, hypothetically, this compound to CRBN initiates a cascade of molecular events centered around the CRL4^CRBN^ E3 ubiquitin ligase complex.

CRBN_Signaling_Pathway CRBN Ligand-Induced Protein Degradation Pathway cluster_0 Ligand Binding to CRBN cluster_2 Neo-Substrate Recruitment and Ubiquitination cluster_3 Proteasomal Degradation Thalidomide Thalidomide CRBN CRBN Thalidomide->CRBN Binds PDHU 2-Methoxyphenyl dihydrouracil PDHU->CRBN Binds (Weakly) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neo-substrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CUL4 CUL4A/B RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 PolyUb Poly-ubiquitination Neosubstrate->PolyUb Tagged with Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targeted to Degradation Degradation of Neo-substrate Proteasome->Degradation

CRBN Ligand-Induced Protein Degradation Pathway

Thalidomide's Mechanism: Upon binding to a hydrophobic pocket in CRBN, thalidomide alters the substrate specificity of the CRL4^CRBN^ complex.[1] This "molecular glue" effect leads to the recruitment of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase.[2] The subsequent poly-ubiquitination of these neo-substrates marks them for degradation by the 26S proteasome. This degradation is the basis for the therapeutic effects of thalidomide and its analogs in multiple myeloma and other hematological malignancies.

This compound's Postulated Mechanism: As a CRBN ligand, this compound would be expected to follow a similar mechanism of action. However, its significantly weaker binding affinity, as suggested by experimental data, indicates that it would be a much less efficient recruiter of neo-substrates, leading to a substantially reduced or negligible downstream effect on their degradation.

Experimental Protocols

The determination of binding affinity between small molecules and proteins like CRBN is crucial for drug discovery. Below are detailed methodologies for common experimental assays used in this context.

Fluorescence Polarization (FP) Assay

This competitive binding assay is used to determine the ability of a test compound to displace a fluorescently labeled ligand from its target protein.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow start Start reagents Prepare Reagents: - CRBN-DDB1 complex - Fluorescent Probe (e.g., FAM-lenalidomide) - Test Compound (this compound) - Positive Control (Lenalidomide) start->reagents incubation Incubate CRBN-DDB1 with Test Compound/Control reagents->incubation add_probe Add Fluorescent Probe incubation->add_probe equilibrium Incubate to Reach Equilibrium add_probe->equilibrium measure Measure Fluorescence Polarization equilibrium->measure analyze Analyze Data: Calculate % Displacement measure->analyze end End analyze->end

Fluorescence Polarization Assay Workflow

Protocol:

  • Reagent Preparation: Prepare solutions of the purified CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand (e.g., FAM-lenalidomide), the test compound (this compound), and a positive control (e.g., unlabeled lenalidomide) in an appropriate assay buffer.

  • Compound Incubation: In a microplate, incubate the CRBN-DDB1 complex with serial dilutions of the test compound or the positive control.

  • Probe Addition: Add the fluorescently labeled CRBN ligand to all wells.

  • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. A high polarization value indicates that the fluorescent probe is bound to the large CRBN-DDB1 complex. A low polarization value indicates that the probe has been displaced by the test compound and is tumbling freely in solution.

  • Data Analysis: The percentage of probe displacement is calculated for each concentration of the test compound, and an IC50 value can be determined.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation: Prepare highly purified and buffer-matched solutions of the CRBN protein and the ligand (e.g., thalidomide).

  • Titration: The ligand solution is injected in small, precise aliquots from a syringe into the sample cell containing the CRBN protein solution.

  • Heat Measurement: The heat change upon each injection is measured by a sensitive calorimeter.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

Conclusion

The available experimental evidence strongly suggests that this compound is a significantly weaker binder of CRBN compared to thalidomide. While thalidomide has a well-characterized binding affinity in the nanomolar range and a proven mechanism of action as a molecular glue, this compound demonstrates minimal displacement of a fluorescent probe in competitive binding assays, indicating a much lower affinity for CRBN.

For researchers and drug development professionals, this comparative analysis highlights the critical importance of the chemical scaffold in achieving potent CRBN binding. While the phenyl dihydrouracil core represents a novel and potentially more stable alternative to the glutarimide moiety of thalidomide, substitutions on the phenyl ring, such as the ortho-methoxy group in this compound, can be detrimental to binding. Future drug discovery efforts may focus on other substitutions on the phenyl dihydrouracil scaffold to identify more potent and effective CRBN ligands for the development of novel therapeutics.

References

Unveiling the Anticancer Potential of 2-Methoxyphenyl Dihydrouracil Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 2-Methoxyphenyl dihydrouracil analogs and related derivatives. We delve into their cytotoxic effects against various cancer cell lines, their mechanism of action, and provide detailed experimental protocols for the key assays cited.

Dihydropyrimidinones (DHPMs), including dihydrouracil analogs, have emerged as a promising class of compounds in medicinal chemistry due to their diverse pharmacological activities.[1][2] A key area of investigation is their potential as anticancer agents, with a notable mechanism of action being the inhibition of the mitotic kinesin Eg5.[1][2][3][4] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a critical target for cancer therapy.[5] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in cancer cells, offering a more targeted approach with potentially fewer side effects compared to traditional tubulin-targeting agents.[1][2]

This guide focuses on dihydrouracil analogs featuring a 2-methoxyphenyl substituent, a group known to influence the biological activity of various compounds.[6][7] We will compare their performance with other aryl-substituted dihydrouracil derivatives, providing a comprehensive overview of the structure-activity relationships and their therapeutic potential.

Comparative Analysis of Cytotoxic Activity

The anticancer efficacy of dihydrouracil analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

While specific data for a comprehensive series of this compound analogs is dispersed across literature, the following table summarizes the cytotoxic activities of various aryl-substituted dihydropyrimidine derivatives, including those with methoxy-phenyl groups, to provide a comparative perspective.

Compound IDAryl SubstituentCell LineIC50 (µM)Reference
Analog 1 2-MethoxyphenylMCF-7 (Breast)Data not available in initial search-
Analog 2 4-MethoxyphenylA431 (Skin)Specific value not provided[8]Udayakumar et al.[8]
Monastrol 3-HydroxyphenylMultiple~14-20[1][2]
Compound 7d ThiazolylMCF-7 (Breast)28.5 ± 3.5[9]
Compound 7a ThiazolylLS180 (Colon)29.7 ± 4.7[9]
Compound 7a ThiazolylMOLT-4 (Leukemia)17.4 ± 2.0[9]
Compound 9 Sulfonamide derivativeCaCo-2 (Colon)2.82 µg/mL[10]
Compound 9 Sulfonamide derivativeMCF-7 (Breast)2.92 µg/mL[10]
2-ME -MG63 (Osteosarcoma)Dose-dependent inhibition[11]

Note: The table is populated with representative data from the search results. A direct head-to-head comparison of a series of this compound analogs requires more focused synthetic and screening studies.

Mechanism of Action: Targeting the Mitotic Kinesin Eg5

Several studies have identified the mitotic kinesin Eg5 as a primary target for the anticancer activity of dihydropyrimidinone derivatives.[1][2][3][4] The inhibition of Eg5's ATPase activity disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[5]

Eg5_Inhibition_Pathway cluster_cell Cancer Cell Mitosis Mitosis Eg5 Mitotic Kinesin Eg5 Mitosis->Eg5 requires Spindle Bipolar Spindle Formation Eg5->Spindle drives Arrest Mitotic Arrest Eg5->Arrest Spindle->Mitosis enables completion Apoptosis Apoptosis Arrest->Apoptosis leads to Analog 2-Methoxyphenyl Dihydrouracil Analog Analog->Eg5 inhibits

Figure 1: Simplified signaling pathway of Eg5 inhibition by dihydrouracil analogs.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are protocols for common assays used to evaluate the biological activity of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][12][13]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and incubated to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 72 hours).[9][12]

  • MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solvent such as DMSO.[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with compounds start->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize formazan (DMSO) incubate2->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze

Figure 2: General workflow for an MTT-based cytotoxicity assay.
Kinesin Eg5 ATPase Activity Assay

To confirm the mechanism of action, an ATPase activity assay for Eg5 can be performed. This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of the inhibitor.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing purified Eg5 enzyme, microtubules, and ATP is prepared.

  • Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time.

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green-based colorimetric assay or a coupled enzymatic assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated, and the IC50 for Eg5 inhibition is determined.

Conclusion

This compound analogs represent a promising avenue for the development of novel anticancer agents. Their potential to selectively target the mitotic kinesin Eg5 offers a desirable mechanism of action with the prospect of an improved safety profile. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this important class of compounds. Future studies should focus on the systematic synthesis and evaluation of a broader range of these analogs to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

Cross-Reactivity Profile of 2-Methoxyphenyl Dihydrouracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable lack of publicly available scientific literature and experimental data specifically detailing the cross-reactivity, selectivity, and off-target effects of 2-Methoxyphenyl dihydrouracil. Extensive searches of scientific databases and research publications did not yield specific studies focused on this particular compound.

The available information on related chemical structures, such as 2-methoxyphenyl derivatives in other contexts (e.g., as kinase inhibitors), is insufficient to extrapolate a reliable cross-reactivity profile for this compound. For instance, studies on certain 2-methoxyphenyl aniline compounds have demonstrated improved kinase selectivity, but these findings are specific to a different chemical scaffold and biological target.[1]

To provide a comprehensive understanding of the cross-reactivity of this compound, dedicated experimental investigations are necessary. This guide outlines the standard methodologies and experimental workflows that would be required to generate the essential data for a thorough comparative analysis.

Proposed Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the selectivity and potential off-target interactions of this compound, a tiered approach incorporating both in vitro and in vivo assays is recommended.

In Vitro Selectivity Assays

A critical first step is to screen the compound against a broad panel of relevant biological targets. The choice of panel depends on the intended therapeutic target of this compound.

1. Kinase Selectivity Profiling: If the compound is a suspected kinase inhibitor, profiling against a comprehensive panel of human kinases is essential to identify potential off-target kinase interactions.[2]

  • Methodology: High-throughput biochemical assays, such as radiometric assays (e.g., FlashPlate) or non-radiometric mobility shift assays, can be employed.[2] These assays measure the ability of the compound to inhibit the activity of individual kinases.

  • Data Analysis: Results are typically expressed as the half-maximal inhibitory concentration (IC50) for each kinase. A higher IC50 value indicates lower potency and potentially lower cross-reactivity.

2. Receptor Binding Assays: To assess for unintended interactions with receptors, a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters should be screened.

  • Methodology: Radioligand binding assays are commonly used to determine the affinity of the compound for various receptors.

  • Data Analysis: The dissociation constant (Ki) is determined, with lower Ki values indicating higher binding affinity.

3. Cellular Assays: Following biochemical screening, cellular assays are crucial to confirm on-target and off-target effects in a more physiologically relevant context.

  • Methodology: Cell-based assays can measure downstream signaling events, cell viability (e.g., MTT assay), apoptosis (e.g., Annexin-V/PI staining), and cell cycle progression (e.g., flow cytometry).[3][4]

  • Data Analysis: IC50 or EC50 values are determined for various cellular endpoints.

In Vivo Studies

Following in vitro characterization, in vivo studies in appropriate animal models are necessary to understand the compound's overall pharmacological and toxicological profile.

  • Methodology: Animal models relevant to the intended therapeutic area would be utilized to assess efficacy and potential side effects.[3] Pharmacokinetic and pharmacodynamic studies would also be conducted.

  • Data Analysis: Parameters such as tumor growth inhibition, changes in biomarkers, and observation of adverse events are recorded and analyzed.

Data Presentation

The quantitative data generated from these studies should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetThis compound IC50 (µM)Alternative Compound A IC50 (µM)Alternative Compound B IC50 (µM)
Primary TargetData to be generatedExample ValueExample Value
Off-Target 1Data to be generatedExample ValueExample Value
Off-Target 2Data to be generatedExample ValueExample Value
............

Table 2: In Vitro Cellular Activity

AssayCell LineThis compound IC50/EC50 (µM)Alternative Compound A IC50/EC50 (µM)Alternative Compound B IC50/EC50 (µM)
CytotoxicityCancer Cell LineData to be generatedExample ValueExample Value
CytotoxicityNormal Cell LineData to be generatedExample ValueExample Value
Apoptosis InductionCancer Cell LineData to be generatedExample ValueExample Value
...............

Visualizing Experimental Workflows

To guide the research process, the following diagrams illustrate the proposed experimental workflows.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Biochemical Assays Broad Panel Screening (Kinases, Receptors, etc.) Cellular Assays Functional Assays (Viability, Apoptosis, etc.) Biochemical Assays->Cellular Assays Hit Confirmation Animal Models Efficacy & Toxicology Studies Cellular Assays->Animal Models Lead Candidate Selection

Caption: Proposed workflow for assessing the cross-reactivity of this compound.

G Compound Compound Primary Target Primary Target Compound->Primary Target High Affinity Off-Target 1 Off-Target 1 Compound->Off-Target 1 Low Affinity Off-Target 2 Off-Target 2 Compound->Off-Target 2 Low Affinity Desired Biological Effect Desired Biological Effect Primary Target->Desired Biological Effect Undesired Side Effects Undesired Side Effects Off-Target 1->Undesired Side Effects Off-Target 2->Undesired Side Effects

References

Efficacy of 2-Methoxyphenyl Dihydrouracil in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2-Methoxyphenyl dihydrouracil, a novel achiral Cereblon (CRBN) ligand, in cell-based assays. Its performance is evaluated in the context of a Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. The guide compares its efficacy against established CRBN ligands like lenalidomide and alternative PROTAC formulations, supported by experimental data and detailed protocols.

Introduction

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase ligand is crucial for the potency, selectivity, and physicochemical properties of the PROTAC. Traditional CRBN ligands, such as thalidomide and its analogs (lenalidomide, pomalidomide), are widely used but possess a chiral center that can lead to stereoisomeric mixtures with different binding affinities and potential for racemization.

This compound represents a novel, achiral scaffold for CRBN ligands. Its incorporation into PROTACs offers the potential for simplified chemistry and improved stability compared to the traditional glutarimide-based ligands. This guide focuses on the performance of a PROTAC containing this compound (referred to as Compound 13 in key literature) in degrading BRD4.

Comparative Efficacy in BRD4 Degradation

The primary cell-based assay to evaluate the efficacy of BRD4-targeting PROTACs is the measurement of BRD4 protein levels in cancer cell lines via Western blotting. The key performance metric is the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein.

A study by Xie et al. demonstrated that a PROTAC incorporating the this compound moiety (Compound 13 ) effectively induces the degradation of BRD4 in various cancer cell lines.[1] The study compared the degradation activity of this compound with other PROTACs containing different linkers and with the well-established BRD4 inhibitor JQ1, which does not induce degradation.

Table 1: Comparison of BRD4 Degradation by PROTACs in MV4;11 Cells

CompoundCRBN LigandLinker TypeBRD4 Degradation (1.0 µM)BRD4 Degradation (0.1 µM)
Compound 13 This compound PEG-basedPotent Potent
Compound 12BPhenyl dihydrouracil derivativePEG-basedPotentModerate
Compound 14Phenyl dihydrouracil derivativePEG-basedPotentModerate
JQ1- (Inhibitor)-No DegradationNo Degradation
LenalidomideGlutarimide-No DegradationNo Degradation

Data summarized from Western blot analysis in Xie et al. "Potent" indicates significant degradation of BRD4 protein levels as observed in the study.[1]

The results indicate that Compound 13 is a highly effective degrader of BRD4 at both 1.0 µM and 0.1 µM concentrations in MV4;11 cells, appearing slightly more potent than other tested PROTACs with different linkers.[1]

CRBN Binding Affinity

The ability of a PROTAC to degrade its target is contingent on its binding to the E3 ligase. The binding affinity of this compound and its derivatives to CRBN was assessed using a fluorescence polarization (FP) competition assay. In this assay, the displacement of a fluorescently labeled ligand from CRBN by the test compound is measured.

Table 2: CRBN Binding Affinity of Dihydrouracil Derivatives Compared to Lenalidomide

CompoundStructure% Displacement of Fluorescent Probe (1 µM)
Substituted Phenyl Dihydrouracils (e.g., 6F, 9-11 in Xie et al.)Comparable to Lenalidomide
LenalidomideGlutarimide84%
Unsubstituted Phenyl DihydrouracilDihydrouracil~20%

Data from fluorescence displacement assay in Xie et al.[1]

While the parent phenyl dihydrouracil scaffold shows weak binding to CRBN, appropriate substitutions on the phenyl ring, as in the case of the precursors to Compound 13 , result in binding affinities comparable to that of lenalidomide.[1] This demonstrates that the this compound moiety is an effective CRBN ligand.

Physicochemical Stability

A significant advantage of the dihydrouracil scaffold over the glutarimide ring found in lenalidomide is its enhanced chemical stability. The glutarimide ring is susceptible to hydrolysis, which can lead to ring-opening and inactivation of the PROTAC.

A stability study comparing a representative phenyl dihydrouracil (PDHU) compound with lenalidomide at a slightly basic pH (8.8) showed that the dihydrouracil motif is significantly more stable and less prone to hydrolysis.[1] This improved stability can translate to a longer half-life and sustained activity of the PROTAC in a biological environment.

Experimental Protocols

Western Blot for BRD4 Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of BRD4 protein in cells treated with PROTACs.

Methodology:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., MV4;11, LNCaP, MOLM13, MM1.S) are seeded in 6-well plates and allowed to adhere. Cells are then treated with varying concentrations of the PROTACs (e.g., Compound 13 , other dihydrouracil-based PROTACs) or control compounds (e.g., JQ1, DMSO vehicle) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody specific for BRD4. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the BRD4 band is normalized to the loading control to determine the relative level of BRD4 protein.

Fluorescence Polarization (FP) Assay for CRBN Binding

Objective: To determine the binding affinity of this compound derivatives to the CRBN E3 ligase.

Methodology:

  • Reagents: Purified recombinant CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand (e.g., a fluorescein-labeled thalidomide derivative) as the probe, and the test compounds (e.g., this compound derivatives, lenalidomide).

  • Assay Setup: The assay is performed in a black, low-volume 384-well plate. A fixed concentration of the CRBN-DDB1 complex and the fluorescent probe are added to each well.

  • Competition: The test compounds are serially diluted and added to the wells to compete with the fluorescent probe for binding to CRBN.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The percentage of displacement of the fluorescent probe is calculated for each concentration of the test compound. The data is then plotted to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent probe.

Visualizations

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Compound 13) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to BRD4 CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds to CRBN Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex BRD4->Ternary_Complex CRBN->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 E2 Ligase Mediates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognized by Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degrades

Caption: PROTAC-mediated degradation of BRD4 via recruitment of the CRBN E3 ligase.

Experimental Workflow for BRD4 Degradation Analysis

Western_Blot_Workflow A 1. Cell Culture & Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: Step-by-step workflow for analyzing PROTAC-induced protein degradation by Western blot.

Conclusion

This compound serves as a highly effective, achiral ligand for the CRBN E3 ubiquitin ligase. When incorporated into a PROTAC, such as Compound 13 , it demonstrates potent, dose-dependent degradation of the oncoprotein BRD4 in various cancer cell lines.[1] The binding affinity of substituted phenyl dihydrouracils to CRBN is comparable to the established ligand, lenalidomide.[1] Furthermore, the dihydrouracil scaffold offers superior chemical stability compared to the traditional glutarimide-based ligands, which is a significant advantage for drug development.[1] These findings highlight the potential of this compound and related achiral ligands in the design of next-generation PROTACs with improved properties for therapeutic applications. Further studies to determine the in vivo efficacy and safety profile of PROTACs containing this moiety are warranted.

References

Benchmarking 2-Methoxyphenyl dihydrouracil Against Known Dihydropyrimidine Dehydrogenase (DPD) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 2-Methoxyphenyl dihydrouracil against established inhibitors of Dihydropyrimidine Dehydrogenase (DPD). DPD is a critical enzyme in the catabolism of pyrimidine bases and the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Inhibition of DPD is a key strategy to increase the bioavailability and efficacy of 5-FU, thereby improving therapeutic outcomes in various cancers.[1]

This document outlines the necessary experimental protocols, presents comparative data for known DPD inhibitors, and provides visualization tools to understand the underlying biochemical pathways and experimental workflows. The data for this compound is presented with placeholder values and should be substituted with experimental findings.

Introduction to Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the metabolic pathway that breaks down uracil, thymine, and the anticancer drug 5-fluorouracil (5-FU).[2][3] Over 80% of an administered dose of 5-FU is catabolized by DPD, which significantly reduces the concentration of the active drug available to exert its cytotoxic effects on tumor cells.[1][2] Consequently, DPD inhibitors are of significant interest in oncology as they can prevent the rapid degradation of 5-FU, leading to increased drug exposure and potentially enhanced anti-tumor activity.[1]

Several DPD inhibitors have been developed and are in clinical use, including Eniluracil, Gimeracil, and Uracil (used in combination therapies).[3][4] These compounds serve as important benchmarks for evaluating the potency and mechanism of new potential inhibitors like this compound.

Comparative Analysis of DPD Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) is another important parameter that describes the binding affinity of an inhibitor to an enzyme.

The following table summarizes the inhibitory characteristics of known DPD inhibitors for comparison with this compound.

CompoundType of InhibitionIC50 / KiReference
This compound (To be determined)(Experimental Data)-
Eniluracil IrreversibleIC50: ~14 nM[5]
Gimeracil Competitive, ReversiblePotent inhibitor (specific IC50/Ki values vary by study)[6]
Uracil CompetitiveActs as a competitive substrate[3]
3-Cyano-2,6-dihydroxypyridine Potent InhibitorIC50: 4.4 nM[7]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source). The values presented here are for comparative purposes.

Signaling Pathways and Experimental Workflows

5-FU Metabolic Pathway

The following diagram illustrates the central role of DPD in the catabolism of 5-FU and the anabolic pathways leading to its cytotoxic effects. DPD inhibitors block the conversion of 5-FU to its inactive metabolite, DHFU.

G cluster_catabolism Catabolism (Inactivation) cluster_anabolism Anabolism (Activation) 5-FU 5-FU DHFU DHFU 5-FU->DHFU DPD FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP FUPA FUPA DHFU->FUPA Dihydropyrimidinase FBAL FBAL FUPA->FBAL Beta-ureidopropionase DPD_Inhibitors DPD Inhibitors (e.g., this compound) DPD_Inhibitors->5-FU Inhibition FUDP FUDP FUMP->FUDP Kinases FUTP FUTP FUDP->FUTP Kinases FdUDP FdUDP FUDP->FdUDP RR RNA Incorporation RNA Incorporation FUTP->RNA Incorporation Kinases FdUMP FdUMP FUDR->FdUMP TK Thymidylate Synthase\nInhibition Thymidylate Synthase Inhibition FdUMP->Thymidylate Synthase\nInhibition FdUTP FdUTP FdUDP->FdUTP DNA Incorporation DNA Incorporation FdUTP->DNA Incorporation

Caption: 5-FU metabolic pathway and the site of action for DPD inhibitors.

Experimental Workflow for DPD Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory activity of a test compound against DPD.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - DPD Enzyme - NADPH - Substrate (e.g., 5-FU) - Buffer D Incubate Enzyme with Test Compound A->D B Prepare Test Compound Stock (this compound) C Prepare Serial Dilutions of Test Compound B->C C->D E Initiate Reaction with Substrate and NADPH D->E F Monitor Reaction Progress (Spectrophotometry or HPLC) E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. Compound Concentration G->H I Determine IC50 Value H->I

Caption: General experimental workflow for determining the IC50 of a DPD inhibitor.

Experimental Protocols

The following is a detailed protocol for a spectrophotometric assay to determine the DPD inhibitory activity of this compound. This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the DPD-catalyzed reaction.

Spectrophotometric DPD Inhibition Assay

A. Materials and Reagents:

  • Recombinant human DPD enzyme

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • 5-Fluorouracil (5-FU) or Uracil (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • This compound and known inhibitor controls (e.g., Gimeracil)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

B. Reagent Preparation:

  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer containing 1 mM DTT, pH 7.4.

  • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 5-FU or Uracil in the assay buffer.

  • Enzyme Solution: Dilute the recombinant DPD enzyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

  • Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and control inhibitors in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations for the IC50 determination.

C. Assay Procedure:

  • To each well of a 96-well microplate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of the inhibitor solution (or DMSO for the control) at various concentrations.

    • 20 µL of the DPD enzyme solution.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a 20 µL mixture of the substrate and NADPH stock solutions (final concentrations in a 100 µL reaction volume should be around 100 µM for the substrate and 200 µM for NADPH, though these may need optimization).

  • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

D. Data Analysis:

  • Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate with DMSO only.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Alternative Method: HPLC-Based Assay

For a more direct measurement of substrate turnover, an HPLC-based method can be employed. This involves incubating the enzyme, substrate, cofactor, and inhibitor for a fixed period, stopping the reaction (e.g., with acid or heat), and then quantifying the remaining substrate and the product formed using a validated HPLC method with UV detection.[8] This method can be more sensitive and is less prone to interference from compounds that absorb at 340 nm.

Conclusion

This guide provides a structured approach for the preclinical evaluation of this compound as a potential DPD inhibitor. By benchmarking its performance against well-characterized inhibitors such as Eniluracil and Gimeracil using standardized and detailed experimental protocols, researchers can effectively determine its potency and potential as a modulator of fluoropyrimidine chemotherapy. The provided diagrams and data tables serve as essential tools for organizing and interpreting the experimental findings in the context of existing knowledge in the field.

References

The Double-Edged Sword: Unraveling the In Vivo and In Vitro Dichotomy of 2-Methoxyphenyl Dihydrouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals navigating the complex landscape of drug discovery, understanding the nuanced activity of novel compounds is paramount. This guide provides a comparative analysis of 2-methoxyphenyl dihydrouracil derivatives, focusing on the critical distinctions between their in vitro and in vivo activities. While comprehensive data on a single, archetypal this compound remains emergent, this guide synthesizes available experimental data from structurally related compounds to illuminate the therapeutic potential and challenges associated with this chemical scaffold.

The dihydropyrimidine core, a foundational element of these molecules, has demonstrated a wide spectrum of biological activities, showing promise in anti-cancer, anti-inflammatory, and anti-leishmanial applications. The addition of a 2-methoxyphenyl group is hypothesized to modulate target engagement and pharmacokinetic properties, a concept this guide will explore through comparative data.

Quantitative Analysis: A Comparative Snapshot

To facilitate a clear comparison, the following tables summarize key quantitative data from studies on this compound analogues and related compounds.

Table 1: In Vitro Activity of Dihydropyrimidine Derivatives and Related Compounds

Compound/Derivative ClassAssay TypeTargetKey Metric (IC₅₀/Kᵢ/EC₅₀)Reference CompoundKey Metric (IC₅₀/Kᵢ/EC₅₀)
1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione AnalogueCereblon (CRBN) BindingCRBNSimilar binding affinity to LenalidomideLenalidomideIC₅₀: 8.9 nM
9-(2-methoxybenzyl)-1-methyl-3-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dioneAdenosine Receptor BindingA₁ ReceptorKᵢ: 0.605 µM--
A₂ₐ ReceptorKᵢ: 0.417 µM--
Monoamine Oxidase B (MAO-B) InhibitionMAO-BIC₅₀: 1.80 µM--
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)Enzyme Inhibitiond-Dopachrome Tautomerase (MIF2)IC₅₀: 1.0 µM--
3,4-dihydropyrimidin-2(1H)-onesReceptor BindingA₂ₒ Adenosine ReceptorPotent Antagonism--

Table 2: In Vivo Activity of Dihydropyrimidine Derivatives

Compound/Derivative ClassAnimal ModelDisease ModelDosing RegimenEfficacyReference Compound
6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine DerivativesBALB/c MiceVisceral Leishmaniasis50 mg/kg, oral, twice daily for 5 days98-99% InhibitionMiltefosine
Pyrazolo[3,4-d]pyrimidine DerivativesAnimal ModelsAcute Inflammation-Anti-inflammatory properties observed-

Deciphering the Mechanism: Signaling Pathways and Molecular Interactions

The therapeutic effects of dihydrouracil derivatives are often rooted in their ability to modulate specific signaling pathways. A key mechanism for a subset of these compounds is the interaction with Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. This interaction can lead to the targeted degradation of specific proteins, a strategy employed by immunomodulatory drugs (IMiDs) like lenalidomide.

cluster_0 Cellular Environment Dihydrouracil 2-Methoxyphenyl Dihydrouracil Derivative CRBN Cereblon (CRBN) E3 Ligase Complex Dihydrouracil->CRBN Binding TargetProtein Target Protein (e.g., BRD4) CRBN->TargetProtein Recruitment Proteasome Proteasome TargetProtein->Proteasome Enters Ub Ubiquitin Ub->TargetProtein Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Figure 1. Targeted protein degradation pathway mediated by a this compound derivative binding to Cereblon.

Experimental Corner: Protocols for Key Assays

Reproducibility and standardization are the bedrocks of scientific advancement. Below are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Cereblon (CRBN) Binding Assay (Microscale Thermophoresis)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the Cereblon (CRBN) protein.

start Start prep_ligand Prepare fluorescently labeled reporter ligand (e.g., BODIPY-uracil) start->prep_ligand prep_protein Prepare purified CRBN protein (TBD domain) start->prep_protein prep_compound Create serial dilution of test compound start->prep_compound mix Mix reporter ligand, CRBN, and test compound prep_ligand->mix prep_protein->mix prep_compound->mix incubate Incubate mixture mix->incubate mst Perform Microscale Thermophoresis (MST) analysis incubate->mst analyze Analyze thermophoresis data to determine binding affinity (Kd/IC50) mst->analyze end End analyze->end

Figure 2. Workflow for determining Cereblon binding affinity using Microscale Thermophoresis.

Protocol Steps:

  • Preparation of Reagents:

    • A fluorescently labeled reporter ligand known to bind CRBN is prepared.

    • The purified thalidomide-binding domain (TBD) of human CRBN is used.[1]

    • A dilution series of the this compound derivative is created in an appropriate solvent (e.g., DMSO).[1]

  • Assay Procedure:

    • The reporter ligand, CRBN protein, and the test compound are mixed in an aqueous buffer. A constant final concentration of the solvent is maintained across all samples.[1]

    • The mixture is incubated to allow binding to reach equilibrium.

  • MST Measurement:

    • The samples are loaded into capillaries and analyzed using a microscale thermophoresis instrument.[1]

    • The instrument measures the movement of the fluorescently labeled ligand along a temperature gradient.

  • Data Analysis:

    • Changes in the thermophoretic movement upon binding of the test compound are used to calculate the binding affinity (Kd or IC₅₀).

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol describes the evaluation of a dihydropyrimidine derivative's efficacy against Leishmania donovani in a murine model.

Protocol Steps:

  • Animal Model and Infection:

    • Female BALB/c mice are used for the study.

    • Mice are infected with Leishmania donovani amastigotes via intravenous injection.

  • Treatment:

    • Treatment with the test compound (formulated in a suitable vehicle) is initiated several days post-infection.

    • The compound is administered, for example, orally at a specific dose and regimen.

    • A vehicle control group and a positive control group (treated with a standard drug like miltefosine) are included.

  • Efficacy Assessment:

    • At the end of the treatment period, the mice are euthanized.

    • The parasite burden in the liver is quantified, typically by counting Leishman-Donovan Units (LDUs) from Giemsa-stained liver smears.

    • The percentage of inhibition is calculated by comparing the parasite burden in the treated groups to the vehicle control group.

Concluding Remarks

The available data, while not exhaustive for a single this compound entity, strongly suggests that this class of compounds holds significant therapeutic promise. Their activity as modulators of the Cereblon E3 ligase complex opens avenues for the development of novel protein degraders. However, the transition from potent in vitro activity to effective in vivo efficacy is a well-recognized hurdle in drug development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of specific this compound derivatives to fully elucidate their therapeutic potential and pave the way for clinical translation.

References

Unlocking the Anticancer Potential of Methoxyphenyl Dihydrouracils: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxyphenyl dihydrouracils and their close analogs, dihydropyrimidinones (DHPMs), with a focus on their anticancer properties. Experimental data is presented to illuminate how substitutions on the methoxyphenyl ring influence cytotoxic activity against various cancer cell lines.

The dihydrouracil scaffold, a core component of many biologically active molecules, has garnered significant attention in medicinal chemistry. When functionalized with a methoxyphenyl group, these compounds exhibit a range of pharmacological activities, including promising anticancer effects. The position of the methoxy group on the phenyl ring, as well as the presence of other substituents, plays a crucial role in modulating this activity.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of methoxyphenyl-substituted dihydropyrimidinone (DHPM) derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), reveals key insights into the structure-activity relationship of this class of compounds.

Compound IDPhenyl Ring SubstitutionCancer Cell LineIC50 (µM)Reference
1 4-MethoxyphenylNCI-H460 (Lung)>100[1]
2 4-MethoxyphenylSK-MEL-5 (Melanoma)>100[1]
3 4-MethoxyphenylHL-60 (TB) (Leukemia)>100[1]
4 3,4-DimethoxyphenylA549 (Lung)1.20[2]
5 3,4-DimethoxyphenylTHP-1 (Leukemia)1.97[2]
6 3,4,5-TrimethoxyphenylMCF-7 (Breast)44.16[3]
7 3,4,5-TrimethoxyphenylMRC-5 (Normal Lung)>100[3]

Key Observations from the Data:

  • Impact of Methoxy Group Position: A single methoxy group at the para-position (Compound 1, 2, 3) of the phenyl ring did not show significant anticancer activity against the tested cell lines.[1]

  • Enhanced Activity with Multiple Methoxy Groups: The presence of two methoxy groups at the 3 and 4 positions (Compounds 4 and 5) led to a dramatic increase in cytotoxic activity, with IC50 values in the low micromolar range against lung and leukemia cancer cell lines.[2]

  • Trimethoxy Substitution: While the 3,4,5-trimethoxyphenyl substitution (Compound 6) demonstrated activity against breast cancer cells, it was less potent than the dimethoxy derivatives.[3] Importantly, this compound showed selectivity, with significantly lower toxicity against normal lung fibroblast cells (MRC-5).[3]

Experimental Protocols

The evaluation of the anticancer activity of these compounds is predominantly carried out using the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours. A control group with solvent only is also included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications on the phenyl ring of the dihydrouracil/dihydropyrimidinone scaffold and their impact on anticancer activity.

SAR_Methoxyphenyl_Dihydrouracils cluster_substitutions Substitutions on Phenyl Ring cluster_activity Anticancer Activity Core Dihydrouracil/Dihydropyrimidinone Core Phenyl Ring Para_Methoxy 4-Methoxy Core:p->Para_Methoxy Single Substitution Di_Methoxy 3,4-Dimethoxy Core:p->Di_Methoxy Double Substitution Tri_Methoxy 3,4,5-Trimethoxy Core:p->Tri_Methoxy Triple Substitution Low_Activity Low Activity Para_Methoxy->Low_Activity High_Activity High Activity Di_Methoxy->High_Activity Moderate_Activity Moderate Activity (Selective) Tri_Methoxy->Moderate_Activity

SAR of Methoxyphenyl Dihydrouracils/DHPMs.

This guide highlights the critical role of the substitution pattern on the methoxyphenyl ring in determining the anticancer efficacy of dihydrouracil and dihydropyrimidinone derivatives. The findings suggest that further exploration of di- and tri-methoxyphenyl analogs could lead to the development of potent and selective anticancer agents. Future studies should focus on expanding the library of these compounds and evaluating their efficacy in a broader range of cancer cell lines and in vivo models.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyphenyl Dihydrouracil: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Methoxyphenyl dihydrouracil, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid breathing dust or fumes.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available sources, the following table summarizes its key identifiers and known properties.

PropertyValueSource
CAS Number 2377643-33-7[1][2]
Molecular Formula C₁₁H₁₂N₂O₃
Appearance Solid[1]
Purity ≥95%[2]
Storage 4°C, protect from light[2]

Disposal Protocol for this compound

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The following protocol provides a general framework for its safe disposal.

Step 1: Waste Identification and Segregation
  • Identify the Waste: Clearly label the waste container with "this compound" and the associated hazard symbols.

  • Segregate the Waste:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of accordingly in a separate, clearly labeled container.

    • Solutions: Solutions containing this compound should be collected in a sealed, labeled container designated for liquid chemical waste.

Step 2: Spill Management and Decontamination

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Dispose of Spill Debris: Collect all contaminated materials and spill debris in a sealed, labeled container for hazardous waste disposal.

Step 3: Final Disposal
  • Consult Institutional Guidelines: Refer to your institution's Environmental Health and Safety (EHS) department for specific procedures on chemical waste disposal.

  • Arrange for Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 2-Methoxyphenyl dihydrouracil Waste identify Identify Waste Type start->identify solid_waste Solid Waste (Unused or Contaminated) identify->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) identify->liquid_waste Is it liquid? contaminated_materials Contaminated Materials (Gloves, Paper, etc.) identify->contaminated_materials Is it contaminated labware? package_solid Package in a sealed, labeled container for solid chemical waste solid_waste->package_solid package_liquid Package in a sealed, labeled container for liquid chemical waste liquid_waste->package_liquid package_materials Package in a sealed, labeled container for contaminated waste contaminated_materials->package_materials store Store in designated hazardous waste accumulation area package_solid->store package_liquid->store package_materials->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methoxyphenyl dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxyphenyl dihydrouracil (CAS No. 2377643-33-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2377643-33-7[1]

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Pictogram:

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving & Unpacking Chemical-resistant gloves (e.g., nitrile).
Weighing & Aliquoting (Solid Form) Double chemical-resistant gloves, protective gown (impermeable, long-sleeved), and safety goggles. All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation & Handling Double chemical-resistant gloves, protective gown, and safety goggles. All work should be conducted in a chemical fume hood.
General Laboratory Use Lab coat, chemical-resistant gloves, and safety glasses with side shields.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure an eyewash station and safety shower are readily accessible.

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid contact with skin and eyes.

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations.[1]

1. Waste Categorization:

  • This material should be treated as hazardous chemical waste.

2. Container Management:

  • Use clearly labeled, sealed containers for waste collection.

3. Disposal Route:

  • Transfer the waste to an approved hazardous waste disposal facility. Do not dispose of it down the drain or in general waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weighing/Aliquoting C->D E Solution Preparation D->E F Experimentation E->F G Decontaminate Surfaces F->G H Dispose of Waste G->H I Doff PPE H->I

Caption: Standard laboratory workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.